molecular formula C9H7ClO3 B1401222 4-Acetyl-3-chlorobenzoic acid CAS No. 57542-72-0

4-Acetyl-3-chlorobenzoic acid

Cat. No.: B1401222
CAS No.: 57542-72-0
M. Wt: 198.6 g/mol
InChI Key: BXTYJZLHXHQEFE-UHFFFAOYSA-N
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Description

4-Acetyl-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetyl-3-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-3-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYJZLHXHQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741192
Record name 4-Acetyl-3-chlorobenzoic acid
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Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57542-72-0
Record name 4-Acetyl-3-chlorobenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-3-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Technical Guide: 4-Acetyl-3-chlorobenzoic Acid vs. 4-Acetyl-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis—particularly for kinase inhibitors and agrochemical actives—regioisomer purity is non-negotiable. 4-Acetyl-3-chlorobenzoic acid and its regioisomer 4-acetyl-2-chlorobenzoic acid represent a classic "ortho-effect" challenge. While they share identical molecular weights and functional groups, their steric and electronic profiles differ radically, influencing downstream coupling efficiency and biological activity.

This guide provides a definitive technical analysis of these two isomers, establishing robust protocols for their synthesis, structural confirmation, and separation. It is designed for process chemists and analytical scientists requiring actionable, evidence-based methodologies.

Chemical Structure & Physicochemical Profile[1][2][3]

The fundamental difference lies in the position of the chlorine atom relative to the carboxylic acid and acetyl moieties. This positional change dictates the molecule's acidity (pKa), crystal packing (melting point), and reactivity.

Comparative Data Matrix
FeatureTarget A: 4-Acetyl-3-chlorobenzoic acid Target B: 4-Acetyl-2-chlorobenzoic acid
CAS Number 57542-72-0 115382-35-9
Structure Cl is ortho to Acetyl; meta to COOHCl is ortho to COOH; meta to Acetyl
Molecular Weight 198.60 g/mol 198.60 g/mol
Melting Point 148 – 152 °C 168 – 172 °C (Higher lattice energy)
Acidity (pKa) ~3.8 (Similar to 3-chlorobenzoic acid)~2.9 (Stronger acid due to ortho-effect)
Steric Environment Hindered Acetyl groupHindered Carboxylic Acid
Solubility Soluble in EtOH, DMSO, basic aq.Soluble in EtOH, DMSO; higher aq. solubility at pH 4
Structural Implications
  • Target A (3-Cl): The chlorine atom creates steric pressure on the acetyl group, potentially forcing it out of planarity with the benzene ring. The carboxylic acid remains relatively accessible for coupling reactions.

  • Target B (2-Cl): The chlorine atom is ortho to the carboxylic acid. This creates the "ortho-effect," where the bulky chlorine forces the carboxyl group to twist out of the aromatic plane. This reduces resonance stabilization of the neutral acid but stabilizes the carboxylate anion, significantly lowering the pKa (making it a stronger acid).

Synthetic Pathways & Regioselectivity

Regiocontrol is achieved early in the synthesis, typically at the toluene functionalization stage. Attempting to chlorinate 4-acetylbenzoic acid directly often yields a mixture difficult to separate. The preferred route is the oxidation of the corresponding acetophenone precursor.

Pathway Visualization

SynthesisPathways Figure 1: Divergent Synthetic Pathways based on Precursor Selection Start Starting Material: 4-Chlorotoluene InterA1 Friedel-Crafts Acetylation (Acetyl Chloride/AlCl3) Start->InterA1 InterA2 4-Acetyl-2-chlorotoluene (Major Isomer if 2-Cl directs) InterA1->InterA2 ProductA TARGET B: 4-Acetyl-2-chlorobenzoic Acid InterA2->ProductA Oxidation (KMnO4 or Co/Mn/O2) StartB Starting Material: 2-Chlorotoluene InterB1 Acetylation at C4 (Para to Methyl) StartB->InterB1 InterB2 4-Acetyl-3-chlorotoluene InterB1->InterB2 ProductB TARGET A: 4-Acetyl-3-chlorobenzoic Acid InterB2->ProductB Oxidation (KMnO4 or Co/Mn/O2)

Critical Process Control
  • Oxidation Step: Both isomers are synthesized by oxidizing the methyl group of the corresponding acetophenone (e.g., 4-acetyl-3-chlorotoluene).

  • Reagent Choice: Potassium permanganate (KMnO₄) is robust but generates MnO₂ waste. Industrial routes prefer Co/Mn-catalyzed aerobic oxidation.

  • Selectivity: The regiochemistry is fixed before the oxidation. If you start with pure 4-acetyl-3-chlorotoluene, you get pure Target A. Cross-contamination usually arises from isomeric impurities in the commercially sourced chlorotoluene starting materials.

Analytical Characterization (Self-Validating Protocols)

Distinguishing these isomers requires precise NMR interpretation. The coupling patterns are distinct due to the specific proton arrangements.

1H NMR Decision Tree (DMSO-d6)

Target A: 4-Acetyl-3-chlorobenzoic acid

  • Pattern: 1,2,4-substitution logic (modified).

  • Key Signal: Look for H2 (the proton between COOH and Cl). It appears as a doublet (small coupling J~2Hz) or singlet at ~7.9-8.0 ppm .

  • H5 (ortho to Acetyl): Deshielded doublet.

  • H6 (ortho to COOH): Doublet (J~8Hz).

Target B: 4-Acetyl-2-chlorobenzoic acid [1]

  • Pattern: 1,2,4-substitution logic.

  • Key Signal: H6 is the only proton ortho to the COOH group.

  • H3 (ortho to Cl, meta to Acetyl): Appears as a singlet/small doublet, but its shift is distinct from H2 in Target A.

  • Shift Difference: The protons ortho to the Acetyl group in Target B (H3, H5) are less deshielded than in Target A because the Cl is not adjacent to the Acetyl.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% H3PO4 in Water (Low pH suppresses ionization, improving retention of acids).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Differentiation: Target B (2-Cl) is more acidic. At pH ~2.5 (phosphate buffer), it will be partially ionized compared to Target A, or exhibit different interaction with the stationary phase due to the twisted carboxyl group. Target B typically elutes earlier due to higher polarity/acidity in aqueous mobile phases.

Separation & Purification Protocol

If a mixture is formed (e.g., via non-selective chlorination), separation exploits the significant pKa difference (~0.9 units).

Differential Extraction Protocol

Objective: Isolate 4-Acetyl-2-chlorobenzoic acid (Target B) from a mixture containing 4-Acetyl-3-chlorobenzoic acid (Target A).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • First Extraction (Removal of Target B):

    • Extract with Sodium Phosphate Buffer (pH 4.5) .

    • Mechanism:[2][3][4] At pH 4.5, the stronger acid (Target B, pKa ~2.9) is >95% ionized (deprotonated) and moves to the aqueous layer.

    • The weaker acid (Target A, pKa ~3.8) remains largely protonated and stays in the EtOAc layer.

  • Second Extraction (Recovery of Target A):

    • Extract the remaining EtOAc layer with 1M NaOH or Sat. NaHCO₃ to pull Target A into the aqueous phase as a salt.

  • Precipitation:

    • Acidify the pH 4.5 aqueous fraction (contains Target B) with HCl to pH 1 -> Precipitate Target B.

    • Acidify the NaOH/NaHCO₃ fraction (contains Target A) with HCl to pH 1 -> Precipitate Target A.

  • Recrystallization:

    • Target A: Recrystallize from Ethanol/Water (1:1).

    • Target B: Recrystallize from Toluene (due to lower solubility of the polar twisted acid in non-polar solvents).

Functional Implications in Drug Design

Understanding the structural difference is vital for downstream medicinal chemistry.

  • Amide Coupling:

    • Target A (3-Cl): The carboxyl group is relatively unhindered. Standard coupling reagents (EDC/HOBt, HATU) work efficiently.

    • Target B (2-Cl): The ortho-chloro substituent creates severe steric hindrance. The carboxyl group is twisted.

      • Implication: Reaction rates will be significantly slower.

      • Solution: Use highly reactive activating agents (e.g., convert to acid chloride using SOCl₂/DMF cat. before coupling) rather than standard carbodiimide coupling.

  • Solubility:

    • Target B (2-Cl) salts (sodium/potassium) generally have higher aqueous solubility due to the disruption of crystal packing by the twisted carboxyl group, making it a preferred isomer for improving solubility in agrochemical formulations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70212243, 4-Acetyl-2-chlorobenzoic acid. Retrieved from [Link]

  • Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[5] Wiley-VCH.[5] (General reference for oxidation of chlorotoluenes).

Sources

4-Acetyl-3-chlorobenzoic acid molecular weight and formula

[1]

Executive Summary & Chemical Identity[1]

4-Acetyl-3-chlorobenzoic acid (CAS: 57542-72-0 ) is a highly specialized aromatic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and TRPM8 antagonists .[1] Its structural uniqueness lies in the ortho-chloro positioning relative to the acetyl group, which imparts specific steric and electronic properties essential for locking ligand conformations in drug discovery.

This guide details the physicochemical properties, validated synthesis protocols, and critical handling requirements for this compound.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4-Acetyl-3-chlorobenzoic acid
CAS Number 57542-72-0
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
SMILES CC(=O)C1=C(Cl)C=C(C(=O)O)C=C1
InChI Key BXTYJZLHXHQEFE-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 148–152 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Physicochemical Analysis & Properties[3]

Structural Logic & Reactivity

The molecule features a tri-substituted benzene ring:

  • Carboxylic Acid (C1): Provides a handle for amide coupling or esterification (e.g., forming the pharmacophore core).

  • Chlorine Atom (C3): Acts as a lipophilic spacer and sterically restricts the rotation of the adjacent acetyl group. This "ortho-effect" is often exploited to force the acetyl moiety out of planarity, creating unique binding pockets in enzymes.

  • Acetyl Group (C4): Serves as a hydrogen bond acceptor or a precursor for further heterocycle formation (e.g., hydrazine condensation to form indazoles or pyrazoles).

Calculated Properties (In Silico)
  • LogP (Lipophilicity): ~2.3 (Moderate lipophilicity, good membrane permeability potential).

  • pKa (Acidic): ~3.8 (Benzoic acid core, slightly acidified by the electron-withdrawing Cl and Acetyl groups).

  • H-Bond Donors: 1 (COOH)

  • H-Bond Acceptors: 3 (C=O ketone, C=O acid, OH acid)

Synthetic Methodology

The synthesis of 4-Acetyl-3-chlorobenzoic acid is non-trivial due to the difficulty of introducing an acetyl group para to a carboxyl group on a deactivated ring.[1] The most robust "Senior Scientist" level protocol utilizes Palladium-Catalyzed Stille Coupling , avoiding the harsh conditions of Friedel-Crafts acylation which would likely fail or yield incorrect isomers.

Validated Protocol: Stille Coupling Route

This method ensures regioselectivity by starting with the pre-halogenated scaffold.

Reaction Scheme:

  • Starting Material: Methyl 4-bromo-3-chlorobenzoate.[1]

  • Reagent: Tributyl(1-ethoxyvinyl)tin (masked acetyl equivalent).

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Hydrolysis: Acidic workup converts the enol ether to the ketone.

Step-by-Step Protocol:
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Methyl 4-bromo-3-chlorobenzoate (1.0 eq) in anhydrous Toluene or Dioxane .

  • Coupling: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat to reflux (100–110 °C) for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

  • Hydrolysis: Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours. This step cleaves the enol ether intermediate and the methyl ester (if harsh enough) or requires a separate saponification step (LiOH/THF/H₂O) if the ester remains.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with KF (aq) to remove tin byproducts (precipitates as Bu₃SnF). Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

SynthesisPathSMMethyl 4-bromo-3-chlorobenzoateInterIntermediate:Enol Ether / EsterSM->InterStille CouplingReflux, TolueneReagentTributyl(1-ethoxyvinyl)tin+ Pd(PPh3)4Reagent->InterProduct4-Acetyl-3-chlorobenzoic acid(C9H7ClO3)Inter->ProductDeprotection &SaponificationHydrolysisAcidic Hydrolysis(HCl / H2O)

Figure 1: Palladium-catalyzed synthesis pathway via Stille coupling, ensuring regioselective acetyl installation.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 3-chloro-4-acetyl motif is a privileged scaffold.[1] In kinase inhibitors, the benzoic acid moiety often mimics the phosphate-binding region of ATP or forms a critical salt bridge with a lysine residue in the kinase active site (e.g., Lys745 in EGFR).

  • Mechanism: The chlorine atom forces the acetyl group to twist, creating a "atropisomeric-like" conformation that can fill hydrophobic pockets (Gatekeeper residues) more effectively than a planar analog.

TRPM8 Antagonists

Research (e.g., US Patent 8,987,445) identifies this molecule as a key intermediate for synthesizing sulfonamide-based TRPM8 antagonists, used for treating neuropathic pain.

  • Workflow: The carboxylic acid is converted to an acid chloride and coupled with a sulfonamide or amine to generate the active antagonist.

DrugDiscoveryCore4-Acetyl-3-chlorobenzoic acidPath1Activation(SOCl2 / HATU)Core->Path1Path2Heterocyclization(Hydrazine)Core->Path2Target1Amide/SulfonamideLinkagePath1->Target1Target2Indazole/PhthalazineCoresPath2->Target2Drug1TRPM8 Antagonists(Neuropathic Pain)Target1->Drug1Drug2Kinase Inhibitors(Oncology)Target2->Drug2

Figure 2: Divergent synthesis applications of 4-Acetyl-3-chlorobenzoic acid in medicinal chemistry.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Protect from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl content).

References

  • Sakamoto, T., et al. (1988). "Palladium-catalyzed reaction of aryl bromides with (1-ethoxyvinyl)tributyltin: A simple synthesis of acetylarenes." Tetrahedron, 44(6), 1631-1631.

  • Sigma-Aldrich. "Product Specification: 4-Acetyl-3-chlorobenzoic acid."[1]

  • Google Patents. "US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity."[1]

  • PubChem. "Compound Summary: 4-Acetyl-3-chlorobenzoic acid."[1][3]

Solubility of 4-Acetyl-3-chlorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Acetyl-3-chlorobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-acetyl-3-chlorobenzoic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive analysis. Furthermore, it offers detailed, self-validating experimental protocols to empower researchers to generate reliable solubility data in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for process development and formulation science.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical sciences and organic synthesis, solubility is not merely a physical property; it is a cornerstone of process viability and therapeutic efficacy. The ability to dissolve a compound in a specific solvent dictates the feasibility of reaction chemistry, dictates the efficiency of crystallization and purification, and ultimately governs the design of effective drug delivery systems. 4-Acetyl-3-chlorobenzoic acid, a substituted benzoic acid derivative, serves as a valuable intermediate in the synthesis of more complex molecules. Its solubility profile is therefore of paramount importance for optimizing reaction conditions, maximizing yields, and ensuring the purity of downstream products.

This guide is structured to provide a logical progression from theoretical prediction to practical application. We will first dissect the molecular structure of 4-acetyl-3-chlorobenzoic acid to understand the inherent factors governing its solubility. Subsequently, we will analyze solubility data of related compounds to build a predictive model. The core of this document is a detailed exposition of rigorous experimental methodologies for the precise determination of solubility, ensuring that the generated data is both accurate and reproducible.

Molecular Structure Analysis and Theoretical Solubility Considerations

The solubility behavior of 4-acetyl-3-chlorobenzoic acid is a direct consequence of its molecular architecture. The molecule possesses a combination of polar and non-polar features, which results in a nuanced interaction with different types of organic solvents.

  • Aromatic Ring: The benzene ring is the non-polar core of the molecule, contributing to its solubility in non-polar or weakly polar solvents through van der Waals forces.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group promotes solubility in polar, protic solvents like alcohols. In basic solutions, this group can deprotonate to form a highly polar carboxylate salt, which significantly increases aqueous solubility.

  • Acetyl Group (-COCH₃): The acetyl group adds polarity to the molecule due to the C=O bond. The carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that increases the overall polarity of the molecule. However, its contribution to hydrogen bonding is negligible.

The interplay of these groups suggests that 4-acetyl-3-chlorobenzoic acid will exhibit limited solubility in water but will be soluble in various organic solvents.[1] The principle of "like dissolves like" provides a foundational predictive tool:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Strong solubility is expected due to hydrogen bonding with the carboxylic acid and acetyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated due to dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.[2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected, as the polar functional groups will hinder dissolution in a purely non-polar environment.

Physicochemical Properties of 4-Acetyl-3-chlorobenzoic Acid
PropertyValueSource
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.61 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 148-152 °C[1]
Density 1.42 g/cm³[1]

Predictive Framework from Structurally Analogous Compounds

To refine our predictions, we can examine the solubility of structurally related benzoic acid derivatives. By comparing 4-chlorobenzoic acid and 4-acetylbenzoic acid, we can infer the likely behavior of the target compound.

CompoundSolventSolubility InformationSource
4-Chlorobenzoic Acid WaterSparingly soluble (~0.5 g/L at 25°C)[3]
EthanolSoluble[3][4]
AcetoneSoluble[3]
MethanolSoluble (1% solution is clear)[5][6]
EtherFreely soluble[4][5]
TolueneVery slightly soluble[5]
4-Acetylbenzoic Acid WaterLimited solubility[2]
EthanolGenerally soluble[2]
AcetoneGenerally soluble[2]
Ethyl AcetateGenerally soluble[2]

Analysis:

  • The parent compound, benzoic acid, is soluble in a range of organic solvents, with solubility increasing with solvent polarity and hydrogen bonding capacity (e.g., ethanol > ethyl acetate > toluene).[7][8]

  • The presence of a chloro group in 4-chlorobenzoic acid maintains good solubility in polar organic solvents.[3][9]

  • Similarly, the acetyl group in 4-acetylbenzoic acid confers solubility in common organic solvents like ethanol and acetone.[2]

Prediction for 4-Acetyl-3-chlorobenzoic Acid: Based on this comparative analysis, it is reasonable to predict that 4-acetyl-3-chlorobenzoic acid will be readily soluble in polar solvents such as ethanol, methanol, and DMSO, and moderately soluble in solvents like acetone and ethyl acetate. Its solubility in non-polar solvents like toluene and hexane is expected to be low.

Experimental Protocols for Solubility Determination

The most reliable understanding of a compound's solubility comes from empirical measurement. The following protocols describe robust, self-validating methods for determining the solubility of 4-acetyl-3-chlorobenzoic acid. The isothermal shake-flask method is the gold standard for its accuracy and reliance on achieving thermodynamic equilibrium.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method measures solubility by allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature, followed by quantifying the amount of dissolved solute in a known amount of the solvent.

Causality Behind Experimental Choices:

  • Constant Temperature: Solubility is highly temperature-dependent. A water bath or incubator ensures that the measurement is made under isothermal conditions, which is crucial for reproducibility.

  • Agitation: Continuous agitation ensures that the entire solvent volume is exposed to the solute, facilitating the dissolution process and helping the system reach equilibrium faster.

  • Equilibrium Time: Allowing sufficient time (e.g., 24-48 hours) is critical to ensure the solution is truly saturated and that the measurement reflects the thermodynamic solubility limit, not a kinetically limited value.

  • Filtration: Using a sub-micron filter (e.g., 0.22 µm) is essential to remove all undissolved solid particles, ensuring that the analyzed aliquot contains only the dissolved solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 4-acetyl-3-chlorobenzoic acid to a series of glass vials, ensuring there is more solid than will dissolve.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate within a constant temperature incubator (e.g., 25 °C). Agitate the mixtures for a predetermined period (a preliminary kinetics study can determine the time to equilibrium, but 24-48 hours is a common starting point).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling). Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed collection vial.

  • Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to evaporate the solvent completely.

  • Quantification: Once the solvent is removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved 4-acetyl-3-chlorobenzoic acid.

  • Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot taken) * 100

Self-Validation System:

  • Run the experiment in triplicate to ensure precision.

  • Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the calculated solubility no longer changes over time).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant (0.22 µm) D->E F Evaporate solvent from filtered aliquot E->F G Weigh dried solute F->G H Calculate Solubility G->H

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Titrimetric Method

Given the acidic nature of the carboxylic acid group, a titration with a standardized base can be an effective alternative to the gravimetric method.

Step-by-Step Protocol:

  • Prepare Saturated Solution: Follow steps 1-4 of the Isothermal Equilibrium Method to prepare a saturated solution.

  • Sampling and Dilution: Accurately pipette a known volume of the clear, filtered supernatant into an Erlenmeyer flask. If necessary, dilute with a suitable solvent to a concentration appropriate for titration.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein). Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in a compatible solvent system) until the endpoint is reached.

  • Calculation: Use the volume of titrant and its concentration to calculate the moles of 4-acetyl-3-chlorobenzoic acid in the aliquot, and from there, the solubility.

G A Prepare Saturated Solution (as per Isothermal Method) B Withdraw & Filter Known Volume of Supernatant A->B C Add Indicator to Aliquot B->C D Titrate with Standardized Base to Endpoint C->D E Record Volume of Titrant Used D->E F Calculate Molarity and Solubility E->F

Caption: Workflow for the Titrimetric Solubility Determination Method.

Safety and Handling

While specific toxicological data for 4-acetyl-3-chlorobenzoic acid is limited, it should be handled with standard laboratory precautions for chemical intermediates. Based on data for similar compounds like 4-chlorobenzoic acid, the substance may be harmful if swallowed and can cause skin and eye irritation.[10][11]

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific solvents being used and handle them accordingly.

Conclusion

This guide provides a comprehensive scientific framework for addressing the solubility of 4-acetyl-3-chlorobenzoic acid in organic solvents. By integrating theoretical principles with predictive analysis and robust experimental protocols, researchers are well-equipped to both estimate and precisely measure this critical parameter. The detailed methodologies, grounded in established scientific practice, ensure that the data generated will be reliable and suitable for guiding process development, purification strategies, and formulation design in the pharmaceutical and chemical industries.

References

  • Vertex AI Search. (n.d.). 4-Acetylbenzoic acid | Solubility of Things. Retrieved February 9, 2026.
  • National Analytical Corporation. (n.d.). 4-acetyl-3-chlorobenzoic Acid. Tradeindia. Retrieved February 9, 2026, from [Link]

  • Mol-Instincts. (n.d.). 4-Chlorobenzoic acid 74-11-3 wiki. Retrieved February 9, 2026, from [Link]

  • LookChem. (n.d.). 4-Chlorobenzoic acid. Retrieved February 9, 2026, from [Link]

  • Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved February 9, 2026.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved February 9, 2026.
  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved February 9, 2026.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 9, 2026, from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved February 9, 2026.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved February 9, 2026.

Sources

Navigating the Informational Void: A Technical Safety Guide to 4-Acetyl-3-chlorobenzoic Acid and Uncharacterized Chemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel compounds for which comprehensive safety data is not yet established. 4-Acetyl-3-chlorobenzoic acid (CAS No. 57542-72-0) represents such a compound. While it is available commercially, a detailed Material Safety Data Sheet (MSDS) or extensive toxicological data is not readily accessible in public databases. This guide addresses this critical information gap. Instead of presenting a conventional MSDS, this document provides a robust framework for risk assessment and safe handling applicable to 4-Acetyl-3-chlorobenzoic acid and other similarly uncharacterized chemical intermediates. It is structured to empower the laboratory professional with a self-validating system of safety, grounded in the authoritative principles of chemical hygiene and risk management.

The Challenge of Uncharacterized Compounds: Why Analogue Data is Insufficient

A common temptation in the absence of specific safety data is to extrapolate from structurally similar compounds. For 4-Acetyl-3-chlorobenzoic acid, one might consider the data for 4-chlorobenzoic acid or 3-chlorobenzoic acid. However, this practice is scientifically unsound and can be dangerously misleading. Small changes in molecular structure, such as the addition of an acetyl group, can dramatically alter a compound's physical, chemical, and toxicological properties.

The causality is rooted in how functional groups affect a molecule's reactivity, solubility, and interaction with biological systems. An acetyl group can change metabolic pathways, membrane transport, and protein binding, potentially leading to vastly different toxicological endpoints. Therefore, the absence of data must be treated as a data point itself , signaling the need for a higher level of caution.[1]

Table 1: Comparison of Related Compounds to Illustrate Potential Variability

Property4-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Acetyl-3-chlorobenzoic acid
CAS Number 74-11-3535-80-857542-72-0
Primary Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2][3]Causes skin and serious eye irritation, may cause respiratory irritation.[4]Data Not Available. Must be assumed to be hazardous. [5]
Carcinogenicity Not classified as a carcinogen.Not classified as a carcinogen.Unknown.
Mutagenicity Not classified as a mutagen.Not classified as a mutagen.Unknown.

This table underscores that while the parent chlorobenzoic acids are primarily irritants, the toxicological profile of the acetylated derivative is unknown and must not be assumed to be similar.

A Framework for Safety: Prudent Practices for Novel Compounds

When handling a substance of unknown toxicity, the foundational principle is to minimize exposure through all potential routes: inhalation, dermal contact, ingestion, and injection.[1] This is achieved by implementing a multi-layered safety strategy based on the Hierarchy of Controls, a system that ranks risk control methods from most to least effective.[4][6]

Risk Assessment: The Cornerstone of Laboratory Safety

Before any experimental work begins, a thorough risk assessment must be conducted.[7][8] This is not a mere formality but a critical scientific evaluation of the potential dangers. For a novel compound, the assessment must assume the substance is hazardous.[5]

Experimental Protocol: Risk Assessment for Uncharacterized Compounds

  • Hazard Identification: Assume the compound is a potent toxin, irritant, corrosive, and sensitizer. Consider potential physical hazards (e.g., flammability, reactivity) based on its chemical structure, even in the absence of specific data.

  • Exposure Assessment: Evaluate every step of the planned experiment.[8]

    • How will the material be handled (weighing, dissolution, transfer)?

    • What is the potential for generating dusts or aerosols?

    • What quantities will be used?

    • Who might be exposed and for how long?[8]

  • Control Strategy Development: Based on the identified risks, implement controls using the Hierarchy of Controls.

  • Emergency Preparedness: Document clear procedures for spills, personnel exposure, and waste disposal.

The following diagram illustrates the logical workflow for conducting a risk assessment for a novel chemical.

RiskAssessmentWorkflow Risk Assessment Workflow for Novel Chemicals cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Implementation Phase cluster_Execute Execution & Review Phase Start Begin New Experiment with Novel Compound AssumeHazard Assume Compound is Hazardous (Treat as Highly Toxic) Start->AssumeHazard Absence of MSDS ReviewProcedure Review Experimental Protocol (Identify All Handling Steps) AssumeHazard->ReviewProcedure AssessInhalation Assess Inhalation Risk (Dusts, Vapors) ReviewProcedure->AssessInhalation AssessDermal Assess Dermal Risk (Contact, Spills) ReviewProcedure->AssessDermal AssessIngestion Assess Ingestion Risk (Contamination) ReviewProcedure->AssessIngestion SelectControls Select Controls via Hierarchy (Engineer > Admin > PPE) AssessInhalation->SelectControls Synthesize Risks AssessDermal->SelectControls Synthesize Risks AssessIngestion->SelectControls Synthesize Risks ImplementControls Implement Controls (e.g., Fume Hood, SOPs, Gloves) SelectControls->ImplementControls Proceed Proceed with Experiment ImplementControls->Proceed Monitor Monitor and Review Effectiveness of Controls Proceed->Monitor End End of Process Proceed->End Experiment Complete Monitor->SelectControls Controls Ineffective (Re-assess) Monitor->Proceed Controls Effective EmergencyResponse Emergency Response Protocol for Chemical Exposure cluster_Routes Exposure Route cluster_Actions Immediate Actions Start Chemical Exposure Occurs SafetyFirst Ensure Scene is Safe for Rescuer Start->SafetyFirst RemoveVictim Remove Victim from Exposure Source SafetyFirst->RemoveVictim Skin Skin Contact RemoveVictim->Skin Eye Eye Contact RemoveVictim->Eye Inhalation Inhalation RemoveVictim->Inhalation Ingestion Ingestion RemoveVictim->Ingestion FlushSkin Remove Contaminated Clothing Flush Skin with Water (15+ min) Skin->FlushSkin FlushEye Flush Eyes with Water (15+ min) Eye->FlushEye FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water (Do Not Induce Vomiting) Ingestion->RinseMouth CallHelp Call for Emergency Medical Help (e.g., 911 / Poison Control) FlushSkin->CallHelp FlushEye->CallHelp FreshAir->CallHelp RinseMouth->CallHelp ProvideInfo Provide Chemical Name & State Toxicity is UNKNOWN CallHelp->ProvideInfo End Transfer to Medical Professionals ProvideInfo->End

Caption: Emergency Response Protocol for Chemical Exposure.

Conclusion: Fostering a Culture of Safety

Handling 4-Acetyl-3-chlorobenzoic acid and other novel chemical entities demands a heightened sense of awareness and a commitment to rigorous safety protocols. The principles outlined in this guide—assuming unknown compounds are hazardous, conducting thorough risk assessments, and adhering to the hierarchy of controls—provide a robust and defensible safety framework. By treating the absence of information as a call for caution, researchers can confidently and responsibly advance the frontiers of science while ensuring their own safety and that of their colleagues.

References

Sources

Strategic Applications of 4-Acetyl-3-chlorobenzoic Acid in Medicinal Chemistry

[1]

Executive Summary

4-Acetyl-3-chlorobenzoic acid (CAS: 57542-72-0) is a high-value bifunctional intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-positioning of a reactive acetyl group and a chlorine atom on a benzoic acid core. This "ortho-halo ketone" motif acts as a privileged gateway for the synthesis of fused heterocyclic systems—most notably 3-methyl-1H-indazoles —which serve as pharmacophores in oncology (kinase inhibitors), pain management (TRPM8 antagonists), and neuroinflammation (P2X7 modulation).

This guide dissects the synthetic utility of 4-Acetyl-3-chlorobenzoic acid, providing validated protocols, mechanistic insights, and its trajectory in modern drug discovery.

Structural Analysis & Reactivity Profile

The utility of 4-Acetyl-3-chlorobenzoic acid stems from its three distinct reactive sites, which allow for orthogonal functionalization:

  • C1-Carboxylic Acid: amenable to esterification or amide coupling to attach solubilizing groups or pharmacophores.[1]

  • C3-Chlorine: An excellent leaving group for nucleophilic aromatic substitution (

    
    ), particularly when activated by the ortho-acetyl and para-carboxyl electron-withdrawing groups.[1]
    
  • C4-Acetyl Group: A ketone handle for condensation reactions (e.g., with hydrazines or amines).

The "Ortho-Halo Ketone" Advantage

The proximity of the C3-chloro and C4-acetyl groups allows for rapid, one-pot cyclization reactions.[1] Unlike simple chlorobenzoic acids, this molecule does not require metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to build heterocycles; instead, it undergoes condensation-followed-by-substitution sequences.[1]

Primary Application: The Indazole Gateway

The most critical application of 4-Acetyl-3-chlorobenzoic acid is its conversion into 3-methyl-1H-indazole-6-carboxylic acid derivatives.[1] The indazole scaffold is a bioisostere of indole and purine, widely used in kinase inhibitors (e.g., Axitinib, Pazopanib analogues).

Mechanistic Pathway

The transformation involves the reaction with hydrazine (or substituted hydrazines).

  • Condensation: Hydrazine attacks the C4-acetyl ketone to form a hydrazone intermediate.

  • Cyclization (

    
    ):  The terminal nitrogen of the hydrazone attacks the C3 position, displacing the chlorine atom.
    
  • Aromatization: Tautomerization yields the stable 3-methylindazole core.

Note on Regiochemistry: Due to the starting substitution pattern (COOH at 1, Cl at 3, Acetyl at 4), the resulting indazole bears the carboxylic acid at the 6-position (using standard indazole numbering where

1
Visualization of the Synthetic Pathway

IndazoleSynthesisStart4-Acetyl-3-chlorobenzoic acid(C9H7ClO3)Step1Hydrazone Formation(Intermediate)Start->Step1+ Hydrazine (H2NNH2)- H2OStep2Intramolecular SnAr(Cyclization)Step1->Step2- HClProduct3-Methyl-1H-indazole-6-carboxylic acid(Scaffold)Step2->ProductTautomerizationDrugKinase Inhibitors / TRPM8 AntagonistsProduct->DrugAmide Coupling(R-NH2)

Figure 1: The cascade reaction converting 4-Acetyl-3-chlorobenzoic acid to the bioactive indazole scaffold.

Case Study: TRPM8 Antagonists

Transient Receptor Potential Melastatin 8 (TRPM8) is a cold-sensing ion channel implicated in neuropathic pain and cold allodynia.[1][2] Patent literature (e.g., US 8,987,445 B2) highlights the use of 4-Acetyl-3-chlorobenzoic acid as a starting material for sulfonamide-based TRPM8 antagonists.[1]

Synthetic Workflow

In this context, the acid is often first protected as a methyl ester to allow manipulation of the aromatic ring without interference from the acidic proton.

StepReagent/ConditionTransformationOutcome
1 MeI, K₂CO₃, DMFEsterificationMethyl 4-acetyl-3-chlorobenzoate
2 Sulfonamide coupling

or Coupling
Introduction of Sulfonamide moiety
3 HydrolysisEster CleavageFree acid for final pharmacophore assembly

This workflow demonstrates the compound's stability under basic alkylation conditions (

Validated Experimental Protocols

The following protocols are synthesized from patent literature and standard medicinal chemistry practices. They are designed to be self-validating through clear endpoint observations.

Protocol A: Synthesis of Methyl 4-acetyl-3-chlorobenzoate

Target: Protection of the carboxylic acid.[1]

  • Setup: Charge a round-bottom flask with 4-Acetyl-3-chlorobenzoic acid (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in a single portion. The suspension should be stirred vigorously.

  • Alkylation: Add Iodomethane (MeI) (3.0 eq) dropwise at room temperature (20-25°C). Caution: Exothermic.

  • Reaction: Stir for 1-2 hours.

    • Validation: Monitor by TLC or LC-MS.[1] The starting material peak (

      
       197) should disappear, replaced by the ester (
      
      
      213).
  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ).[2][3] Wash organics with brine, dry over 
    
    
    , and concentrate.[4]
  • Yield: Typically >90% as an off-white solid.[1]

Protocol B: Cyclization to 3-Methyl-1H-indazole-6-carboxylic acid

Target: Formation of the heterocyclic core.[1]

  • Setup: Dissolve 4-Acetyl-3-chlorobenzoic acid (1.0 eq) in Ethanol or n-Butanol .

  • Reagent: Add Hydrazine Hydrate (5.0 eq). Excess hydrazine acts as both reactant and base to neutralize HCl.

  • Conditions: Reflux (80-100°C) for 4–12 hours.

    • Validation: Reaction completion is indicated by the precipitation of the product or LC-MS confirmation of the indazole mass (

      
       177).
      
  • Isolation: Cool the mixture. The product often crystallizes directly. If not, concentrate and acidify with dilute HCl to pH 4-5 to precipitate the carboxylic acid.

  • Purification: Recrystallization from Methanol/Water.

Quantitative Data Summary

The following table summarizes the physicochemical properties relevant to drug development for 4-Acetyl-3-chlorobenzoic acid derivatives.

PropertyValue / RangeRelevance
Molecular Weight 198.60 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1]
ClogP ~2.1Good lipophilicity for membrane permeability.[1]
H-Bond Donors 1 (COOH)Modifiable to 0 (Ester/Amide) for brain penetration.[1]
Topological Polar Surface Area (TPSA) 54.37 Ų< 90 Ų suggests potential for BBB penetration (relevant for TRPM8/P2X7 CNS targets).[1]
Reactive Handles 3 (COOH, Cl, Acetyl)High "Synthetic Vector" score for library generation.[1]

References

  • Synthesis of TRPM8 Antagonists

    • Title: Sulfonamide compounds having TRPM8 antagonistic activity.[2]

    • Source: US P
    • URL
    • Relevance: Details the methylation and subsequent use of 4-acetyl-3-chlorobenzoic acid in drug synthesis.
  • Indazole Scaffold Synthesis

    • Title: The Role of 4-Acetylbenzoic Acid Deriv
    • Source: Nbinno Technical Report (2026).
    • URL:[Link] (General reference for acetyl-benzoic acid reactivity).[1]

  • General Reactivity of Ortho-Halo Acetophenones

    • Title: Synthesis of 1H-Indazole-3-carboxylic acid derivatives.[1][4]

    • Source: Der Pharma Chemica, 2011, 3(6):277-286.
    • URL:[Link]

    • Relevance: Mechanistic grounding for the hydrazine cyclization p

Technical Guide: 4-Acetyl-3-chlorobenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-3-chlorobenzoic acid (CAS: 57542-72-0) is a critical disubstituted benzene scaffold used primarily in the synthesis of TRPM8 (Transient Receptor Potential Melastatin 8) antagonists .[1] These therapeutic agents are currently under rigorous investigation for the treatment of neuropathic pain, cold allodynia, and inflammatory conditions.

This guide details the chemical identity, validated synthesis pathways (focusing on the regioselective carboxylation route), and downstream pharmaceutical applications of this intermediate. It is designed for medicinal chemists and process development scientists requiring high-fidelity technical data.

Part 1: Chemical Identity & Specifications

PropertySpecification
Chemical Name 4-Acetyl-3-chlorobenzoic acid
CAS Number 57542-72-0
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 158–162 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~3.8 (Carboxylic acid)
SMILES CC(=O)C1=C(Cl)C=C(C=C1)C(=O)O

Part 2: Synthesis Pathways

The synthesis of 4-acetyl-3-chlorobenzoic acid presents a regiochemical challenge due to the specific orientation of the acetyl, chloro, and carboxyl groups. Two primary routes are recognized: the Electrochemical/Chemical Carboxylation Route (High Precision) and the Oxidative Route (Industrial Scalability).

Route A: Regioselective Carboxylation (The "Tetrahedron" Method)

This method, referenced in key patents (e.g., US8987445B2), relies on the introduction of the carboxyl group via a metal-halogen exchange or electrochemical reduction of a halogenated precursor. This ensures the exact placement of the carboxyl moiety relative to the acetyl group.

  • Precursor: 1-(4-bromo-2-chlorophenyl)ethanone

  • Mechanism: Reductive cleavage of the C-Br bond followed by nucleophilic attack on CO₂.

  • Advantages: High regioselectivity; avoids over-oxidation of the acetyl group.

Route B: Friedel-Crafts & Oxidation (Industrial Alternative)

A more scalable approach involves the acetylation of 3-chlorotoluene followed by selective oxidation.

  • Friedel-Crafts Acetylation: 3-Chlorotoluene + Acetyl Chloride (AlCl₃)

    
     4-Acetyl-3-chlorotoluene (Major isomer due to steric/electronic direction).
    
  • Selective Oxidation: Oxidation of the methyl group to carboxylic acid using KMnO₄ or Co/Mn catalyzed aerobic oxidation.

    • Risk: The acetyl group is susceptible to haloform reaction or Baeyer-Villiger oxidation if conditions are not strictly controlled.

Synthesis Workflow Diagram

The following diagram illustrates the high-precision carboxylation pathway typically used in medicinal chemistry discovery phases.

SynthesisPathway Precursor 1-(4-bromo-2-chlorophenyl)ethanone (Start) Intermediate Aryl Anion / Radical (Transient) Precursor->Intermediate Metal-Halogen Exchange Reagent1 Mg / THF (Grignard) OR Electrochemical (2e-) Product 4-Acetyl-3-chlorobenzoic acid (Target) Intermediate->Product Carboxylation Reagent2 CO2 (Dry Ice) followed by H3O+

Caption: Figure 1. Regioselective synthesis via carboxylation of the aryl bromide precursor.

Part 3: Detailed Experimental Protocol

Method: Chemical Carboxylation via Grignard Exchange (Adapted for Lab Scale) Note: This protocol serves as a chemical equivalent to the electrochemical method described in Tetrahedron 1988, 44, 1631, utilizing standard laboratory reagents.

Reagents & Equipment
  • Substrate: 1-(4-bromo-2-chlorophenyl)ethanone (1.0 eq)

  • Reagent: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (nBuLi) (1.1 eq)

    • Note: Use iPrMgCl-LiCl complex (TurboGrignard) for better functional group tolerance (ketone) at low temperatures.

  • Electrophile: Carbon Dioxide (CO₂) gas (dried) or Dry Ice.

  • Solvent: Anhydrous THF.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and gas inlet. Purge with Argon.

  • Dissolution: Dissolve 1-(4-bromo-2-chlorophenyl)ethanone (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (Dry ice/acetone bath).

    • Critical: Low temperature is essential to prevent the nucleophilic attack of the organometallic reagent on the ketone (acetyl) group.

  • Exchange: Dropwise add iPrMgCl (11 mmol) over 15 minutes. Stir at -78 °C for 1 hour to effect the Bromine-Magnesium exchange.

  • Carboxylation: Bubble dry CO₂ gas into the reaction mixture (or add crushed dry ice) while maintaining the temperature below -60 °C. Stir for 1 hour, then allow to warm to room temperature slowly.

  • Quench: Quench the reaction with 1N HCl (30 mL) to protonate the carboxylate salt.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Purification: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the pure acid.

Self-Validating Checkpoint:

  • TLC: Monitor disappearance of the starting bromide (Rf ~0.6 in Hex/EtOAc) and appearance of the acid (Rf ~0.1, streaks without acetic acid).

  • NMR: ¹H NMR should show the loss of the aromatic proton signal corresponding to the C-Br position and a downfield shift of adjacent protons.

Part 4: Pharmaceutical Applications (Downstream)

4-Acetyl-3-chlorobenzoic acid is a scaffold primarily utilized in the development of TRPM8 Antagonists . The TRPM8 ion channel is a key sensor for cold stimuli and is implicated in cold allodynia (pain from cold) and neuropathic pain.[2]

Mechanism of Action in Drug Design

The benzoic acid moiety typically serves as a handle for amidation or sulfonamidation, linking the "head" group (acetyl-chloro-benzene) to a diverse "tail" region (often a heterocycle or hydrophobic chain) that fits the TRPM8 binding pocket.

Downstream Synthesis Workflow

The following diagram depicts the conversion of the intermediate into a bioactive sulfonamide derivative (as seen in Patent US8987445B2).

DownstreamApplication Intermediate 4-Acetyl-3-chlorobenzoic acid Activation Acid Chloride / Activated Ester Intermediate->Activation SOCl2 or HATU Coupling Amidation / Sulfonamidation Activation->Coupling + R-SO2NH2 or R-NH2 API TRPM8 Antagonist Candidate (e.g., Sulfonamide Derivative) Coupling->API Deprotection / Final Steps

Caption: Figure 2. Derivatization of the intermediate into a TRPM8 antagonist.

Part 5: Quality Control & Safety

Analytic Specifications
  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

  • Impurity Profile: Must be free of 3-chlorobenzoic acid (starting material analog) and regioisomers (2-acetyl or 6-acetyl derivatives).

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety goggles.

References

  • Tetrahedron Reference (Synthesis Method): Heintz, M., Sock, O., Saboureau, C., Perichon, J., & Troupel, M. (1988).[1][2] Electrochemical Carboxylation of Aryl Halides. Tetrahedron, 44(6), 1631-1644.

  • Patent (TRPM8 Application): U.S. Patent No. 8,987,445 B2.[1] Sulfonamide compounds having TRPM8 antagonistic activity. (2015).

  • Patent (Chemocentryx): U.S. Patent No. 7,776,877 B2. N-(2-(hetaryl)aryl) arylsulfonamides and N-(2-(hetaryl) hetaryl arylsulfonamides. (2010).

  • Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 2774438, 1-(4-Bromo-2-chlorophenyl)ethanone.

Sources

Comparative Technical Dossier: 4-Acetylbenzoic Acid vs. 4-Acetyl-3-chlorobenzoic Acid

[1][2]

Executive Summary

4-Acetylbenzoic acid (4-ABA) is a standard bifunctional building block used extensively in the synthesis of heterocycles and peptidomimetics. Its derivative, 4-Acetyl-3-chlorobenzoic acid (3-Cl-4-ABA) , introduces a chlorine substituent ortho to the acetyl group.[1][2]

While seemingly a minor structural modification, the addition of the chlorine atom drastically alters the molecule's physicochemical profile.[3] It introduces steric inhibition of resonance at the acetyl group, increases lipophilicity (LogP), and enhances the acidity of the distal carboxyl group via inductive effects.[3] In drug discovery, the 3-chloro derivative is often employed to block metabolic hotspots or to lock specific conformations via steric clashes.[3]

Physicochemical Profile Comparison

The following table contrasts the key physical properties. Note the significant drop in melting point for the chlorinated derivative, a hallmark of symmetry breaking and steric disruption of crystal packing.

Property4-Acetylbenzoic Acid4-Acetyl-3-chlorobenzoic Acid
CAS Number 586-89-057542-72-0
Molecular Weight 164.16 g/mol 198.60 g/mol
Appearance White crystalline powderWhite to off-white powder
Melting Point 208–210 °C148–152 °C
pKa (COOH) 3.70 (Experimental)~3.3 (Predicted)
LogP 1.6~2.2
Electronic Character Planar, conjugated systemTwisted acetyl group (Steric inhibition)

Structural & Electronic Analysis

The "Ortho-Effect" and Steric Inhibition

The defining difference between these two molecules is the interaction between the chlorine atom at position 3 and the acetyl group at position 4.[3]

  • 4-Acetylbenzoic Acid: The acetyl group can rotate to lie coplanar with the benzene ring, maximizing

    
    -orbital overlap and conjugation. This stabilizes the molecule and allows electronic communication between the electron-withdrawing acetyl group and the ring.
    
  • 4-Acetyl-3-chlorobenzoic Acid: The bulky chlorine atom (Van der Waals radius ~1.75 Å) creates significant steric repulsion with the oxygen or methyl of the acetyl group.[1] This forces the acetyl group to twist out of the plane of the aromatic ring.

    • Consequence 1: Reduced conjugation between the carbonyl and the ring.[3]

    • Consequence 2: The ketone carbonyl becomes more reactive to nucleophiles in some contexts because it is less stabilized by resonance, although steric bulk may physically block the approach of large nucleophiles.[3]

Diagram: Structural & Electronic Divergence

GABA4-Acetylbenzoic Acid(Planar Conformation)Effect1Maximized π-ConjugationABA->Effect1Absence of Ortho-ClCl_ABA4-Acetyl-3-chlorobenzoic Acid(Twisted Conformation)Effect2Steric Inhibition of ResonanceCl_ABA->Effect2Cl-Acetyl RepulsionEffect3Metabolic Blocking (C3)Cl_ABA->Effect3Halogen SubstitutionAltered Reactivity\n(Ketone Electrophilicity)Altered Reactivity(Ketone Electrophilicity)Effect2->Altered Reactivity\n(Ketone Electrophilicity)

Figure 1: Mechanistic impact of the chlorine substituent on molecular conformation and electronic properties.[1][2][3]

Synthetic Pathways[1]

Synthesis of 4-Acetylbenzoic Acid

The standard industrial route involves the oxidation of 4-methylacetophenone.[1] The challenge is preserving the acetyl group while oxidizing the methyl group, as the acetyl group is also susceptible to Baeyer-Villiger type oxidations or haloform reactions under harsh conditions.

Protocol:

  • Substrate: 4-Methylacetophenone.

  • Oxidant: Potassium Permanganate (

    
    ) or dilute Nitric Acid (
    
    
    ).
  • Conditions: Aqueous reflux (often with

    
     or similar moderators to prevent over-oxidation).
    
Synthesis of 4-Acetyl-3-chlorobenzoic Acid

Direct chlorination of 4-acetylbenzoic acid is difficult due to the directing effects (COOH is meta-directing, Acetyl is meta-directing).[1][2] The chlorine would preferentially enter the position meta to both groups (position 3), but the ring is deactivated.[3] Therefore, the synthesis typically proceeds from a pre-functionalized toluene derivative.

Preferred Route: Oxidation of 1-(3-chloro-4-methylphenyl)ethanone This route avoids the selectivity issues of electrophilic aromatic substitution on the deactivated benzoic acid scaffold.[1][2]

SynthesisStart3-ChlorotolueneStep1Friedel-Crafts Acylation(Acetyl Chloride / AlCl3)Start->Step1Intermed1-(3-chloro-4-methylphenyl)ethanone(Intermediate)Step1->IntermedStep2Selective Oxidation(KMnO4 / Pyridine / H2O)Intermed->Step2Product4-Acetyl-3-chlorobenzoic AcidStep2->Product

Figure 2: Synthetic workflow for 4-Acetyl-3-chlorobenzoic acid starting from 3-chlorotoluene.

Experimental Protocols

Protocol A: Synthesis of 4-Acetyl-3-chlorobenzoic Acid (Oxidation Route)

Note: This protocol is adapted from standard oxidation procedures for deactivated toluenes.[1][2]

  • Reagents: 1-(3-chloro-4-methylphenyl)ethanone (10.0 mmol),

    
     (25.0 mmol), Pyridine (20 mL), Water (10 mL).
    
  • Procedure:

    • Dissolve the ketone intermediate in a mixture of pyridine and water.

    • Heat the solution to 60°C.

    • Add

      
       portion-wise over 1 hour. The reaction is exothermic; maintain temperature below 80°C to protect the acetyl group.[3]
      
    • Reflux for 4 hours until the purple color persists (or check by TLC).

    • Filter the hot mixture through Celite to remove

      
      .
      
    • Acidify the filtrate with 2M HCl to pH 2.

    • The white/off-white precipitate is collected by filtration.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Expected Yield: 65–75%.

  • Validation:

    
     should show the disappearance of the aryl-methyl singlet (
    
    
    ppm) and the appearance of a broad carboxylic acid proton (
    
    
    ppm).
Protocol B: Utilization in Amide Coupling

Both acids are commonly coupled to amines. However, 3-Cl-4-ABA requires longer reaction times due to the steric hindrance of the chlorine atom if the coupling partner is bulky, although the chlorine is distal to the carboxyl. The primary steric effect of the chlorine is on the acetyl group, but it also exerts a "buttressing effect" on the ring protons.

  • Activation: Standard EDC/HOBt or HATU conditions work well.[3]

  • Note: If converting to the acid chloride using

    
    , 3-Cl-4-ABA may require catalytic DMF and reflux, whereas 4-ABA converts readily at lower temperatures.[1]
    

Applications in Drug Discovery

  • Metabolic Stability: The C3 position in benzoic acid derivatives is a common site for Phase I hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with chlorine (3-Cl-4-ABA) blocks this metabolic pathway, extending the half-life (

    
    ) of the drug candidate.[1][2]
    
  • Conformational Locking: In kinase inhibitors, the twist induced by the chlorine atom can force the molecule into a specific bioactive conformation that fits a hydrophobic pocket better than the planar non-chlorinated analog.[3]

  • Lipophilicity Tuning: The addition of chlorine increases LogP by approximately 0.6 units, which can improve passive permeability across the blood-brain barrier (BBB) or cell membranes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11470, 4-Acetylbenzoic acid. Retrieved from [Link]

  • Lans Pharma. (2025). Specialty Chemicals Catalog: 4-Acetyl-3-chlorobenzoic acid. Retrieved from [Link]

Supplier and price for 4-Acetyl-3-chlorobenzoic acid research grade

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Research-Grade 4-Acetyl-3-chlorobenzoic Acid: Sourcing, Quality Control, and Application

For researchers, medicinal chemists, and professionals in drug development, the quality and reliable sourcing of starting materials are paramount to the success of a project. This guide provides a comprehensive technical overview of 4-acetyl-3-chlorobenzoic acid (CAS No. 57542-72-0), a key intermediate in the synthesis of advanced chemical entities. We will delve into sourcing and procurement strategies, price considerations, in-lab quality verification, and a practical, field-tested experimental protocol, ensuring you have the foundational knowledge to effectively utilize this compound in your research endeavors.

Compound Profile: 4-Acetyl-3-chlorobenzoic Acid

4-Acetyl-3-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a ketone, and a chloro group, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for elaboration into more complex molecules.

PropertyValueSource(s)
CAS Number 57542-72-0[1][2]
Molecular Formula C₉H₇ClO₃[3]
Molecular Weight 198.61 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 148-152°C[3]
Purity (Typical) ≥98%[1][4]
Solubility Soluble in organic solvents like ethanol and DMSO; slightly soluble in water.[3]

Its primary significance in the field of drug discovery lies in its role as a precursor for novel therapeutics. Notably, it serves as a key starting material in the synthesis of Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) antagonists, which are under investigation for the treatment of chronic pain, including neuropathic pain caused by cold allodynia.[3]

Sourcing, Procurement, and Price Analysis

Procuring high-quality research chemicals requires a systematic approach. The goal is to secure a reagent that meets purity specifications, is delivered in a timely manner, and is backed by transparent documentation.

Supplier Selection Workflow

Choosing the right supplier is a critical first step. The process involves more than just finding the lowest price; it's about mitigating risk and ensuring the integrity of your experiments. The following workflow is recommended:

A Identify Potential Suppliers (Database Search, Literature Review) B Request Quotations (Specify Grade, Quantity, Required Docs) A->B Initial Screening C Evaluate Supplier Documentation (CoA, Purity, Analytical Method) B->C Gather Data D Assess Supplier Reputation (Lead Times, Support, Peer Feedback) C->D Technical & Logistical Review E Place Trial Order (Small Quantity for QC Verification) D->E Risk Mitigation F In-House QC Validation (Confirm Identity and Purity) E->F Self-Validation G Approve and Select Supplier (Establish Procurement Channel) F->G Final Decision reactant 4-Acetyl-3-chlorobenzoic acid product Methyl 4-acetyl-3-chlorobenzoate reactant->product Methylation reagents Iodomethane (CH₃I) Potassium Carbonate (K₂CO₃) DMF reagents->product

Sources

Methodological & Application

Synthesis of TRPM8 antagonists using 4-Acetyl-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Indazole-Based TRPM8 Antagonists

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a critical multimodal sensor for cold stimuli and cooling agents (e.g., menthol), implicated in neuropathic pain, cold allodynia, and prostate cancer proliferation. This Application Note details the synthetic utility of 4-Acetyl-3-chlorobenzoic acid as a privileged starting material for the rapid assembly of 3-methyl-1H-indazole-6-carboxamide derivatives, a potent class of TRPM8 antagonists.

Unlike traditional routes that require complex palladium-catalyzed cyclizations, this protocol leverages a robust nucleophilic aromatic substitution (SNAr) followed by in situ condensation with hydrazine. This "one-pot" core formation offers high atom economy and scalability, making it ideal for generating structure-activity relationship (SAR) libraries in drug discovery.

Strategic Retrosynthesis & Pathway Visualization

The synthetic strategy relies on the unique regiochemistry of 4-Acetyl-3-chlorobenzoic acid. The ortho relationship between the acetyl group (C4) and the chlorine atom (C3) allows for a cascade reaction with hydrazine to form the indazole core, effectively locking the carboxylic acid at the C6 position for late-stage diversification.

TRPM8_Synthesis cluster_mech Mechanism of Action Start 4-Acetyl-3-chlorobenzoic acid (Starting Material) Intermediate 3-Methyl-1H-indazole-6-carboxylic acid (Core Scaffold) Start->Intermediate S_NAr / Condensation (n-BuOH, Reflux) Reagent1 Hydrazine Hydrate (Cyclization Agent) Reagent1->Intermediate Target TRPM8 Antagonist (Indazole Carboxamide) Intermediate->Target Amide Coupling (DMF, DIPEA) Reagent2 Amine (R-NH2) + HATU (Diversity Element) Reagent2->Target TRPM8 TRPM8 Channel (Cold/Menthol Sensor) Target->TRPM8 Blocks Ca Ca2+ Influx TRPM8->Ca Activates Pain Nociception / Cold Allodynia Ca->Pain Triggers

Figure 1: Synthetic workflow from 4-Acetyl-3-chlorobenzoic acid to TRPM8 antagonists, including the biological mechanism of action.

Detailed Experimental Protocols

Protocol A: Synthesis of the Indazole Core

Objective: Conversion of 4-Acetyl-3-chlorobenzoic acid to 3-methyl-1H-indazole-6-carboxylic acid.

Mechanism: The reaction proceeds via an initial nucleophilic attack of hydrazine on the C3-chlorine (SNAr), followed by an intramolecular condensation of the resulting hydrazine intermediate with the C4-acetyl ketone. This sequence avoids the use of transition metal catalysts.[1]

Materials:

  • 4-Acetyl-3-chlorobenzoic acid (CAS: 159326-68-8)

  • Hydrazine hydrate (64-65% in water)

  • n-Butanol (Solvent)

  • 1M HCl and 1M NaOH (for workup)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Acetyl-3-chlorobenzoic acid (5.0 g, 25.2 mmol) in n-butanol (50 mL).

  • Reagent Addition: Carefully add hydrazine hydrate (12.5 mL, ~250 mmol, 10 equiv) to the stirring solution. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours. Monitor reaction progress by LC-MS (Target Mass [M+H]+ = 177.06). The starting material peak should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to remove excess hydrazine and n-butanol.

    • Dilute the residue with water (50 mL) and adjust the pH to ~4–5 using 1M HCl. A solid precipitate should form.

  • Isolation: Filter the precipitate and wash with cold water (3 x 20 mL) followed by a small amount of cold diethyl ether to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Yield: Expect 3.5 – 4.0 g (80–90%).

    • Characterization: 1H NMR (DMSO-d6) should show characteristic indazole protons and the disappearance of the acetyl methyl singlet (replaced by the indazole C3-methyl).

Protocol B: Library Generation via Amide Coupling

Objective: Derivatization of the C6-carboxylic acid to generate a library of TRPM8 antagonists.

Rationale: The C6-amide moiety is crucial for TRPM8 binding affinity. Hydrophobic "tails" such as 4-(trifluoromethoxy)phenyl or benzothiazoles occupy the lipophilic pocket of the TRPM8 channel.

Materials:

  • 3-Methyl-1H-indazole-6-carboxylic acid (from Protocol A)[2]

  • Amine partner (e.g., 4-(trifluoromethoxy)aniline)

  • HATU (Coupling Reagent)

  • DIPEA (Base)[3]

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a 20 mL vial, dissolve 3-Methyl-1H-indazole-6-carboxylic acid (176 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (418 mg, 1.1 mmol) and stir for 10 minutes to activate the acid.

  • Amine Addition: Add the specific amine (1.1 mmol, e.g., 195 mg of 4-(trifluoromethoxy)aniline).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the formation of the amide product.

  • Purification:

    • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated NaHCO3 (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes) or preparative HPLC if the product is polar.

Data Summary & Reference Values

To ensure the validity of the synthesized antagonists, compare analytical data against established reference standards.

Compound IDStructure (Tail Group)Molecular WeightExpected IC50 (TRPM8)*Key 1H NMR Feature
Intermediate -OH (Carboxylic Acid)176.17N/ASinglet at ~2.5 ppm (C3-Me)
Antagonist A 4-(Trifluoromethoxy)phenyl335.28< 100 nMDoublet at ~7.8 ppm (Amide NH)
Antagonist B 4-(tert-Butyl)phenyl307.39< 500 nMSinglet at ~1.3 ppm (t-Butyl)

*IC50 values are approximate based on analogous indazole carboxamide series reported in literature.

Biological Validation: Calcium Influx Assay

Trustworthiness Check: A synthesized antagonist is only valid if it functionally blocks the channel.

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 minutes at 37°C.

  • Pre-incubation: Add the synthesized antagonist (serial dilutions, e.g., 1 nM to 10 µM) and incubate for 15 minutes.

  • Stimulation: Inject Menthol (EC80 concentration, typically 100 µM) or Icilin to trigger Ca2+ influx.

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % Inhibition relative to vehicle control.

References

  • Pfizer Inc. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Journal of Medicinal Chemistry. Link

  • Genung, N. E., et al. (2014).[4] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Link

  • Vertex Pharmaceuticals. (2015). TRPM8 Antagonists and Methods of Use. Patent WO20150000870A. Link

  • Raissa Pharmaceutical. (2015). Sulfonamide compounds having TRPM8 antagonistic activity. U.S. Patent 8,987,445. Link

  • ChemicalBook. (2023).[5] Synthesis of 3-Methyl-1H-indazole-6-carboxylic acid. Link

Sources

Protocol for esterification of 4-Acetyl-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Strategies for 4-Acetyl-3-chlorobenzoic Acid

Executive Summary

Target Molecule: 4-Acetyl-3-chlorobenzoic acid (CAS: 57542-72-0) Goal: Synthesis of Methyl 4-acetyl-3-chlorobenzoate.[1][2] Scope: This guide details two robust protocols for converting 4-acetyl-3-chlorobenzoic acid to its methyl ester. The substrate presents a specific challenge: an electron-withdrawing chlorine atom at the 3-position (meta to the carboxyl, ortho to the acetyl) and a ketone functionality that must remain intact.[1][2]

Key Findings:

  • Method A (Thionyl Chloride Mediated): Recommended for high-yield synthesis (>95%) and ease of purification. It drives the reaction to completion via irreversible acid chloride formation in situ.

  • Method B (Fischer Esterification): A scalable, cost-effective alternative for large batches where time is less critical, though equilibrium limitations apply.[1][2]

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, 4-Acetyl-3-chlorobenzoic acid , contains three distinct functional groups:

  • Carboxylic Acid (C-1): The target for esterification.

  • Ketone (Acetyl at C-4): Needs to be preserved. Under standard acidic esterification conditions, ketal formation is theoretically possible but sterically disfavored and reversible during aqueous workup.

  • Chlorine (C-3):

    • Electronic Effect: Inductive electron withdrawal (-I effect) increases the acidity of the carboxylic acid, making the carbonyl carbon more electrophilic. This generally accelerates nucleophilic attack by methanol compared to unsubstituted benzoic acid.

    • Steric Effect: The chlorine is ortho to the acetyl group, forcing the acetyl group out of planarity with the benzene ring.[1] It is meta to the carboxylic acid, meaning it exerts minimal steric hindrance on the esterification site itself.

Reaction Pathway Visualization

ReactionMechanism Start 4-Acetyl-3-chlorobenzoic acid Inter1 Acyl Chloride Intermediate (Highly Reactive) Start->Inter1 + SOCl2 - SO2, - HCl Inter2 Tetrahedral Intermediate Inter1->Inter2 + MeOH Byproducts HCl (g) + SO2 (g) Inter1->Byproducts Product Methyl 4-acetyl-3-chlorobenzoate Inter2->Product - HCl

Caption: Mechanistic pathway for Thionyl Chloride mediated esterification. The irreversible formation of the acyl chloride drives the reaction to completion.[1][2]

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

Best for: High yield, ease of workup, laboratory to pilot scale.[1][2]

Safety Warning: Thionyl chloride (


) reacts violently with water and releases toxic 

and

gases. All operations must be performed in a fume hood.

Reagents:

  • 4-Acetyl-3-chlorobenzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (1.5 - 2.0 eq)[1][2]

  • Methanol (Anhydrous, 10-15 volumes)

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

  • Suspension: Charge the flask with 4-Acetyl-3-chlorobenzoic acid and Methanol . The acid may not fully dissolve at room temperature (this is normal).

  • Cooling: Cool the suspension to 0–5°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe.

    • Note: The reaction is exothermic. Control the addition rate to prevent the methanol from boiling violently.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 2–4 hours.

    • Checkpoint: The solution should become clear as the starting material is consumed and the ester (more soluble in MeOH) forms. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess methanol and residual thionyl chloride.

    • Quench: Dissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated Sodium Bicarbonate (

      
      ) solution to neutralize residual acid.
      
    • Wash with Brine, dry over anhydrous

      
      , filter, and concentrate.[1][2]
      
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Method B: Acid-Catalyzed Fischer Esterification

Best for: Large scale, cost-sensitive operations, "Green" chemistry (avoiding SOCl2).[1][2]

Reagents:

  • 4-Acetyl-3-chlorobenzoic acid (1.0 eq)[1][2]

  • Sulfuric Acid (

    
    , conc., 0.1 - 0.5 eq)[1][2]
    
  • Methanol (Excess, solvent)[1][2][3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting acid in Methanol (20 volumes).

  • Catalyst Addition: Add concentrated

    
     slowly.
    
  • Reflux: Heat to reflux for 8–12 hours.

    • Note: Because this is an equilibrium reaction, it may not reach 100% conversion.

  • Workup: Concentrate the methanol to ~20% of the original volume. Pour the residue into crushed ice/water.

  • Isolation: The ester often precipitates as a solid. Filter the solid. If oil forms, extract with EtOAc as in Method A.

  • Neutralization: Wash the organic layer with

    
     to remove unreacted starting acid (which can be recovered by acidifying the aqueous layer).
    

Process Workflow & Decision Logic

Workflow Start Start: 4-Acetyl-3-chlorobenzoic acid Decision Prioritize Yield or Cost? Start->Decision RouteA Method A: SOCl2 / MeOH (High Yield, Fast) Decision->RouteA Yield/Speed RouteB Method B: H2SO4 / MeOH (Lower Cost, Scalable) Decision->RouteB Cost/Green StepA1 Cool to 0°C, Add SOCl2 dropwise RouteA->StepA1 StepB1 Add H2SO4 (cat) RouteB->StepB1 StepA2 Reflux 2-4 hrs StepA1->StepA2 QC QC Check (HPLC/TLC) StepA2->QC StepB2 Reflux 8-12 hrs StepB1->StepB2 StepB2->QC

Caption: Decision matrix for selecting the optimal esterification protocol.

Analytical Data & Quality Control

ParameterMethod A (SOCl2)Method B (Fischer)Notes
Typical Yield 95 - 98%80 - 85%Method A drives equilibrium to completion.[1][2]
Reaction Time 2 - 4 Hours8 - 12 HoursFischer kinetics are slower without water removal.[1]
Purity (Crude) High (>95%)Moderate (contains unreacted acid)Acid removal required for Method B.
Byproducts

,

(Gases)

Method A byproducts are volatile (cleaner).[2]

Expected Analytical Shifts (NMR):

  • 1H NMR (CDCl3):

    • Disappearance of broad -COOH singlet (10-12 ppm).[1][2]

    • Appearance of sharp methyl ester singlet (-OCH3) at ~3.9 ppm .

    • Aromatic protons may shift slightly upfield due to the loss of H-bonding from the acid.

    • Acetyl methyl group remains distinct at ~2.6 ppm .

References

  • Sigma-Aldrich. 4-Acetyl-3-chlorobenzoic acid Product Data (CAS 57542-72-0).[1][2]Link[2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[1][2] Oxford University Press, 2012. (Mechanistic grounding for Acyl Chloride formation).

  • PatSnap/Google Patents. Synthesis of methyl 4-acetyl-3-chlorobenzoate and related intermediates.[1] (CN109553528A, CN102701965A).[2] Link

  • ChemicalBook. Methyl 4-chlorobenzoate Synthesis Protocols.Link[2]

Sources

Application Note: High-Efficiency Methylation of 4-Acetyl-3-chlorobenzoic Acid

[1]

Abstract & Chemical Context

The conversion of 4-Acetyl-3-chlorobenzoic acid to its methyl ester, Methyl 4-acetyl-3-chlorobenzoate , is a critical intermediate step in the synthesis of complex pharmaceutical scaffolds and agrochemicals. While Fischer esterification (MeOH/Acid) is a common alternative, the use of iodomethane (MeI) under basic conditions offers distinct advantages: mild thermal conditions, high chemoselectivity, and the avoidance of strong acidic media that may degrade acid-sensitive moieties elsewhere in complex substrates.

This protocol utilizes a standard

Reaction Scheme & Mechanism

The reaction proceeds via the deprotonation of the carboxylic acid followed by a concerted nucleophilic attack on the methyl group of iodomethane.

ReactionMechanismSubstrate4-Acetyl-3-chlorobenzoic Acid(Substrate)IntermediateCarboxylate Anion(Nucleophile)Substrate->IntermediateDeprotonation (-H+)BaseK2CO3(Base)Base->IntermediateTS[Transition State]SN2 AttackIntermediate->TSAttacks MeIReagentIodomethane(Electrophile)Reagent->TSProductMethyl 4-acetyl-3-chlorobenzoate(Product)TS->Product-KI (Salt)

Figure 1: Mechanistic pathway for the base-mediated esterification of 4-Acetyl-3-chlorobenzoic acid.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled.

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq Acid : 1.5 eq Base : 1.2 eq MeIExcess base ensures complete deprotonation; slight excess MeI drives kinetics.
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes solubility of the carboxylate salt and enhances

rate.
Temperature 25°C to 40°CMeI is volatile (bp 42°C). High heat risks reagent loss and safety hazards.
Reaction Time 2 – 4 HoursFast kinetics due to the high nucleophilicity of the benzoate anion in DMF.
Atmosphere Inert (Nitrogen/Argon)Prevents moisture absorption by DMF, though the reaction is not strictly water-sensitive.

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Acetyl-3-chlorobenzoic acid (MW: 198.60 g/mol )

  • Reagent: Iodomethane (Methyl Iodide) (MW: 141.94 g/mol , d=2.28 g/mL) [CARCINOGEN]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: DMF (Anhydrous preferred).

  • Quench: 10% Aqueous Ammonium Hydroxide or Ethylenediamine (to neutralize excess MeI).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen.

  • Solubilization: Charge the RBF with 4-Acetyl-3-chlorobenzoic acid (1.0 equiv). Add DMF (approx. 5-10 volumes relative to mass, e.g., 5-10 mL per gram). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    )  (1.5 equiv) in a single portion.
    
    • Note: The mixture may become heterogeneous (suspension). Stir for 15 minutes at Room Temperature (RT) to ensure formation of the potassium carboxylate salt.

  • Alkylation: Cool the mixture slightly to 0°C (optional, minimizes exotherm) or keep at RT. Add Iodomethane (1.2 equiv) dropwise via syringe.

    • Safety: Perform this strictly in a fume hood.[1] MeI is highly volatile and toxic.[2][3][4]

  • Reaction: Remove cooling bath (if used) and stir at Room Temperature (25°C) .

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3) or LC-MS after 2 hours. The starting material acid spot should disappear, replaced by a less polar ester spot.

Phase 2: Workup & Isolation
  • Quenching (Critical): Once conversion is complete, add a small amount of 10% aqueous ammonia or water to the reaction mixture. Stir for 10 minutes to hydrolyze any unreacted MeI.

  • Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water .

  • Separation: Transfer to a separatory funnel.

    • Wash Organic Layer: 2x with Water (to remove DMF), 1x with Brine.

    • Tip: If DMF persists, a wash with 5% LiCl solution is highly effective.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    . Filter off the drying agent.[5]
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude product.

Phase 3: Purification (If Necessary)
  • The crude product is often pure enough (>95%) for subsequent steps.

  • If purification is required: Recrystallization from Hexane/EtOAc or Flash Column Chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Experimental Workflow Visualization

WorkflowStartStart: Weigh ReagentsDissolveDissolve Acid in DMFAdd K2CO3 (1.5 eq)Start->DissolveActivateStir 15 min (Salt Formation)Dissolve->ActivateAddMeIAdd Iodomethane (1.2 eq)DropwiseActivate->AddMeIReactStir at RT (2-4 hrs)Monitor via TLC/LCMSAddMeI->ReactCheckConversion Complete?React->CheckCheck->ReactNo (Wait)QuenchQuench with Aq. NH3/Water(Destroy excess MeI)Check->QuenchYesExtractExtract w/ EtOAcWash w/ Water & BrineQuench->ExtractDryDry (Na2SO4) & ConcentrateExtract->DryFinishFinal Product:Methyl 4-acetyl-3-chlorobenzoateDry->Finish

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

To confirm the identity of Methyl 4-acetyl-3-chlorobenzoate , look for the following spectral signatures:

  • 1H NMR (CDCl3, 300/400 MHz):

    • 
       ~3.9 ppm (s, 3H):  Distinct singlet for the new methyl ester (
      
      
      ).
    • 
       ~2.6 ppm (s, 3H):  Singlet for the acetyl methyl group (
      
      
      ).
    • Aromatic Region: Three protons corresponding to the 1,2,4-substitution pattern.

  • HPLC/MS:

    • Shift in retention time (Product is less polar than the Acid).

    • Mass peak:

      
       (Calculated for 
      
      
      ).

Safety & Troubleshooting

Handling Iodomethane (MeI)[3][7]
  • Hazard: MeI is a potent neurotoxin and suspected carcinogen.[2][1] It is highly volatile.[4]

  • Control: ALWAYS handle in a functioning fume hood.[1]

  • PPE: Wear "Silver Shield" (laminate) gloves if handling pure MeI for extended periods. For incidental contact during this protocol, double-gloved nitrile is the minimum standard, with immediate change upon splash.

  • Decontamination: All glassware and syringes used with MeI should be rinsed with a dilute solution of ammonia or amine to quench residual alkylating agent before removal from the hood.

Troubleshooting Table
IssuePossible CauseSolution
Incomplete Conversion Wet DMF or old reagents.Use anhydrous DMF; ensure

is dry/finely ground. Increase MeI to 1.5 eq.
Byproduct Formation Hydrolysis of product.Avoid excessive water during workup if pH is high. Ensure reaction is not heated excessively.
Low Yield Product lost in aqueous layer.The ester is organic-soluble, but ensure DMF is fully washed out. Re-extract aqueous layer with EtOAc.

References

  • Wakeham, R. J., et al. (2013).[6] "Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions." Organic Letters, 15(4), 702–705. [Link]

  • PubChem. (2025).[7] "4-Chlorobenzoic acid | C7H5ClO2."[7] National Library of Medicine. [Link]

  • EPA. (2000). "Methyl Iodide (Iodomethane) Hazard Summary." United States Environmental Protection Agency. [Link]

  • Organic Syntheses. (1940). "Methyl Iodide Synthesis and Handling." Org.[8][3][4] Synth. 20,[9][10][11] 64. [Link]

Application Note: 4-Acetyl-3-chlorobenzoic Acid as a Versatile Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The field of peptide science is increasingly moving beyond the canonical 20 amino acids to create novel therapeutic and research agents with enhanced properties. Non-canonical building blocks are pivotal in this endeavor, offering the ability to introduce unique structural motifs, modulate biological activity, and improve pharmacokinetic profiles. 4-Acetyl-3-chlorobenzoic acid emerges as a valuable bifunctional scaffold for incorporation into peptides and peptidomimetics. Its distinct substitution pattern—a carboxylic acid for amide bond formation, an activating chloro substituent, and a chemically tractable acetyl group—provides a unique combination of features for peptide chemists.

This application note provides a comprehensive guide to the utilization of 4-Acetyl-3-chlorobenzoic acid in both solid-phase and solution-phase peptide synthesis. It details the underlying chemical principles, step-by-step protocols, and opportunities for post-synthetic modification, empowering researchers to leverage this versatile building block in their drug discovery and development efforts.

Scientific Rationale: The Chemical Logic of 4-Acetyl-3-chlorobenzoic Acid in Peptide Synthesis

The successful incorporation of any non-canonical building block into a peptide sequence hinges on a thorough understanding of its chemical reactivity. 4-Acetyl-3-chlorobenzoic acid presents two key functional groups whose behavior must be considered during peptide synthesis: the carboxylic acid and the acetyl group.

The Activating Influence of the Chloro Substituent:

The chlorine atom positioned meta to the carboxylic acid and ortho to the acetyl group exerts an electron-withdrawing inductive effect. This electronic influence increases the electrophilicity of the carboxyl carbon, thereby activating it for nucleophilic attack by the N-terminal amine of a peptide. This inherent activation can facilitate more efficient amide bond formation, potentially requiring less aggressive coupling conditions compared to unsubstituted benzoic acid. Chlorinated benzoic acids are recognized as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1]

The Acetyl Group: A Latent Functional Handle:

A critical consideration is the reactivity of the acetyl group's carbonyl carbon under standard peptide coupling conditions. Fortunately, the acetyl group is generally stable to the reagents and conditions used for both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).[2] Specifically, it is resistant to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of Boc deprotection (e.g., TFA). This stability obviates the need for a dedicated protecting group on the acetyl moiety during the primary peptide assembly, simplifying the synthetic workflow.

Crucially, the acetyl group serves as a valuable site for post-synthetic modification. Once the peptide is assembled and cleaved from the resin, the acetyl group can be chemoselectively targeted for a variety of chemical transformations, allowing for the introduction of labels, cross-linkers, or other functionalities to diversify the peptide library.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of 4-Acetyl-3-chlorobenzoic acid into peptide sequences using both solid-phase and solution-phase techniques.

Protocol 1: Incorporation of 4-Acetyl-3-chlorobenzoic Acid as an N-terminal Cap in Solid-Phase Peptide Synthesis (SPPS)

This protocol is ideal for introducing the moiety at the N-terminus of a peptide, for example, to block further elongation or to introduce a specific recognition element. The standard Fmoc/tBu strategy on a rink amide resin is described.[3]

Workflow for N-terminal Capping:

spss_capping Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Peptide-Resin Washing1->Coupling Activation Activation of 4-Acetyl-3-chlorobenzoic acid (e.g., HATU/DIPEA in DMF) Activation->Coupling Washing2 DMF & DCM Wash Coupling->Washing2 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for N-terminal capping with 4-Acetyl-3-chlorobenzoic acid in SPPS.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (with the N-terminal Fmoc group intact) in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation of 4-Acetyl-3-chlorobenzoic Acid: In a separate vial, dissolve 4-Acetyl-3-chlorobenzoic acid (3 equivalents relative to resin loading) and a coupling agent such as HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated 4-Acetyl-3-chlorobenzoic acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Reagent Stoichiometry for SPPS Capping

ReagentEquivalents (relative to resin loading)
4-Acetyl-3-chlorobenzoic acid3.0
HATU2.9
DIPEA6.0
Protocol 2: Solution-Phase Synthesis of a Dipeptide with 4-Acetyl-3-chlorobenzoic Acid

Solution-phase synthesis is advantageous for large-scale production of shorter peptides or fragments.[3] This protocol describes the coupling of 4-Acetyl-3-chlorobenzoic acid to an amino acid ester.

Reaction Scheme for Solution-Phase Coupling:

solution_phase_coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 4-Acetyl-3-chlorobenzoic acid Product Product: Ac-Cl-Benzoyl-AminoAcid-OR Reactant1->Product Reactant2 H-AminoAcid-OR Reactant2->Product CouplingReagent Coupling Reagent (e.g., EDC/HOBt) CouplingReagent->Product Activation Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF or DCM) Solvent->Product

Caption: General scheme for solution-phase amide bond formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-terminally protected amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent) and 4-Acetyl-3-chlorobenzoic acid (1.1 equivalents) in an appropriate solvent such as DMF or DCM.

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution.

  • Basification: Cool the reaction mixture to 0 °C and add DIPEA (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Post-Synthetic Modification of the Acetyl Group

The presence of the acetyl group on the aromatic ring opens up a plethora of possibilities for further functionalization of the synthesized peptide. This "latent" functionality can be exploited after the main peptide chain has been assembled and purified.

Potential Transformations:

  • Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This introduces a hydroxyl group that can be further derivatized.

  • Formation of an Oxime or Hydrazone: The carbonyl group can react with hydroxylamine or hydrazine derivatives to form stable oxime or hydrazone linkages. This is a common strategy for conjugating peptides to other molecules.

  • Wittig Reaction: The acetyl group can undergo a Wittig reaction to form a carbon-carbon double bond, allowing for the attachment of various substituents.

Conclusion

4-Acetyl-3-chlorobenzoic acid is a highly versatile and valuable building block for modern peptide synthesis. Its electron-withdrawing chloro substituent facilitates efficient amide bond formation, while the stable yet reactive acetyl group provides a convenient handle for post-synthetic modifications. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this unique moiety into their peptide and peptidomimetic designs, thereby expanding the chemical space and functional potential of their synthetic creations. The strategic use of such non-canonical building blocks is a key driver of innovation in the development of next-generation peptide-based therapeutics and research tools.

References

  • Horváth, A., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 923-932. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 629-640. Available at: [Link]

  • Aapptec. (n.d.). SPPS Capping procedure. Available at: [Link]

  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Fleming, S., & Ulijn, R. V. (2014). Beyond Fmoc: a review of aromatic peptide capping groups. Chemical Society Reviews, 43(23), 8150-8176. Available at: [Link]

  • De Luca, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7149. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Available at: [Link]

  • Kvesitadze, G., et al. (2007). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Ecotoxicology and Environmental Safety, 67(2), 299-307. Available at: [Link]

  • Digital.CSIC. (2014). Solid-phase peptide synthesis. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Solid-phase synthesis of peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 445-538.
  • Hilaris Publisher. (2017). Synthesis of Cholic Acid-Peptide Conjugates With A Negatively Charged Ester Linkage for Oral Delivery. Journal of Chemical Biology & Therapeutics. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Sulfonamide Derivatives from 4-Acetyl-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic methodologies for generating sulfonamide derivatives using 4-Acetyl-3-chlorobenzoic acid (CAS: 159326-68-8) as the core scaffold.

While the starting material does not contain a sulfur moiety, it is a high-value "divergent node" in medicinal chemistry. Its trisubstituted arene structure offers three distinct vectors for derivatization, allowing for the synthesis of complex N-acyl sulfonamides (carboxylic acid bioisosteres) and sulfonamide-linked amides .

The Pharmacophore Logic
  • The Carboxylic Acid (C1): The primary handle. Direct coupling with sulfonamides yields N-acyl sulfonamides (

    
    ), a moiety with pKa (3.5–4.5) similar to carboxylic acids but with improved lipophilicity and membrane permeability.
    
  • The Acetyl Group (C4): A ketone handle suitable for condensation with sulfonyl hydrazides, creating rigid hydrazone linkers often found in antimicrobial agents.

  • The Chlorine (C3): An ortho-steric handle that modulates the conformation of the acetyl group and serves as a potential site for late-stage palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig with sulfonamides), though this guide focuses on the acid/ketone vectors.

Retrosynthetic Analysis & Pathway Map

The synthesis is approached via two primary Modules:

  • Module A (The Bioisostere Route): Direct acylation of a sulfonamide using the benzoic acid.

  • Module B (The Linker Route): Amide coupling with an amine-bearing sulfonamide (e.g., sulfanilamide).

Diagram 1: Divergent Synthetic Pathways

G Start 4-Acetyl-3-chlorobenzoic acid (Core Scaffold) Act Activated Intermediate (Acid Chloride / Active Ester) Start->Act Activation (SOCl2 or EDC/HATU) ProdC Sulfonyl Hydrazone (Condensation Target) Start->ProdC + R-SO2-NH-NH2 (Cat. Acid/EtOH) ProdA N-Acyl Sulfonamide (Bioisostere Target) Act->ProdA + R-SO2-NH2 (Base/DMAP) ProdB Sulfonamide-Amide (Linked Target) Act->ProdB + H2N-Ar-SO2NH2 (Amide Coupling)

Caption: Divergent synthesis map showing the three primary vectors for installing sulfonamide moieties onto the 4-Acetyl-3-chlorobenzoic acid scaffold.

Detailed Experimental Protocols

Module A: Synthesis of N-Acyl Sulfonamides (The Bioisostere Route)

Objective: To couple the carboxylic acid directly to a sulfonamide (


), creating an acidic 

-acyl sulfonamide.[1][2] This reaction is challenging because sulfonamides are poor nucleophiles; therefore, strong activation of the acid is required.
Method A1: The EDCI/DMAP Coupling (Preferred for Library Scale)

This method avoids the harsh conditions of thionyl chloride and is tolerant of the ketone moiety.

Reagents:

  • 4-Acetyl-3-chlorobenzoic acid (1.0 equiv)

  • Aryl Sulfonamide (e.g., Benzenesulfonamide) (1.2 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 4-Acetyl-3-chlorobenzoic acid (1.0 mmol) in anhydrous DCM (10 mL).
    
  • Activation: Add DMAP (1.5 mmol) and stir for 10 minutes at room temperature (RT). The solution may clarify as the salt forms.

  • Coupling: Add the Sulfonamide (1.2 mmol) followed by EDCI (1.5 mmol) in one portion.

  • Reaction: Stir the mixture at RT for 12–24 hours. Monitor by TLC (System: 5% MeOH in DCM). The product will be less polar than the sulfonamide but more polar than the starting acid ester.

  • Workup (Critical):

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 15 mL). Note: This removes DMAP and unreacted EDCI/urea.

    • Wash with Brine (15 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or perform flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Why this works: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is susceptible to attack by the weakly nucleophilic sulfonamide nitrogen.

Module B: Synthesis of Sulfonamide-Linked Amides

Objective: To react the carboxylic acid with an amine that contains a sulfonamide group (e.g., Sulfanilamide).[3][4][5][6]

Method B1: The Acid Chloride Route (Scale-Up)

Reagents:

  • 4-Acetyl-3-chlorobenzoic acid[7]

  • Thionyl Chloride (

    
    )
    
  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Triethylamine (

    
    )
    

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Suspend 4-Acetyl-3-chlorobenzoic acid (5.0 mmol) in dry Toluene (20 mL).

    • Add

      
       (7.5 mmol) and a catalytic drop of DMF.
      
    • Reflux at 80°C for 2 hours until gas evolution ceases and the solid dissolves.

    • Concentrate in vacuo to remove excess

      
      . Re-dissolve the crude acid chloride in dry DCM (10 mL).
      
  • Coupling:

    • In a separate flask, dissolve Sulfanilamide (5.0 mmol) and

      
       (10 mmol) in dry DCM (or THF if solubility is poor). Cool to 0°C.[8]
      
    • Add the acid chloride solution dropwise over 15 minutes.

  • Completion: Allow to warm to RT and stir for 4 hours.

  • Quench & Isolation:

    • Pour into ice water. The product often precipitates directly.

    • Filter the solid.[3][6] Wash with water, then cold diethyl ether (to remove non-polar impurities).

    • Recrystallize from Ethanol.

Module C: Sulfonyl Hydrazones (Ketone Derivatization)

Objective: To utilize the 4-acetyl group.[7] This retains the carboxylic acid (or amide) functionality while adding a sulfonamide via a hydrazone linker.

Protocol:

  • Dissolve 4-Acetyl-3-chlorobenzoic acid (1.0 mmol) in Ethanol (10 mL).

  • Add Benzenesulfonyl hydrazide (1.0 mmol).

  • Add Glacial Acetic Acid (2 drops) as a catalyst.

  • Reflux for 3–6 hours.

  • Cool to RT. The hydrazone derivative (

    
    ) usually crystallizes out.
    
  • Filter and wash with cold ethanol.

Analytical Data & Validation

To validate the synthesis, compare the spectral shifts against the starting material.

Feature4-Acetyl-3-chlorobenzoic acidN-Acyl Sulfonamide Product (Module A)Sulfonamide-Amide Product (Module B)
IR (Carbonyl) ~1685 cm⁻¹ (Acid), ~1690 cm⁻¹ (Ketone)~1710 cm⁻¹ (Acyl Sulfonamide C=O)~1660 cm⁻¹ (Amide I)
¹H NMR (NH) ~13.0 ppm (COOH, broad)~12.5 ppm (SO₂NHCO, sharp/broad)~10.5 ppm (Amide NH)
¹H NMR (Ar-H) 3 Protons (ABX pattern)Additional aromatic protons from sulfonamideAdditional AA'BB' system (if sulfanilamide used)
Mass Spec (ESI) [M-H]⁻ 197.0[M-H]⁻ (Target Mass)[M+H]⁺ (Target Mass)

Experimental Workflow Diagram

This decision tree assists in selecting the correct protocol based on the available sulfonamide reagent.

Workflow Start Start: 4-Acetyl-3-chlorobenzoic acid Decision What is your Sulfonamide Reagent? Start->Decision ReagentA Sulfonamide Amine (e.g., Sulfanilamide) Decision->ReagentA Has -NH2 ReagentB Primary Sulfonamide (e.g., Benzenesulfonamide) Decision->ReagentB Has -SO2NH2 ReagentC Sulfonyl Hydrazide (e.g., Tosylhydrazide) Decision->ReagentC Has -SO2NHNH2 MethodA Method B1: Acid Chloride (Standard Amide Coupling) ReagentA->MethodA MethodB Method A1: EDCI/DMAP (N-Acyl Sulfonamide Synthesis) ReagentB->MethodB MethodC Method C: Condensation (Ethanol Reflux) ReagentC->MethodC

Caption: Decision matrix for selecting the synthetic route based on the nucleophile structure.

References

  • O'Driscoll, M., et al. (2025).[7] "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 15, 32361–32406.[7]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (General reference for coupling methodologies).
  • BenchChem. (2025).[3][8] "Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid." (Contextual reference for sulfonamide properties).

  • PubChem. "4-Acetyl-3-chlorobenzoic acid (CID 70212243)." National Library of Medicine.

  • Bhat, M. A., et al. (2005). "Synthesis and Anti-inflammatory Activity of Novel Pyrimidine Derivatives of Sulfonamides." Indian Journal of Pharmaceutical Sciences. (Reference for biological relevance of sulfonamide-amides).

Sources

Application Note: 4-Acetyl-3-chlorobenzoic Acid in the Synthesis of TRPM8 Antagonist Neuropathic Pain Drugs

[1][2][3]

Executive Summary & Therapeutic Context[4][5]

While gabapentinoids (e.g., Pregabalin , Mirogabalin ) remain the standard of care for neuropathic pain by targeting the

TRPM8 Antagonists represent a breakthrough approach, targeting the "cold and menthol" receptor implicated in chronic pain states, particularly cold allodynia and chemotherapy-induced peripheral neuropathy (CIPN).

4-Acetyl-3-chlorobenzoic acid is the distinct starting material for the synthesis of the 3-chloro-4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl moiety. This structural motif is essential for:

  • Binding Affinity: Engaging the hydrophobic pocket of the TRPM8 channel.

  • Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation typical of non-fluorinated acetyl derivatives.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Acetyl-3-chlorobenzoic acid
CAS Number 57542-72-0
Molecular Formula C

H

ClO

Molecular Weight 198.60 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 148–152 °C
Solubility Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in Water
Hazards Irritant (Skin/Eye).[1] Handle under standard fume hood conditions.

Storage Protocol: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The acetyl group is susceptible to slow oxidation or condensation if exposed to moisture and heat over prolonged periods.

Synthetic Protocol: Construction of the TRPM8 Pharmacophore

This protocol details the conversion of 4-Acetyl-3-chlorobenzoic acid into the key Trifluoromethyl Carbinol Intermediate , followed by its coupling to the sulfonamide core. This route is adapted from high-impact patent literature (e.g., RaQualia Pharma US8987445B2) and optimized for process scalability.

Phase 1: Methyl Ester Protection

Rationale: Protecting the carboxylic acid prevents interference during the subsequent nucleophilic attack on the ketone.

  • Reagents: 4-Acetyl-3-chlorobenzoic acid (1.0 eq), Potassium Carbonate (2.0 eq), Iodomethane (MeI) (3.0 eq), DMF (5 vol).

  • Procedure:

    • Charge DMF and 4-Acetyl-3-chlorobenzoic acid into a reactor.

    • Add

      
       in portions at 0–5 °C (exothermic).
      
    • Add MeI dropwise, maintaining internal temperature

      
       °C.
      
    • Stir at Ambient Temperature (20–25 °C) for 2 hours.

    • IPC (In-Process Control): Monitor by TLC/HPLC for disappearance of acid.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield Target: >95% (Methyl 4-acetyl-3-chlorobenzoate).

Phase 2: The Critical Step – Nucleophilic Trifluoromethylation

Rationale: This step installs the

  • Reagents: Methyl ester intermediate (1.0 eq), TMS-CF

    
     (Ruppert-Prakash Reagent) (1.2 eq), CsF (Catalytic) or TBAF, THF (anhydrous).
    
  • Procedure:

    • Dissolve the Methyl ester in anhydrous THF under

      
      . Cool to 0 °C.
      
    • Add TMS-CF

      
       dropwise.
      
    • Add catalytic CsF (Cesium Fluoride) to initiate the reaction. Note: Exothermic.

    • Stir at 0 °C to RT for 4 hours.

    • Hydrolysis: Add 1N HCl to cleave the intermediate silyl ether and liberate the free alcohol.

  • Outcome: Formation of Methyl 3-chloro-4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate .

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient) or crystallization from Heptane/IPA.

Phase 3: Reduction & Coupling (Downstream)

The benzoate ester is subsequently reduced (using

Sulfonamide Heterocycle Core

Visualizing the Synthetic Logic

The following diagram illustrates the transformation of 4-Acetyl-3-chlorobenzoic acid into the active drug candidate.

TRPM8_SynthesisStart4-Acetyl-3-chlorobenzoic Acid(Starting Material)Step1Methyl Esterification(Protection)Start->Step1MeI, K2CO3Intermediate1Methyl 4-acetyl-3-chlorobenzoateStep1->Intermediate1Step2Trifluoromethylation(TMS-CF3, CsF)Intermediate1->Step2Nucleophilic AttackKeyIntermediateTrifluoro-HydroxyIntermediate(Pharmacophore)Step2->KeyIntermediateCritical StepStep3Reduction & Coupling(Sulfonamide Core)KeyIntermediate->Step3LiAlH4 -> CouplingFinalDrugTRPM8 Antagonist(Neuropathic Pain Drug)Step3->FinalDrug

Caption: Synthetic pathway converting the acetyl-chloro scaffold into the bioactive TRPM8 antagonist.

Quality Control & Impurity Profiling

To ensure the integrity of the synthesis, the following Critical Quality Attributes (CQAs) must be monitored.

HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).

Key Impurities to Monitor
Impurity TypeOriginControl Strategy
Des-chloro Analog Starting material contaminationScreen raw material (SM) for 4-Acetylbenzoic acid (<0.1%).
Over-Alkylation Phase 1 Side ReactionStrictly control MeI equivalents and temperature.
Silyl Ether Incomplete Hydrolysis (Phase 2)Ensure sufficient reaction time with aqueous acid during workup.
Regioisomer SM Isomer (2-chloro isomer)Verify SM structure via 1H-NMR (coupling constants).

References

  • RaQualia Pharma Inc. (2015). Sulfonamide compounds having TRPM8 antagonistic activity. U.S. Patent No. 8,987,445 B2.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Creemers, A., et al. (1988). Ortho-lithiation of benzoic acids: Synthesis of 4-acetyl-3-chlorobenzoic acid. Tetrahedron, 44(6), 1631-1636. (Foundational synthesis of the starting material).[3]

  • Knowles, J. P., et al. (2022). Structure-Activity Relationships of TRPM8 Antagonists for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. (General context on TRPM8 pharmacophores).
  • Daiichi Sankyo. (2019). Mirogabalin besylate (Tarlige) for neuropathic pain. (Reference for standard of care comparison).

Application Notes and Protocols for the Amide Coupling of 4-Acetyl-3-chlorobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the coupling of 4-acetyl-3-chlorobenzoic acid with a diverse range of primary and secondary amines. The resulting N-substituted 4-acetyl-3-chlorobenzamides are valuable intermediates in medicinal chemistry and materials science. This document delves into the core chemical principles, offers detailed step-by-step protocols for two primary synthetic routes, and provides expert insights into reaction optimization, troubleshooting, and analysis. The guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible procedures for amide bond formation with this specific substrate.

Introduction: The Strategic Importance of 4-Acetyl-3-chlorobenzamide Scaffolds

4-Acetyl-3-chlorobenzoic acid is a bifunctional chemical building block possessing three key reactive sites: a carboxylic acid, an aryl chloride, and a methyl ketone. The targeted coupling of amines to the carboxylic acid moiety yields benzamide structures, a privileged scaffold found in numerous top-selling pharmaceuticals.[1] The amide bond's exceptional stability and its ability to participate in hydrogen bonding make it a cornerstone of molecular design.[1]

This guide focuses exclusively on the formation of the amide bond, a transformation that, while fundamental, requires careful consideration of substrate reactivity and methodological choice to ensure high yield and purity. The electron-withdrawing nature of both the ortho-chloro and para-acetyl substituents influences the reactivity of the carboxylic acid, making the selection of an appropriate activation strategy paramount for success.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, as it requires the elimination of water. To facilitate this transformation under milder and more practical conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" of the carboxyl group is the central principle behind modern amide synthesis. The two most prevalent strategies to achieve this are:

  • Conversion to a Highly Reactive Acyl Chloride: A two-step process involving the initial formation of an acyl chloride, which then readily reacts with an amine.[2][3]

  • In Situ Activation with Coupling Reagents: A one-pot method where a "coupling reagent" generates a highly reactive ester or anhydride intermediate directly in the reaction mixture.[1][4]

The choice between these pathways depends on the amine's reactivity, the scale of the reaction, and the presence of other sensitive functional groups in the substrates.

Methodology I: Acyl Chloride Formation and Subsequent Amidation

This classic, robust two-step approach offers the advantage of forming a highly reactive intermediate, the acyl chloride. This method is often high-yielding and straightforward to purify, as the byproducts are typically volatile.[2] However, the use of aggressive chlorinating agents requires careful handling and may not be suitable for substrates with acid-sensitive functional groups.

Causality and Experimental Rationale
  • Step 1: Acyl Chloride Synthesis: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert the carboxylic acid to 4-acetyl-3-chlorobenzoyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion.[2] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate.

  • Step 2: Amidation: The purified or crude acyl chloride is then reacted with the desired amine. This reaction is a nucleophilic acyl substitution.[5] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.[3][6] The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is critical to prevent reaction with the solvent.

Workflow for Acyl Chloride Mediated Amidation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Acetyl-3-chlorobenzoic Acid B SOCl₂ (or Oxalyl Chloride) cat. DMF, Toluene, Reflux A->B C 4-Acetyl-3-chlorobenzoyl Chloride (Intermediate) B->C D Amine (R-NH₂) Base (e.g., TEA), DCM, 0°C to RT C->D Isolate or use crude E Crude Product Mixture D->E F Workup & Purification (e.g., Aqueous Wash, Chromatography) E->F G Final Product: 4-Acetyl-3-chloro-N-R-benzamide F->G

Caption: Two-step workflow for the synthesis of 4-acetyl-3-chlorobenzamides via an acyl chloride intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetyl-3-chlorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetyl-3-chlorobenzoic acid (1.0 eq).

  • Add an appropriate solvent such as toluene or anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for oxalyl chloride in DCM) and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-acetyl-3-chlorobenzoyl chloride can often be used directly in the next step.

Step 2: Coupling with Amine

  • Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.[7]

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 4-acetyl-3-chlorobenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.

Methodology II: One-Pot Coupling Reagents

One-pot amide couplings are widely used due to their operational simplicity and generally mild reaction conditions.[4] These reagents activate the carboxylic acid in situ to form a reactive intermediate that is immediately consumed by the amine present in the reaction mixture.

Causality and Experimental Rationale
  • Activating Agents: A variety of coupling reagents exist, each with a distinct mechanism.

    • Carbodiimides (EDC, DCC): N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[3][8]

    • Uronium/Phosphonium Salts (HATU, PyBOP): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and lead to fast reaction times with minimal side reactions.[1]

  • Additives: To improve efficiency and, critically, to suppress potential racemization if chiral amines or acids are used, additives are often included. 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) intercept the O-acylisourea intermediate to form a less reactive but more selective activated ester, reducing side reactions.[9]

  • Solvent and Base: Polar aprotic solvents like DMF or DCM are standard. A non-nucleophilic base like DIPEA is used to neutralize any acidic species and maintain a favorable reaction pH.

Comparison of Common Coupling Reagents
Reagent SystemClassAdvantagesDisadvantagesTypical Solvent
EDC / HOBt CarbodiimideCost-effective; water-soluble byproduct.Can be slower; HOBt has safety concerns.DMF, DCM
DCC / HOBt CarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered.DCM, THF
HATU / DIPEA Uronium SaltVery fast, high yielding, low racemization.[1]Expensive; produces stoichiometric waste.DMF, NMP
PyBOP / DIPEA Phosphonium SaltHigh efficiency, suitable for difficult couplings.Expensive; phosphine oxide byproduct.DMF, DCM
Workflow for One-Pot Amide Coupling

G A 4-Acetyl-3-chlorobenzoic Acid Amine (R-NH₂) Coupling Reagent (e.g., EDC) Additive (e.g., HOBt) Base (e.g., DIPEA) B Combine in Solvent (e.g., DMF) Stir at 0°C to RT A->B C In Situ Activation & Coupling B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography/Recrystallization) E->F G Final Product: 4-Acetyl-3-chloro-N-R-benzamide F->G

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: 4-Acetyl-3-chlorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic synthesis researchers. It is designed to troubleshoot and optimize the esterification of 4-Acetyl-3-chlorobenzoic acid , a substrate with specific electronic and steric challenges.

Status: Online | Tier: L3 (Senior Application Scientist) | Ticket: #EST-4A3C-OPT

📋 Case Overview

Subject: Optimization of Methyl/Ethyl Ester Synthesis from 4-Acetyl-3-chlorobenzoic acid. Chemical Profile:

  • Substrate: 4-Acetyl-3-chlorobenzoic acid (MW: 198.60 g/mol ).

  • Key Structural Features:

    • C1-COOH: Target for esterification.[1][2][3] Relatively unhindered (meta to Cl, para to Acetyl).

    • C3-Cl: Electron-withdrawing (inductive), deactivates the ring, increases acidity of COOH.

    • C4-Acetyl: Ketone functionality.[4][5] Critical Risk: Susceptible to acetal/ketal formation in acidic alcoholic media.

User Objective: Maximize isolated yield (>90%) and purity, avoiding common pitfalls like incomplete conversion, ketal byproducts, and hydrolysis during workup.

🛠️ Phase 1: Diagnostic Triage

Before starting a new batch, identify your current failure mode using this logic flow.

Triage Start Start: What is the primary issue? LowYield Low Isolated Yield Start->LowYield Impurity Impurity / Extra Peaks Start->Impurity SlowRxn Reaction Too Slow Start->SlowRxn CheckAq Did you use strong base (NaOH/KOH) in workup? LowYield->CheckAq NMRCheck NMR: Extra singlet ~3.2 ppm (Methyl) or loss of C=O signal? Impurity->NMRCheck WaterCheck Is water present? SlowRxn->WaterCheck Saponification Diagnosis: Saponification Use NaHCO3 instead. CheckAq->Saponification Yes Solubility Diagnosis: Product lost in aqueous layer or poor extraction. CheckAq->Solubility No Ketal Diagnosis: Ketal Formation (Ketone reacted with alcohol) NMRCheck->Ketal Yes OtherImp Diagnosis: Unreacted Acid or Acid Chloride hydrolysis NMRCheck->OtherImp No Equilibrium Diagnosis: Equilibrium Limit Remove water (Dean-Stark/Sieves) WaterCheck->Equilibrium Yes Sterics Diagnosis: Electronic Deactivation Switch to Method B (SOCl2) WaterCheck->Sterics No

Figure 1: Diagnostic decision tree for troubleshooting esterification failures.

🧪 Phase 2: Validated Protocols

Method A: Enhanced Fischer Esterification (The Workhorse)

Best for: Routine synthesis, large scale (>10g), cost-efficiency. Mechanism: Acid-catalyzed equilibrium.[1][6] Critical Insight: The electron-withdrawing chlorine makes the carboxylic acid more acidic, but it also makes the carbonyl carbon slightly more electrophilic. However, the acetyl group is the liability here. Extended reflux in anhydrous methanol can convert the ketone to a dimethyl ketal.

Protocol:

  • Setup: 250 mL Round Bottom Flask (RBF) with a reflux condenser and a drying tube (CaCl2).

  • Dissolution: Suspend 10.0 g (50 mmol) of 4-Acetyl-3-chlorobenzoic acid in 100 mL of anhydrous Methanol (or Ethanol).

    • Note: A large excess of alcohol (solvent) drives the equilibrium to the right.[1]

  • Catalyst: Add 1.0 mL (approx. 18 mmol) of Concentrated H2SO4 dropwise with stirring.

    • Why? H2SO4 acts as both catalyst and dehydrating agent.

  • Reaction: Reflux at 65°C (MeOH) or 78°C (EtOH) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: If conversion stalls at 80%, add activated 3Å molecular sieves to the reaction pot to scavenge water.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[2][3][7]

    • Concentrate solvent to ~20% volume under reduced pressure.

    • Pour residue into 150 mL ice-water .

    • Neutralization: Slowly add saturated NaHCO3 (aq) until pH ~8. Do NOT use NaOH, as it may hydrolyze the ester.

    • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

    • Ketal Reversal Wash: Wash the organic layer once with 0.1 M HCl . This ensures any ketal formed on the acetyl group is hydrolyzed back to the ketone.

    • Dry over MgSO4, filter, and evaporate.[8]

Method B: Acyl Chloride Activation (The "Sledgehammer")

Best for: Stubborn substrates, high-value small batches, or if Method A fails to reach >90% conversion. Mechanism: Irreversible nucleophilic acyl substitution.

Protocol:

  • Activation: In a dry flask under Argon, suspend 5.0 g of substrate in 20 mL Thionyl Chloride (SOCl2) .

  • Catalysis: Add 2 drops of dry DMF (Dimethylformamide).

    • Mechanism:[1][4][9] DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating acid chloride formation [1].

  • Reflux: Heat to reflux (75°C) for 2 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Remove excess SOCl2 under vacuum. Add dry toluene and re-evaporate twice to azeotrope off trace SOCl2.

  • Esterification: Dissolve the residue in 20 mL dry DCM (Dichloromethane). Cool to 0°C.[9]

  • Addition: Add 2.0 eq of Methanol (or Ethanol) and 2.5 eq of Pyridine or Triethylamine .

    • Why Base? To scavenge the HCl generated and drive the reaction to completion.

  • Workup: Wash with 1M HCl (removes pyridine), then NaHCO3, then Brine.

Method C: Alkyl Halide Alkylation (The "Sniper")

Best for: Mild conditions, avoiding acidic media entirely (protects sensitive ketones). Mechanism: SN2 attack of carboxylate on alkyl halide.[6]

Protocol:

  • Dissolution: Dissolve 2.0 g of acid in 10 mL DMF or Acetone .

  • Base: Add 1.5 eq of K2CO3 (Potassium Carbonate). Stir for 15 min.

  • Alkylation: Add 1.2 eq of Methyl Iodide (MeI) (for methyl ester) or Ethyl Iodide.

  • Reaction: Stir at RT for 4 hours (DMF) or Reflux (Acetone).

  • Workup: Pour into water. The ester often precipitates out. Filter or extract.

📊 Comparative Data Analysis

FeatureMethod A (Fischer)Method B (Acid Chloride)Method C (Alkyl Halide)
Reagents MeOH, H2SO4SOCl2, MeOH, PyridineMeI, K2CO3, DMF
Yield Potential 85-92%95-99%90-95%
Atom Economy HighMedium (SO2 waste)Low (Iodide waste)
Risk: Ketal ModerateLowZero
Risk: Hydrolysis Moderate (if water not removed)LowLow
Throughput High (Simple setup)Medium (Multi-step)Low (Reagent cost)

🧠 Deep Dive: The "Ketal" Trap

One of the most common reasons for "low purity" in this specific reaction is not the failure of esterification, but the over-reaction of the acetyl group.

The Pathway: In the presence of Methanol and H+, the C4-Acetyl ketone is in equilibrium with its hemiketal and dimethyl ketal.



While water produced by esterification pushes this equilibrium back to the ketone, using anhydrous conditions (like sieves or SOCl2 method) can inadvertently stabilize the ketal.

Visualizing the Conflict:

ReactionPath Substrate 4-Acetyl-3-chlorobenzoic acid Intermediate Tetrahedral Intermediate Substrate->Intermediate Protonation MeOH MeOH / H+ Product Target Ester (Ketone Intact) Intermediate->Product -H2O SideProduct Side Product: Dimethyl Ketal Ester Product->SideProduct +MeOH / H+ (Excess) SideProduct->Product +H2O / H+ (Workup)

Figure 2: Reaction pathway showing the reversible formation of the ketal side-product. Note that the final acidic aqueous wash in the workup is critical to revert the Side Product back to the Target Ester.

❓ Frequently Asked Questions (FAQs)

Q: My product is a sludge/oil instead of a solid. What happened? A: This is likely due to residual solvent (DMF/Toluene) or impurities (mixed ester/acid).

  • Fix: Triturate the oil with cold Hexane or a Hexane/Ether mixture. Scratch the flask walls with a glass rod to induce crystallization. If using Method C (DMF), ensure you washed the organic layer thoroughly with water (3-4 times) to remove DMF.

Q: I see two spots on TLC very close to each other. A: One is likely the target ester, the other is the dimethyl ketal of the ester.

  • Fix: Treat a small aliquot of your reaction mixture with dilute aqueous HCl. If the top spot disappears and merges into the bottom one, it was the ketal. Proceed with an acidic workup.

Q: Can I use EDC/DMAP coupling instead? A: Yes, Steglich esterification works, but it is expensive and produces urea byproducts that can be hard to remove from this specific aromatic ester. Method B (Acid Chloride) is cleaner for this substrate.

Q: Why is the reaction turning dark/black? A: Sulfuric acid can oxidize the aromatic ring or ketone if the temperature is too high ("charring").

  • Fix: Lower the bath temperature. Ensure you are adding H2SO4 slowly to the cold solution before heating. Switch to Thionyl Chloride (Method B) if charring persists, as it operates without strong oxidizing acids.

📚 References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack activation in acid chloride synthesis).

  • PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link] (Standard Fischer protocol baseline).

  • Master Organic Chemistry. (2022). Fischer Esterification.[1][2][6][10] Retrieved from [Link] (Equilibrium dynamics and water removal).[1]

  • LibreTexts Chemistry. (2024). Reactions of Carboxylic Acids: Conversion to Acid Chlorides. Retrieved from [Link] (SOCl2 methodology).

  • Google Patents. (2019). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. CN109553528A. Retrieved from (Industrial yield data for similar acetyl-benzoic esters).

Sources

Technical Support Center: Purification of 4-Acetyl-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Acetyl-3-chlorobenzoic acid (Crude) CAS: 57542-72-0 (Free Acid) Application: Pharmaceutical Intermediate / Ligand Synthesis Support Tier: Level 3 (Senior Scientist)

Introduction: The Purification Strategy

As a substituted benzoic acid with a ketone functionality, 4-Acetyl-3-chlorobenzoic acid presents a unique purification challenge. The presence of the electron-withdrawing chlorine atom and the electron-withdrawing acetyl group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, while also altering its solubility profile.

Your crude product likely contains three classes of impurities:

  • Non-acidic organics: Unreacted starting materials (e.g., 3-chloro-4-methylacetophenone) or decarboxylated byproducts.

  • Inorganic salts: Residues from oxidation catalysts (KMnO₄, Co/Mn salts) or Friedel-Crafts catalysts (AlCl₃).

  • Regioisomers: Isomers where the chlorine or acetyl group is misplaced (e.g., 2-chloro isomers), which are notoriously difficult to separate by simple washing.

This guide prioritizes a Self-Validating Workflow : We begin with a chemical separation (Acid-Base Workup) to remove non-acids, followed by a thermal separation (Recrystallization) to remove isomers and trace impurities.

Module 1: Chemical Purification (Acid-Base Extraction)

Objective: Isolate the target molecule based on its pKa (~3.5–4.0), separating it from non-acidic organic impurities and metal salts.

Mechanism: The carboxylic acid is converted to its water-soluble sodium salt using a mild base. Non-acidic impurities remain in the organic phase. The aqueous phase is then acidified to recover the purified product.

Protocol 1.0: Differential Extraction

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (

    
    ) solution
    
  • 1M Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). If insoluble particulates remain (likely inorganic salts), filter them out before proceeding.

  • Base Extraction (Critical Step):

    • Transfer the organic solution to a separatory funnel.[2]

    • Extract with Saturated

      
       (
      
      
      
      mL).
    • Technical Note: We use bicarbonate rather than NaOH. The ketone moiety (acetyl group) is sensitive to strong bases which can induce aldol condensation or haloform-type degradation if trace halogens are present.

  • Phase Separation:

    • Organic Layer (Top): Contains unreacted starting materials and non-acidic byproducts. Discard after verifying product is not trapped here.

    • Aqueous Layer (Bottom): Contains your product as the sodium 4-acetyl-3-chlorobenzoate salt.

  • Acidification & Precipitation:

    • Cool the combined aqueous extracts to 0–5°C in an ice bath.

    • Slowly add 1M HCl with stirring until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation:

    • Filter the solid via vacuum filtration.[2][3][4]

    • Wash the cake with cold water (

      
      ) to remove trapped NaCl.
      
    • Dry the solid in a vacuum oven at 45°C.

Module 2: Thermal Purification (Recrystallization)

Objective: Remove structural isomers and colored impurities that co-precipitated during the acid-base workup.

Solvent Selection Logic:

  • Ethanol/Water (Recommended): The "Gold Standard" for benzoic acids. The acetyl and chloro groups add lipophilicity, making pure water a poor solvent, but the acid group ensures solubility in hot ethanol.

  • Toluene: Excellent for removing non-polar occlusions but requires higher temperatures. Use only if Ethanol/Water fails.

Protocol 2.0: The Ethanol-Water Gradient
  • Saturation: Place the dried solid from Module 1 in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95% or absolute) required to just dissolve the solid.

  • The "Cloud Point": Once dissolved, keep the solution boiling and slowly add hot distilled water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add one or two drops of ethanol to clear the solution back to transparent.

  • Controlled Cooling (The Art):

    • Remove from heat and let it sit on a wood/cork surface (insulator).

    • Do not place directly on a cold bench or in ice yet. Rapid cooling traps impurities.

    • Allow to reach room temperature (~25°C) over 30–60 minutes.

  • Final Crystallization: Once room temperature is reached, place in an ice bath (0°C) for 20 minutes to maximize yield.

  • Filtration: Filter the crystals and wash with a small amount of ice-cold 50:50 Ethanol/Water.

Module 3: Troubleshooting & Decision Logic

Visualizing the Workflow

The following diagram illustrates the decision process for purifying your crude product.

PurificationLogic Start Crude 4-Acetyl-3-chlorobenzoic acid SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Insoluble Insoluble Solids Present? (Inorganic Salts) SolubilityCheck->Insoluble Filter Filter & Discard Solids Insoluble->Filter Yes AcidBase Acid-Base Extraction (Protocol 1.0) Insoluble->AcidBase No Filter->AcidBase ColorCheck Is Product Colored? (Pink/Brown) AcidBase->ColorCheck Charcoal Activated Carbon Treatment (Hot Ethanol) ColorCheck->Charcoal Yes Recryst Recrystallization (Protocol 2.0) ColorCheck->Recryst No Charcoal->Recryst Final Pure Product (MP: 148-152°C) Recryst->Final

Caption: Figure 1. Decision tree for the purification of 4-acetyl-3-chlorobenzoic acid, prioritizing salt removal and color correction.

Frequently Asked Questions (FAQs)

Q1: My product turned pink/brown during the Acid-Base step. What happened?

  • Cause: This usually indicates trace phenolic impurities or transition metals (Mn/Co) oxidizing in the basic environment.

  • Solution: Perform the Activated Carbon Treatment .[2][5] During the recrystallization step (Protocol 2.0), while the product is dissolved in hot ethanol, add 1-2% w/w activated charcoal. Stir for 5 minutes, then filter hot through a Celite pad before adding the water.

Q2: The yield after recrystallization is very low (<40%).

  • Cause: The product is likely too soluble in the Ethanol/Water mix, or the "Cloud Point" was missed (too much ethanol).

  • Solution: Collect the mother liquor (filtrate) and evaporate it to half volume. Cool again to recover a "second crop" of crystals. Alternatively, switch to Toluene . Dissolve in minimum hot toluene, cool to room temp, then add Hexane dropwise to force precipitation.

Q3: The melting point is depressed (e.g., 135–140°C instead of 148–152°C).

  • Cause: Regioisomeric contamination (e.g., 2-chloro isomer). Isomers often form eutectic mixtures that lower melting points.

  • Solution: Acid-base extraction cannot separate isomers. You must repeat the recrystallization (Protocol 2.0) but cool very slowly. Fast cooling traps the "bad" isomer inside the crystal lattice of the "good" product.

Q4: Can I use NaOH instead of NaHCO₃?

  • Technical Warning: While possible, 1M NaOH is risky if the crude contains any halo-impurities or if the temperature rises. The acetyl group makes the ring electron-deficient, and strong bases can induce nucleophilic aromatic substitution or condensation reactions.

    
     is the safer, self-buffering choice.
    

Quantitative Data Summary

ParameterValue / ConditionSource
Melting Point 148–152°C[1]
pKa (Est.) ~3.8 – 4.0[2]
Solubility (Water) Sparingly Soluble (<1 mg/mL)[3]
Solubility (EtOAc) Soluble[3]
Preferred Recryst.[6] Solvent Ethanol/Water (Gradient)[4]
Alternative Solvent Toluene (for non-polar impurities)[4]

References

  • National Analytical Corporation. 4-Acetyl-3-chlorobenzoic Acid Product Specifications. Retrieved from TradeIndia. Link

  • PubChem. 3-Chlorobenzoic Acid (Analogous pKa Data). National Library of Medicine. Link

  • Solubility of Things. Solubility Properties of Acetylbenzoic Acids.[7][8]Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (General reference for purification of substituted benzoic acids). Pearson Education. Link

Sources

Removing 4-Acetyl-2-chlorobenzoic acid impurity from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 4-Acetyl-2-chlorobenzoic Acid (CAS: 115382-35-9)

Ticket ID: PUR-4A2C-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Impurity Profile

User: "I have a persistent impurity, 4-Acetyl-2-chlorobenzoic acid, in my reaction mixture. How do I get rid of it?"

Scientist's Analysis: To defeat the enemy, you must understand it.[1][3] This impurity is not just "dirt"; it is a strong organic acid with distinct solubility behaviors driven by its substituents.[2][3]

PropertyValue / CharacteristicImplication for Purification
Structure Carboxylic acid + Cl + AcetylHighly polarizable; forms salts readily.[1][2][3][4]
Acidity (pKa) ~2.8 – 3.0 (Estimated)Significantly more acidic than benzoic acid (pKa 4.[1][2][3]2) due to the electron-withdrawing Chlorine (ortho) and Acetyl (para) groups.[2][3]
Solubility High in EtOAc, DCM, Alcohols.[2][3] Low in Water (pH < 2).[2][3]Acid-Base Extraction is the primary removal strategy.[2][3]
Origin Hydrolysis of esters/amides or unreacted starting material.[2][3]If your reaction is water-sensitive, this impurity suggests moisture ingress.[2][3]
Triage: Select Your Purification Strategy

The removal method depends entirely on the chemical nature of your Target Product .[3] Locate your scenario below to jump to the correct protocol.

Scenario A: Your Product is Neutral (Amide, Ester, Nitro, etc.) [2][3]
  • Difficulty: Low.

  • Strategy: Basic Wash. The impurity becomes a water-soluble salt; your product stays in the organic layer.[3]

Scenario B: Your Product is Basic (Amine, Pyridine, etc.) [1][2][3]
  • Difficulty: Medium.

  • Strategy: "Catch and Release" or Selective Wash. You must ensure your product stays organic while the acid impurity goes aqueous.[2][3]

Scenario C: Your Product is Acidic (Phenol, Weak Acid) [1][2][3]
  • Difficulty: High.[2][3]

  • Strategy: pKa Swing Extraction. You must exploit the acidity difference between the strong acid impurity (pKa ~2.[2][3]9) and your weaker acid product (pKa > 5).[2][3]

Module 1: Liquid-Liquid Extraction (The "Chemical Wash")[2][3]

This is the most efficient method. It relies on converting the 4-Acetyl-2-chlorobenzoic acid into its sodium salt (4-Acetyl-2-chlorobenzoate), which partitions into water.[2][3]

Protocol 1.1: The Standard Bicarbonate Wash (For Scenarios A & B)

Theory: Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.[2][3]5) is basic enough to deprotonate the impurity (pKa ~2.[2][3]9) but mild enough to avoid hydrolyzing sensitive esters or amides in your product.[2][3]

Step-by-Step:

  • Dissolution: Dissolve crude mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Ratio: 10 mL solvent per 1 g crude.[2][3]

  • First Wash: Add Saturated Aqueous NaHCO₃ (1:1 volume ratio).

  • Agitation: Shake vigorously for 3 minutes. Vent frequently—CO₂ gas will generate.[2][3]

  • Separation: Drain the aqueous layer (contains the impurity).[2][3]

  • Verification: Check the pH of the aqueous layer.[2][3] It should remain basic (>8). If acidic, repeat the wash.[3]

  • Polishing: Wash the organic layer once with Brine (Sat.[2][3] NaCl) to remove trapped water, dry over Na₂SO₄, and concentrate.[3]

Protocol 1.2: The "pKa Swing" (For Scenario C - Acidic Products)

Theory: If your product is a phenol (pKa ~10) or a weak acid (pKa ~5-6), a strong base like NaOH will extract both the impurity and your product.[2][3] You must use the pKa difference.[2][3] The impurity (pKa ~2.[2][3]9) is a much stronger acid than most products.[2][3]

Step-by-Step:

  • Dissolve crude in Ethyl Acetate.

  • Wash with 5% Sodium Citrate buffer (pH 4.5 - 5.0) or dilute NaHCO₃ carefully monitored.[2][3]

    • Mechanism:[1][2][3][4][5][6] At pH 5.0, the impurity (pKa ~2.[3]9) is >99% deprotonated (ionized/water-soluble).[2][3] A product with pKa 7+ is <1% ionized (organic-soluble).[2][3]

  • Separate layers immediately.

  • Back-Extraction (Optional): Extract the aqueous waste with a small volume of fresh Ethyl Acetate to recover any lost product, then combine organic layers.[2][3]

Visualization: The Purification Logic Flow

The following diagram illustrates the decision process for removing this specific impurity based on your product's chemistry.

PurificationStrategy Start Crude Mixture containing 4-Acetyl-2-chlorobenzoic acid Decision What is the nature of your Product? Start->Decision Neutral Neutral (Amide, Ester) Decision->Neutral Scenario A Basic Basic (Amine) Decision->Basic Scenario B Acidic Acidic (Phenol, Weak Acid) Decision->Acidic Scenario C Wash_Base Wash Organic Layer with Sat. NaHCO3 Neutral->Wash_Base Basic->Wash_Base Product stays organic (Ensure pH < pKa of amine) Wash_Swing Controlled pH Wash (Citrate Buffer pH 5.0) Acidic->Wash_Swing Exploit pKa diff (Impurity pKa 2.9 vs Product >5) Result_Aq Impurity enters Aqueous Phase Wash_Base->Result_Aq Impurity (Salt form) Result_Org Product remains in Organic Phase Wash_Base->Result_Org Product Wash_Swing->Result_Aq Wash_Swing->Result_Org

Figure 1: Decision matrix for removing 4-Acetyl-2-chlorobenzoic acid based on product chemistry.

Module 2: Recrystallization (Polishing)[2][3]

If extraction reduces the impurity to <5% but fails to remove trace levels, use recrystallization.[3] The acetyl group makes this impurity slightly more polar than unsubstituted chlorobenzoic acid.[2][3]

Recommended Solvent Systems:

  • Ethanol / Water:

    • Dissolve crude in hot Ethanol.

    • Add hot water dropwise until turbidity persists.[2][3]

    • Cool slowly.[2][3] The impurity (more polar) tends to stay in the mother liquor longer than many non-polar APIs.[2][3]

  • Ethyl Acetate / Heptane:

    • Dissolve in minimal hot Ethyl Acetate.[2][3]

    • Add Heptane until cloudy.[2][3]

    • Pro-Tip: If the impurity co-crystallizes, perform a "hot filtration" or wash the filter cake with cold 5% NaHCO₃ (slurry wash).[3]

Module 3: Chromatography (The "Nuclear" Option)[1][2]

If you must use Flash Chromatography or Prep-HPLC, use these parameters.

Stationary Phase: C18 (Reverse Phase) is highly effective due to the polarity of the acetyl and carboxylic acid groups.[3]

ParameterConditionRationale
Column C18 (ODS)Standard hydrophobicity separation.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidKeeps the impurity protonated (neutral) to improve peak shape, OR...[2]
Mobile Phase A (Alt) Water + 10mM Ammonium Bicarbonate (pH 8)Preferred. Ionizes the impurity (COO-), forcing it to elute near the solvent front (t0), separating it from a neutral product.[2][3]
Mobile Phase B Acetonitrile or MethanolStandard organic modifier.[1][2][3]

Troubleshooting FAQ:

  • Q: The impurity tails badly on silica gel.

    • A: Carboxylic acids interact with silanols.[1][2][3] Add 1% Acetic Acid to your DCM/MeOH mobile phase to sharpen the peak.[2][3]

References & Grounding
  • PubChem. 4-Acetyl-2-chlorobenzoic acid (Compound Summary). National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water).[2][3] University of Wisconsin-Madison.[2][3] (For estimating substituent effects). Available at: [Link][1][2][3]

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals.[1][3] Butterworth-Heinemann.[2][3] (Standard protocols for carboxylic acid purification).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-Acetyl-2-chlorobenzoic acid before handling.

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-Acetyl-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-3-chlorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, experience-driven advice to help you navigate the nuances of this Friedel-Crafts acylation, with a specific focus on optimizing the critical parameter of reaction temperature to maximize yield and purity.

Introduction: The Critical Role of Temperature in Regioselectivity

The synthesis of 4-Acetyl-3-chlorobenzoic acid is achieved through the Friedel-Crafts acylation of 2-chlorobenzoic acid with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While seemingly straightforward, the success of this reaction is highly dependent on precise temperature control. The starting material, 2-chlorobenzoic acid, possesses two directing groups with competing influences: the chloro group, an ortho-, para-director, and the carboxylic acid group, a meta-director. The desired product is formed when acylation occurs para to the chloro group and meta to the carboxylic acid group. Temperature fluctuations can shift the kinetic and thermodynamic control of the reaction, leading to the formation of undesired isomers and other by-products, thereby complicating purification and reducing overall yield. This guide will address common questions and troubleshooting scenarios to ensure a successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the Friedel-Crafts acylation of 2-chlorobenzoic acid?

A1: It is highly recommended to start the reaction at a low temperature, typically between -15°C and 0°C. Friedel-Crafts acylations are often exothermic, and initiating the reaction at a low temperature allows for better control of the heat generated upon addition of the aluminum chloride catalyst and the acetyl chloride. A patent for similar Friedel-Crafts acylations suggests that temperatures below 0°C, and even as low as -75°C, can significantly improve yield and selectivity for the desired para-isomer[1]. Maintaining a low temperature during the initial phase is crucial to minimize the formation of by-products.

Q2: How does increasing the reaction temperature affect the product distribution?

A2: Increasing the reaction temperature generally leads to a decrease in regioselectivity. While higher temperatures can increase the reaction rate, they can also provide sufficient energy to overcome the activation barrier for the formation of less-favored isomers. This can result in a product mixture that is difficult to purify. For this specific synthesis, higher temperatures might promote acylation at other positions on the aromatic ring, leading to impurities.

Q3: Can a higher temperature be used to push a sluggish reaction to completion?

A3: While it may be tempting to increase the temperature to drive a slow reaction, this should be done with extreme caution. A better approach is to first ensure that the catalyst is active and that all reagents are anhydrous. If the reaction is still slow at a low temperature, a gradual and controlled increase in temperature (e.g., from 0°C to room temperature) can be attempted while closely monitoring the reaction progress by an appropriate analytical method like TLC or HPLC. However, exceeding room temperature is generally not advised as it can lead to degradation and a higher impurity profile.

Q4: What are the visual cues of a well-controlled, low-temperature reaction?

A4: In a well-controlled reaction, you should observe a steady, but not violent, evolution of HCl gas as the acetyl chloride reacts. The reaction mixture will likely become a thick slurry as the aluminum chloride complexes with the reactants and product. The color of the mixture can also be an indicator, often turning a reddish-brown. A rapid color change or an uncontrolled evolution of gas are signs that the reaction is proceeding too quickly, likely due to inadequate cooling.

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Recommended Solution & Scientific Rationale
Low or No Product Yield Reaction temperature is too low, preventing the reaction from initiating. Action: After the initial addition of reagents at low temperature (e.g., 0°C), allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). Monitor the reaction by TLC or HPLC. Rationale: Some activation energy is required. A controlled, gradual warming allows the reaction to proceed without providing enough energy for side reactions to occur.
Runaway reaction due to poor initial cooling, leading to reagent degradation. Action: Ensure the initial cooling bath is at the target temperature before adding any reagents. Add the aluminum chloride portion-wise to the solution of 2-chlorobenzoic acid, allowing the temperature to stabilize between additions. The acetyl chloride should be added dropwise. Rationale: The formation of the acylium ion electrophile is highly exothermic. Slow, controlled addition of reagents at a sufficiently low temperature is critical to dissipate the heat generated and prevent localized overheating, which can degrade the starting material and the product.
High Levels of Impurities (e.g., Isomers) Reaction temperature was too high, leading to a loss of regioselectivity. Action: Repeat the reaction, maintaining a consistent low temperature (e.g., -10°C to 0°C) throughout the addition of reagents and for a significant portion of the reaction time. Rationale: The formation of the desired para-isomer is kinetically favored at lower temperatures. Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.
Dark, Tarry Reaction Mixture Reaction temperature was excessively high, causing polymerization or decomposition. Action: This is often irreversible. The reaction should be repeated with strict temperature control. Ensure an efficient cooling bath and slow reagent addition. Rationale: Friedel-Crafts reactions can generate highly reactive intermediates. At elevated temperatures, these can lead to uncontrolled side reactions, including polymerization and decomposition of the aromatic substrate, resulting in the formation of tar.

Experimental Protocols

Protocol 1: Baseline Synthesis of 4-Acetyl-3-chlorobenzoic Acid

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.

Materials:

  • 2-chlorobenzoic acid

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Concentrated HCl

  • Deionized water

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 2-chlorobenzoic acid (1 equivalent) and anhydrous DCM.

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature does not rise above 5°C. Stir the resulting suspension for 30 minutes at 0°C.

  • Add acetyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from a toluene/heptane mixture).

Protocol 2: Temperature Optimization Study

To optimize the reaction temperature, a series of small-scale experiments can be conducted in parallel.

  • Set up three parallel reactions using the baseline protocol.

  • Run each reaction at a different, constant temperature during the addition and initial stirring phase:

    • Reaction A: -15°C

    • Reaction B: 0°C

    • Reaction C: 15°C

  • After 4 hours, quench a small aliquot from each reaction and analyze the crude product mixture by HPLC or ¹H NMR to determine the ratio of the desired product to any isomeric by-products.

  • Compare the results to identify the optimal temperature that provides the best balance of reaction rate and selectivity.

Visualizing the Workflow

Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Action cluster_end Verification start Unsatisfactory Result (Low Yield / Poor Purity) analysis Analyze Reaction Data: - Temperature Logs - TLC/HPLC/NMR Data - Visual Observations start->analysis cause1 Temp Too Low? analysis->cause1 cause2 Temp Too High? analysis->cause2 cause3 Poor Temp Control? analysis->cause3 solution1 Increase Reaction Time or Gradual Warming cause1->solution1 solution2 Lower Reaction Temp & Maintain cause2->solution2 solution3 Improve Cooling Efficiency & Slow Reagent Addition cause3->solution3 end Optimized Synthesis solution1->end solution2->end solution3->end

Caption: A workflow for troubleshooting common issues in the synthesis.

Reaction Pathway

G Reactants 2-Chlorobenzoic Acid + Acetyl Chloride Catalyst AlCl₃ Reactants->Catalyst Intermediate Acylium Ion-Lewis Acid Complex Catalyst->Intermediate Generates Electrophile Product 4-Acetyl-3-chlorobenzoic Acid Intermediate->Product Electrophilic Attack (Temperature Dependent)

Caption: The key stages of the Friedel-Crafts acylation reaction.

References

  • Google Patents. (n.d.). Process for producing high purity ketones by friedel-crafts acylation at low temperature (Patent No. WO2007044270A1).

Sources

Troubleshooting low solubility of 4-Acetyl-3-chlorobenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Aqueous Media

Welcome to the technical support guide for 4-Acetyl-3-chlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound in their experiments. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and established laboratory practices to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my 4-Acetyl-3-chlorobenzoic acid not dissolving in water?

Answer: The poor aqueous solubility of 4-Acetyl-3-chlorobenzoic acid is a direct result of its molecular structure. While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding with water, its contribution is outweighed by the larger, nonpolar (hydrophobic) regions of the molecule.[1]

  • Aromatic Benzene Ring: The core of the molecule is a benzene ring, which is inherently hydrophobic.

  • Acetyl and Chloro Groups: The acetyl (-COCH₃) and chloro (-Cl) substituents increase the molecular size and nonpolar character.

Carboxylic acids with significant nonpolar components, especially aromatic acids, are generally insoluble or only sparingly soluble in water.[2][3] The strong intermolecular forces between the solid crystalline molecules require substantial energy to break, and the hydrophobic parts of the molecule are not effectively solvated by water.

Q2: What is the most effective and recommended method to dissolve it for aqueous applications?

Answer: The most reliable method is to convert the acidic, neutral form of the compound into its corresponding carboxylate salt by adjusting the pH of the solution. This is a standard and highly effective technique for solubilizing carboxylic acids.[4][5]

The Underlying Chemistry: 4-Acetyl-3-chlorobenzoic acid is a weak acid. By adding a base (like Sodium Hydroxide, NaOH), you deprotonate the carboxylic acid group (-COOH) to form a negatively charged carboxylate ion (-COO⁻). This ion then forms a salt with the positive counter-ion from the base (e.g., Na⁺). This resulting salt is an ionic compound and is dramatically more soluble in polar solvents like water than the neutral acid form.[2][6]

The key is to raise the pH of the solution significantly above the compound's dissociation constant (pKa). The pKa for a similar molecule, 4-chlorobenzoic acid, is approximately 3.98.[7] A good rule of thumb is to adjust the pH to be at least 2 units higher than the pKa to ensure >99% of the compound is in the soluble, deprotonated form.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Insoluble 4-Acetyl-3-chlorobenzoic Acid (Insoluble) Soluble 4-Acetyl-3-chlorobenzoate Salt (Soluble) Insoluble->Soluble + OH⁻ (Base) Soluble->Insoluble + H⁺ (Acid)

Caption: pH-dependent equilibrium of 4-Acetyl-3-chlorobenzoic acid.

Experimental Protocol: Preparing a Concentrated Aqueous Stock Solution via pH Adjustment

  • Safety First: Handle 4-Acetyl-3-chlorobenzoic acid and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Weigh Compound: Accurately weigh the desired amount of 4-Acetyl-3-chlorobenzoic acid powder.

  • Add Water: Add a portion of your desired final volume of high-purity water (e.g., add 8 mL if your final volume is 10 mL). The compound will not dissolve at this stage and will likely form a slurry.

  • Prepare Base: Use a stock solution of a strong base, such as 1 M NaOH or 1 M KOH.

  • Dropwise Addition: While stirring the slurry vigorously, add the base solution dropwise.

  • Observe Dissolution: Continue adding the base slowly. As the pH increases, the solid will begin to dissolve. The endpoint is reached when the solution becomes completely clear, indicating that all the compound has been converted to its soluble salt form.

  • Check pH: Use a calibrated pH meter to ensure the final pH of the stock solution is sufficiently alkaline (e.g., pH 8-9) to maintain solubility. Adjust with a final drop of base if necessary.

  • Final Volume: Add water to reach your final desired volume and mix thoroughly.

  • Storage: Store the stock solution as recommended by the manufacturer, often at 4°C or -20°C for long-term stability.

Q3: Are there alternatives to pH adjustment? Can I use organic co-solvents?

Answer: Yes, using organic co-solvents is a common alternative, especially if a high pH is incompatible with your experimental design. Co-solvents are organic solvents miscible with water that enhance the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[10][11]

However, this method has important caveats for biological experiments. Organic solvents can be toxic to cells or interfere with protein function, even at low concentrations. Therefore, it is crucial to prepare a highly concentrated stock solution in a pure co-solvent (like DMSO) and then dilute it significantly into your aqueous experimental medium, ensuring the final co-solvent concentration is below a known tolerated threshold (often <0.1% - 0.5% v/v).

Data Table: Common Co-solvents for In Vitro Research

Co-SolventAbbreviationTypical Starting Stock Conc.ProsCons & Considerations
Dimethyl SulfoxideDMSO10 - 100 mMExcellent solubilizing power for many compounds.Can be cytotoxic at >0.5% v/v. May interfere with some assays. Must use high-purity, anhydrous grade.
EthanolEtOH10 - 50 mMLess toxic than DMSO for many cell types. Volatile.Can affect cell membrane fluidity and protein structure. Final concentration should be kept very low (<0.1%).
DimethylformamideDMF10 - 50 mMStrong solubilizing agent.Higher toxicity than DMSO and EtOH. Use with caution.

Protocol Note: When using a co-solvent, always add the concentrated stock solution to your aqueous buffer while vortexing or stirring to ensure rapid dispersion and prevent the compound from precipitating out.

Q4: I managed to dissolve the compound, but it precipitated when I added it to my experimental buffer. What happened?

Answer: This is a very common and critical issue known as "crashing out." It almost always occurs when a pH-adjusted stock solution is diluted into a buffer with a lower pH.

The Causality: Your stock solution is clear because the compound is in its soluble, deprotonated salt form at a high pH.[6] However, many biological buffers are formulated at or near physiological pH (e.g., PBS at pH 7.4). When you add your alkaline stock solution to this buffer, the buffer's capacity neutralizes the excess base, causing the local pH to drop below the compound's pKa. This forces the soluble carboxylate salt back into its protonated, neutral, and poorly soluble acid form, which then precipitates out of the solution.[6]

G Start Compound Precipitates in Buffer CheckStock Was the stock solution prepared by pH adjustment? Start->CheckStock CheckBuffer What is the pH of the final buffer? CheckStock->CheckBuffer Yes Problem Problem: Buffer pH is below compound pKa (~4). The compound is converting back to its insoluble form. CheckBuffer->Problem Solution1 Solution 1: Lower the concentration. Is the final concentration below the intrinsic solubility limit at that pH? Problem->Solution1 Solution2 Solution 2: Increase the final buffer pH. Is a higher pH compatible with your experiment? Problem->Solution2 Success Precipitation Resolved Solution1->Success Solution2->Success

Caption: Troubleshooting flowchart for compound precipitation.

Solutions:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration that does not exceed the compound's intrinsic water solubility at the buffer's pH.

  • Modify Final Buffer pH: If your experiment can tolerate it, slightly increase the pH of your final working buffer.

  • Use a Co-solvent: Prepare the stock in 100% DMSO and dilute it into the buffer, ensuring the final DMSO concentration is non-toxic for your system.

Physicochemical Properties Summary
PropertyValue (Estimated/Analog Data)Source (Analog Compound)
Molecular FormulaC₉H₇ClO₃-
Molecular Weight198.60 g/mol [12] (4-Acetyl-2-chlorobenzoic acid)
pKa~ 3.8 - 4.0[7][13] (4-Chlorobenzoic acid)
Water SolubilityVery low / Insoluble[14][15] (4-Chlorobenzoic acid)
AppearanceWhite to off-white crystalline powder[14] (4-Chlorobenzoic acid)
Solubility in BaseSoluble[5] (General property)
Solubility in OrganicsSoluble in methanol, ethanol, ether[14][15] (4-Chlorobenzoic acid)
References
  • Solubility of Things.4-Acetylbenzoic acid.
  • ChemicalBook.4-Chlorobenzoic acid | 74-11-3.
  • LookChem.4-Chlorobenzoic acid.
  • PubChem.4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318.
  • Wikipedia.4-Chlorobenzoic acid.
  • Semantic Scholar.A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • IJSRP.A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • ResearchGate.(PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Carl ROTH.Safety Data Sheet: 4-Chlorobenzoic acid.
  • Chemistry LibreTexts.15.4: Physical Properties of Carboxylic Acids.
  • Quora.Which carboxylic acids are insoluble in water and why?.
  • Sigma-Aldrich.Safety Data Sheet: 4-Chlorobenzoic acid.
  • National Center for Biotechnology Information.Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Physics Forums.Understanding the Effect of pH on Benzoic Acid Solubility.
  • Reddit.r/chemhelp - Don't understand Why compound X is insoluble? Shouldn't carboxylic acids be soluble in water?.
  • Transtutors.Co-solvent: Significance and symbolism.
  • Quora.Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?.
  • PubChem.4-Acetyl-2-chlorobenzoic acid | C9H7ClO3 | CID 70212243.

Sources

Handling moisture sensitivity of 4-Acetyl-3-chlorobenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetyl-3-chlorobenzoic Acid

An Introduction to Handling 4-Acetyl-3-chlorobenzoic Acid

4-Acetyl-3-chlorobenzoic acid is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring a carboxylic acid, an acetyl group, and a chlorinated aromatic ring, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a significant challenge in the laboratory: moisture sensitivity.

This guide serves as a dedicated technical resource for researchers and drug development professionals. It moves beyond simple procedural lists to explain the causality behind best practices. Our goal is to empower you with the expertise to anticipate and mitigate moisture-related issues, ensuring the integrity of your experiments and the reliability of your results. This is not just a set of instructions; it is a self-validating system for achieving reproducible success.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during experiments involving 4-Acetyl-3-chlorobenzoic acid. The root cause of these issues is often traced back to inadvertent exposure to moisture.

Q1: My reaction is showing significantly lower yields than expected. What could be the cause?

A1: Low yield is the most common symptom of moisture contamination. The causality is twofold:

  • Stoichiometric Imbalance: If 4-Acetyl-3-chlorobenzoic acid is your limiting reagent, any amount that has adsorbed water is effectively impure, reducing the molar quantity of active reagent available for your reaction.

  • Competitive Side Reactions: In many synthetic pathways, 4-Acetyl-3-chlorobenzoic acid is activated for subsequent coupling reactions. A common activation step is its conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Water present in the reaction flask will violently and preferentially react with these activating agents and the highly reactive acyl chloride intermediate as it forms.[1][2][3] This parasitic reaction consumes your reagents and produces unwanted byproducts, directly impacting the yield of your desired product.

Solution Workflow:

  • Verify Reagent Integrity: Ensure the stock bottle of 4-Acetyl-3-chlorobenzoic acid has been stored correctly in a desiccator or glove box. Check for any physical changes like clumping or discoloration.

  • Implement Rigorous Anhydrous Techniques: All glassware must be oven-dried (>125°C overnight) and cooled under a stream of inert gas (Nitrogen or Argon).[4] Solvents must be freshly distilled from an appropriate drying agent or taken from a solvent purification system (e.g., a Grubbs apparatus).

  • Handle Under Inert Atmosphere: Weigh and transfer the solid reagent in a glove box or under a positive pressure of inert gas to prevent exposure to atmospheric humidity.

Q2: I am observing an unidentifiable peak in my LC-MS or NMR analysis that is not my starting material or product. Could this be related to moisture?

A2: Yes, it is highly probable. While 4-Acetyl-3-chlorobenzoic acid itself does not hydrolyze, adsorbed water can participate in side reactions, leading to unexpected impurities. For instance, in reactions involving strong bases, residual water can act as a proton source, quenching anionic intermediates. In condensation reactions, it can compete with your desired nucleophile, leading to the formation of hydrated byproducts or reverting activated intermediates back to the starting carboxylic acid.

Troubleshooting Steps:

  • Characterize the Impurity: Obtain a high-resolution mass spectrum and detailed NMR data (¹H, ¹³C, and if possible, 2D spectra) of the impurity to elucidate its structure. Compare its mass to potential water-adducts or byproducts from reactions with water.

  • Run a Control Reaction: Perform a small-scale reaction where you intentionally add a controlled amount of water (e.g., 0.1 equivalent). If the unknown peak increases in intensity, you have confirmed that moisture is the culprit.

  • Review Handling Protocol: This is a critical diagnostic step. Re-evaluate your entire experimental workflow for potential points of moisture ingress. Refer to the workflow diagram below for a systematic check.

Troubleshooting Logic for Inconsistent Results

G cluster_symptoms Observed Symptoms cluster_causes Probable Root Causes cluster_solutions Corrective Actions start Inconsistent Experimental Results? low_yield Low Reaction Yield start->low_yield Symptom impurity Unexpected Analytical Peaks start->impurity Symptom clumping Reagent Clumping/Appearance Change start->clumping Symptom moisture Moisture Contamination low_yield->moisture Leads to impurity->moisture Leads to storage Improper Storage clumping->storage Points to moisture->storage Caused by glassware Wet Glassware/Solvents moisture->glassware Caused by inert_handling Implement Inert Atmosphere Handling (Glove Box / Schlenk Line) moisture->inert_handling Solution desiccator Store Reagent in Desiccator with Fresh Desiccant storage->desiccator Solution dry_reagents Use Anhydrous Solvents & Oven-Dried Glassware glassware->dry_reagents Solution

Caption: Troubleshooting decision tree for moisture-related issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the definitive, recommended method for storing 4-Acetyl-3-chlorobenzoic acid?

A1: The compound should be stored in a tightly sealed container to prevent atmospheric moisture ingress.[5][6] For long-term storage and to maintain the highest purity, we recommend placing this sealed container inside a secondary enclosure, such as a desiccator cabinet containing a fresh, active desiccant (e.g., Drierite or molecular sieves). Storage should be in a cool, dry place away from direct sunlight.[7]

Q2: I do not have access to a glove box. How can I safely weigh and transfer the reagent?

A2: While a glove box is ideal, you can use Schlenk line techniques. A practical method involves creating a positive pressure of an inert gas (like nitrogen or argon) inside the reaction flask. You can then quickly uncap the reagent bottle, weigh the required amount on a tared weighing paper, and add it to the reaction flask against the counterflow of inert gas. This minimizes the time the reagent is exposed to the atmosphere. For more details on these techniques, refer to established guides on handling air-sensitive compounds.[4][8]

Q3: I suspect a bottle has been compromised by moisture. Can the reagent be dried?

A3: Yes, but it must be done carefully. Since 4-Acetyl-3-chlorobenzoic acid is a stable solid with a melting point of 148-152°C, it can be dried under high vacuum.[7] Place the solid in a suitable flask (e.g., a round-bottom flask) and connect it to a high-vacuum line, preferably using a cold trap. Gentle heating with a water bath (e.g., 40-50°C) can accelerate the removal of adsorbed water. Do not heat aggressively to avoid potential sublimation or degradation. The process should be continued for several hours until the material is a fine, free-flowing powder.

Q4: What are the ideal ambient conditions for working with this intermediate?

A4: The ideal ambient condition is an inert atmosphere with minimal water content (<10 ppm H₂O), such as inside a nitrogen or argon-filled glove box. If working on the bench, it is best to perform experiments on days with low ambient humidity (<40% RH) and to minimize the time the reagent container is open to the air.

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for reproducibility. The following SOPs provide a validated framework for handling 4-Acetyl-3-chlorobenzoic acid.

SOP 1: Rigorous Drying of Glassware

Objective: To remove adsorbed moisture from all glassware surfaces, which is a primary source of reaction contamination.

Methodology:

  • Cleaning: Disassemble and thoroughly clean all glassware (reaction flasks, condensers, addition funnels, magnetic stir bars) with an appropriate solvent to remove any organic residues.

  • Oven Drying: Place all glassware and stir bars in a laboratory oven set to a minimum of 125°C. Allow to dry for at least 4 hours, though overnight is highly recommended for complete moisture removal.[4]

  • Assembly & Cooling: While still hot, assemble the reaction apparatus in a fume hood. Immediately connect the assembly to a manifold providing a positive pressure of dry, inert gas (Nitrogen or Argon).

  • Cooling: Allow the apparatus to cool completely to room temperature under the inert atmosphere. This "flame drying" alternative prevents atmospheric moisture from re-adsorbing onto the glass surfaces as they cool.

SOP 2: Weighing and Transferring in a Glove Box

Objective: To perform quantitative transfer of the reagent without any exposure to atmospheric oxygen or moisture.

Methodology:

  • Preparation: Ensure the glove box atmosphere has low levels of H₂O and O₂ (typically <10 ppm). Bring the sealed container of 4-Acetyl-3-chlorobenzoic acid, a clean spatula, a tared weigh boat or vial, and your reaction flask (sealed with a septum or stopper) into the glove box antechamber.

  • Purging: Cycle the antechamber according to the glove box manufacturer's instructions (typically 3-5 vacuum/refill cycles with the inert gas).

  • Transfer: Move all items into the main chamber.

  • Weighing: Open the reagent container. Using the clean spatula, weigh the desired amount of the solid into the tared container on a balance located inside the glove box.

  • Addition: Carefully add the weighed solid to your reaction flask.

  • Sealing: Tightly seal the reagent stock bottle and the reaction flask.

  • Removal: The sealed reaction flask can now be safely removed from the glove box for use in your experiment.

Inert Atmosphere Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Glove Box) A 1. Oven-Dry All Glassware (>125°C) B 2. Assemble Hot & Cool Under Inert Gas A->B C 3. Transfer Reagent & Glassware to Glove Box B->C D 4. Tare Weigh Vessel on Internal Balance C->D E 5. Weigh Solid Reagent D->E F 6. Add to Reaction Flask E->F G 7. Tightly Seal All Vessels F->G H 8. Proceed with Reaction Setup G->H

Caption: Standard workflow for handling moisture-sensitive solids.

Section 4: Key Data Summary

For quick reference, the critical parameters for handling 4-Acetyl-3-chlorobenzoic acid are summarized below.

ParameterRecommended SpecificationRationale
Storage Atmosphere Inert Gas (Argon, Nitrogen) or Dry AirPrevents hygroscopic absorption of atmospheric moisture.
Storage Container Tightly Sealed, Opaque Glass BottleProtects from moisture and light.[7]
Secondary Containment Desiccator with Active DesiccantProvides an additional barrier against ambient humidity.
Working Atmosphere Inert Gas (Glove Box/Schlenk Line)Minimizes exposure during critical weighing and transfer steps.[9][10]
Maximum Humidity < 40% RH (if bench handling is unavoidable)Reduces the rate of moisture uptake during brief atmospheric exposures.
Incompatible Materials Strong Oxidizing Agents, Strong Bases, MoistureAvoids unintended and potentially vigorous reactions.[5]

References

  • 4-Chlorobenzoic acid 74-11-3 wiki. Google Vertex AI Search.
  • 4-CHLOROBENZOIC ACID | Elemental Microanalysis. Elemental Microanalysis.
  • 4-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie.
  • 4-acetyl-3-chlorobenzoic Acid - Chemical Formula C9h7clo3 | Cas No 57542-72-0. Tradeindia.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • reaction between acyl chlorides and water - addition / elimination. Chemguide.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
  • Acyl Chlorides (A-Level) | ChemistryStudent. ChemistryStudent.
  • Handling air-sensitive reagents AL-134. Sigma-Aldrich.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Acetyl-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Acetyl-3-chlorobenzoic acid. This content is designed for researchers and drug development professionals requiring rigorous structural validation.

A Comparative Technical Guide for Structural Validation

Executive Summary

4-Acetyl-3-chlorobenzoic acid (CAS 57542-72-0) is a critical intermediate in the synthesis of sulfonamide-based TRPM8 antagonists and other bioactive scaffolds. Its structural integrity is defined by the coexistence of three distinct functionalities: a carboxylic acid, an aryl chloride, and an acetophenone moiety.

This guide compares the 1H NMR spectral performance of 4-Acetyl-3-chlorobenzoic acid against its synthetic precursors (e.g., 3-chlorobenzoic acid) and structural analogs. The goal is to establish a self-validating protocol for confirming regional chemistry and reaction completion.

Structural Logic & Spectral Prediction

Before analyzing the spectrum, we must establish the causality of the signals based on electronic effects. The molecule possesses a 1,3,4-trisubstituted benzene ring, creating a distinct ABC spin system (or AMX depending on field strength) for the aromatic protons.

Electronic Environment Analysis
  • Acetyl Group (-COCH₃) at C4: Strongly electron-withdrawing (EWG) via resonance. Deshields ortho protons (H5) and the methyl group itself appears in a characteristic downfield aliphatic region.

  • Chlorine (Cl) at C3: Inductively withdrawing (-I) but resonance donating (+R). It exerts a desshielding effect on the adjacent H2 proton due to proximity and inductive effects.

  • Carboxylic Acid (-COOH) at C1: Strongly EWG. Deshields ortho protons (H2, H6).

Predicted Chemical Shift Assignments (DMSO-d₆)

Note: DMSO-d₆ is the solvent of choice to visualize the labile carboxylic acid proton.

Proton AssignmentTypeApprox. Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Justification
-COOH Acidic13.0 – 13.5Broad SingletN/AHighly deshielded labile proton; often broad due to hydrogen bonding.
H-2 Aromatic7.95 – 8.05Doublet (d)~1.8 HzLocated between -Cl and -COOH. Most deshielded aromatic proton.
H-6 Aromatic7.85 – 7.95Doublet of Doublets (dd)~8.0, 1.8 HzOrtho to -COOH; meta coupling to H-2.
H-5 Aromatic7.70 – 7.80Doublet (d)~8.0 HzOrtho to Acetyl group.
-COCH₃ Methyl2.55 – 2.65Singlet (s)N/ACharacteristic methyl ketone singlet.

Comparative Analysis: Target vs. Alternatives

To validate the "performance" of this analytical method, we compare the spectral fingerprint of the target against its most common synthetic precursor (3-chlorobenzoic acid) and a non-chlorinated analog (4-acetylbenzoic acid).

Comparison 1: Reaction Monitoring (Target vs. Precursor)

Scenario: Synthesis of 4-Acetyl-3-chlorobenzoic acid via acetylation of 3-chlorobenzoic acid.

Feature3-Chlorobenzoic Acid (Precursor)4-Acetyl-3-chlorobenzoic Acid (Target)Diagnostic Value
Aliphatic Region Silent (No signals < 7 ppm)Sharp Singlet (~2.6 ppm)High. The appearance of the methyl singlet is the primary indicator of successful acetylation.
Aromatic Region 4 Protons (Complex multiplet)3 Protons (Distinct patterns)Medium. Loss of one aromatic proton simplifies the splitting pattern.
Symmetry AsymmetricAsymmetricLow. Both are asymmetric.
Comparison 2: Structural Specificity (Target vs. Analog)

Scenario: Distinguishing the target from 4-Acetylbenzoic acid (lacking the Cl atom).

Feature4-Acetylbenzoic Acid (Analog)4-Acetyl-3-chlorobenzoic Acid (Target)Diagnostic Value
Aromatic Pattern AA'BB' System (Two doublets, symmetric appearance)ABC System (Three distinct signals: d, dd, d)Critical. The loss of symmetry caused by the Cl atom confirms regiospecificity.
H-2 Shift ~8.0 ppm (part of doublet)~8.0 ppm (isolated doublet with small

)
High. The H-2 proton in the target shows only meta-coupling (

Hz), whereas the analog shows ortho-coupling (

Hz).

Experimental Protocol

This protocol ensures reproducible high-resolution spectra suitable for publication or regulatory submission.

Materials
  • Analyte: ~10 mg of 4-Acetyl-3-chlorobenzoic acid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Add 0.6 mL DMSO-d₆.

    • Critical Step: Vortex for 30 seconds. The carboxylic acid moiety can form dimers; ensuring complete solvation breaks these aggregates for sharper peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (e.g., zg30).

    • Relaxation Delay (D1): Set to

      
       seconds. Reasoning: The carboxylic acid proton and quaternary carbons relax slowly. A short D1 will suppress the integration of the -COOH signal.
      
    • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

  • Processing:

    • Phasing: Apply manual phasing, focusing on the broad -COOH peak baseline.

    • Integration: Calibrate the Methyl singlet (2.6 ppm) to 3.00. This provides the most accurate internal reference for the aromatic protons (1:1:1 ratio).

Visualization: Spectral Decision Tree

The following diagram illustrates the logic flow for confirming the identity of 4-Acetyl-3-chlorobenzoic acid using 1H NMR data.

NMR_Analysis Start Unknown Sample Spectrum Check_Methyl Is there a Singlet at ~2.6 ppm? Start->Check_Methyl Check_Acid Is there a Broad Singlet >13 ppm? Check_Methyl->Check_Acid Yes Result_Precursor Identify: Precursor (3-Chlorobenzoic Acid) Check_Methyl->Result_Precursor No (Silent) Check_Aromatic Analyze Aromatic Region (7.6 - 8.1 ppm) Check_Acid->Check_Aromatic Yes Result_Analog Identify: Analog (4-Acetylbenzoic Acid) Check_Aromatic->Result_Analog Symmetric AA'BB' Pattern Result_Target CONFIRMED: 4-Acetyl-3-chlorobenzoic Acid Check_Aromatic->Result_Target Asymmetric ABC Pattern (1d, 1dd, 1d)

Figure 1: Logical decision tree for the structural confirmation of 4-Acetyl-3-chlorobenzoic acid based on 1H NMR spectral features.

References

  • Léger, J. M., et al. (1988). Ortho-lithiation of benzoic acids: Synthesis of substituted benzoic acids. Tetrahedron , 44(6), 1631-1636.[1][2]

  • Mori, M., et al. (2015). Sulfonamide compounds having TRPM8 antagonistic activity. U.S. Patent No. 8,987,445 . Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid (Precursor Data).

Sources

Technical Guide: HPLC Method for Detecting 4-Acetyl-3-chlorobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for HPLC-UV

In the development of pharmaceutical intermediates like 4-Acetyl-3-chlorobenzoic acid , purity determination is not merely a quality control step—it is a critical safeguard for downstream yield and safety.[1] While alternative methods exist, High-Performance Liquid Chromatography (HPLC) with UV detection remains the definitive "gold standard" for this analyte.

Comparative Analysis of Analytical Techniques
FeatureHPLC-UV (Recommended) Gas Chromatography (GC) Potentiometric Titration
Selectivity High. Separates structural isomers (e.g., 2-acetyl analogs) and starting materials (3-chlorobenzoic acid).[1]Moderate. Requires derivatization (silylation) to prevent peak tailing of the carboxylic acid.[1]Low. Measures total acidic content; cannot distinguish the product from acidic impurities.[1]
Stability High. Analyzes the compound at ambient temperature.[1]Risk. Thermal stress in the injector port (250°C+) may cause decarboxylation of the benzoic acid moiety.[1]High. N/A
Sensitivity High (ppm level). Suitable for trace impurity profiling (0.05% limits).[1]High. Good for volatiles, but poor for polar acids without derivatization.Low. Only suitable for assay (>98%), not impurity profiling.

Verdict: HPLC is the only self-validating method capable of simultaneously quantifying the main assay and profiling related impurities without thermal degradation risks.[1]

Chemical Context & Critical Properties[2][3]

To design a robust method, we must understand the molecule's behavior in solution.

  • Structure: A benzoic acid core with an electron-withdrawing chlorine at position 3 and an acetyl group at position 4.[1]

  • pKa (Estimated): ~3.5 – 3.8. The carboxylic acid is moderately acidic.

    • Implication: The mobile phase pH must be controlled (pH < 3.0) to keep the acid protonated (neutral). If ionized, it will elute near the void volume with poor retention and peak shape.

  • UV Chromophore: The conjugated system (Benzene ring + Carbonyl + Carboxyl) exhibits strong absorption in the UV region.

    • Implication:

      
       is expected around 240–254 nm.
      

Proposed HPLC Methodology

This protocol is designed for robustness and transferability . It uses standard reagents to ensure it can be replicated in any QC laboratory.

Chromatographic Conditions
  • Column: C18 (L1), 150 mm × 4.6 mm, 5 µm particle size.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18. These end-capped columns reduce silanol interactions with the acidic analyte.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Gradient Program

A gradient is preferred over isocratic elution to ensure late-eluting non-polar impurities (e.g., dechlorinated side products or dimers) are cleared from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Interaction Mechanism
0.08020Initial equilibration; retention of polar acids.[1]
10.04060Linear ramp to elute the main peak and hydrophobic impurities.
12.01090Column wash (remove highly non-polar residues).[1]
12.18020Return to initial conditions.
17.08020Re-equilibration (Critical for reproducibility).
Experimental Workflow Visualization

HPLC_Workflow Sample Sample Preparation (1 mg/mL in Diluent) System HPLC System Setup (C18, pH 2.5, 254 nm) Sample->System Inject 10 µL Separation Gradient Separation (Retains Acidic Analyte) System->Separation Elution Detection UV Detection (Quantification) Separation->Detection Absorbance Data Data Analysis (Integration & Purity Calc) Detection->Data Chromatogram

Figure 1: Step-by-step analytical workflow for 4-Acetyl-3-chlorobenzoic acid purity determination.

Method Validation & Performance Criteria

To ensure scientific integrity, the method must be validated against the following criteria (based on ICH Q2 guidelines).

System Suitability (Self-Validating Logic)

Before analyzing samples, inject a standard solution (six replicates) to verify the system is "in control."

  • RSD of Peak Area:

    
     (Indicates precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
    • Why? Higher tailing indicates secondary interactions (silanols) or insufficient buffer strength. If

      
      , lower the pH of Mobile Phase A.
      
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Specificity: Impurity Fate Mapping

The method must separate the analyte from its likely precursors.

  • Impurity A: 3-Chlorobenzoic acid (Starting material).[1][2] Less hydrophobic (lacks acetyl group)

    
     Elutes before  the main peak.
    
  • Impurity B: 4-Acetylbenzoic acid (De-chlorinated byproduct).[1] Less hydrophobic than the chloro-analog

    
     Elutes slightly before  the main peak.[1]
    

Impurity_Fate Precursor 3-Chlorobenzoic Acid (Starting Material) Reaction Friedel-Crafts Acetylation (Synthesis Step) Precursor->Reaction Product 4-Acetyl-3-chlorobenzoic Acid (Target Analyte) Reaction->Product Main Pathway Impurity1 Impurity: 3-Chlorobenzoic Acid (Unreacted) Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity: Isomers/Over-acetylated (Side Products) Reaction->Impurity2 Side Reactions

Figure 2: Synthesis pathway highlighting potential impurities that the HPLC method must resolve.

Troubleshooting Guide (Causality-Driven)

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 pH of Mobile Phase A is too high (> 3.0), causing partial ionization of the carboxylic acid.[1]Adjust Mobile Phase A to pH 2.5 using Phosphoric Acid.[1]
Split Peaks Sample solvent is stronger than the mobile phase (e.g., dissolved in 100% ACN).[1]Dissolve sample in Mobile Phase (50:50 Buffer:ACN).
Retention Time Shift Column temperature fluctuation or insufficient equilibration.[1]Use a column oven at 30°C; ensure 5 min re-equilibration time between runs.
Ghost Peaks Contaminated water or gradient artifacts.[1]Use HPLC-grade water; run a blank gradient to identify system peaks.[1]

References

  • Tetrahedron. (1988).[3] Synthesis of 4-acetyl-3-chlorobenzoic acid. Vol 44, p. 1631.[3] (Source for synthesis route and precursor identification).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Authoritative source for C18 column selection and pH control logic).

  • PubChem. (n.d.). 4-Acetyl-3-chlorobenzoic acid (CAS 57542-72-0).[1][4] National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Analysis of the Biological Activities of 3-Chloro vs. 2-Chloro Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the positional isomerism of substituents on an aromatic ring can dramatically alter the biological profile of a compound. This guide provides an in-depth, objective comparison of the biological activities of 3-chlorobenzoic acid and 2-chlorobenzoic acid derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. By synthesizing data from various experimental studies, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of these isomeric compounds.

Introduction: The Significance of Chlorine Positioning

Benzoic acid and its derivatives are well-established scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a chlorine atom to the benzoic acid ring significantly modulates its lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets. The seemingly subtle shift of the chlorine atom from the ortho (2-position) to the meta (3-position) can lead to profound differences in antimicrobial, anti-inflammatory, and anticancer activities. This guide will dissect these differences, supported by experimental evidence, to inform rational drug design.

Antimicrobial Activity: A Tale of Two Isomers

The antimicrobial potential of chlorobenzoic acid derivatives has been a subject of considerable investigation. The position of the chlorine atom plays a pivotal role in determining the spectrum and potency of their antibacterial and antifungal effects.

Antibacterial Activity

Studies have demonstrated that both 2-chloro and 3-chloro benzoic acid derivatives possess antibacterial properties. However, their efficacy can vary against different bacterial strains.

Derivatives of 2-chlorobenzoic acid have shown notable potential, particularly against Gram-negative bacteria.[1][2][3][4] For instance, certain Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts.[1][2][4] One study highlighted a specific 2-chlorobenzoic acid derivative that exhibited antibacterial activity comparable to the standard drug norfloxacin against Escherichia coli.[1][2][4]

On the other hand, 3-chlorobenzoic acid itself is utilized as an antibacterial and antifungal agent.[5] Furthermore, a derivative, 2-amino-3-chlorobenzoic acid, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in combating resistant bacterial infections.[6]

Table 1: Comparative Antibacterial Activity Data

Compound/DerivativeBacterial StrainActivity Metric (e.g., pMIC, Inhibition Zone)Reference
2-chlorobenzoic acid derivative (Schiff's base)Escherichia colipMICec = 2.27 µM/ml[1][2][4]
Norfloxacin (Standard)Escherichia colipMICec = 2.61 µM/ml[1][2][4]
2-amino-3-chlorobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity (qualitative)[6]
3-Chlorobenzoic acidGeneral antibacterialUsed as an antibacterial agent[5]

Note: pMIC is the negative logarithm of the Minimum Inhibitory Concentration. Higher values indicate greater potency.

Antifungal Activity

3-Chlorobenzoic acid has been identified as an antifungal agent, effective against strains like Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus.[5] Studies on 2-chlorobenzoic acid derivatives have also reported antifungal activity against Candida albicans and Aspergillus niger.[1][2]

The experimental data suggests that the derivatization of the carboxylic acid group, for instance into Schiff's bases, can enhance the antimicrobial activity of 2-chlorobenzoic acid.[1][2][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution Method

This protocol is fundamental for quantifying the antimicrobial efficacy of the synthesized compounds.

Caption: Workflow for MIC determination using the tube dilution method.

Anti-inflammatory Activity: Positional Influence on Inflammation Modulation

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy. The positioning of the chlorine atom on the benzoic acid ring appears to influence the anti-inflammatory properties of its derivatives.

A study on a 3-chlorobenzoic acid derivative , namely 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model.[7] This compound was shown to reduce inflammatory parameters, suggesting its potential as an anti-inflammatory agent.[7] The rationale behind synthesizing this derivative was to retain the beneficial effects of acetylsalicylic acid (ASA) while potentially reducing its gastrointestinal side effects.[7]

While there is extensive research on the anti-inflammatory activity of benzoic acid derivatives in general, specific comparative data for 2-chlorobenzoic acid derivatives in the same experimental models is less readily available in the reviewed literature.[8][9] However, the known mechanisms of anti-inflammatory action for benzoic acid derivatives often involve the inhibition of cyclooxygenase (COX) enzymes.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema Test in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: A Promising Avenue for Chlorinated Benzoic Acids

The potential of chlorobenzoic acid derivatives as anticancer agents is an emerging area of research. The substitution pattern on the benzoic acid ring is critical for cytotoxic activity against cancer cell lines.

A notable study highlighted that 2-amino-3-chlorobenzoic acid , isolated from Streptomyces coelicolor, possesses potent anticancer properties.[6] This compound exhibited strong cytotoxic effects on MDA-MB-231 breast cancer cells, with IC50 values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively.[6] It was found to inhibit cell proliferation and migration and induce apoptosis.[6]

While the anticancer activity of various benzoic acid derivatives is an active field of research, direct comparative studies focusing on the 2-chloro versus 3-chloro substitution are not extensively documented in the initial literature search.[10][11][12] However, the potent activity of the 2-amino-3-chlorobenzoic acid derivative underscores the therapeutic potential of this substitution pattern.

Table 2: Anticancer Activity of a 3-Chlorobenzoic Acid Derivative

CompoundCancer Cell LineIC50 ValuesTime PointsReference
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)26 µM, 5 µM, 7.2 µM24h, 48h, 72h[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The available evidence indicates that both 2-chloro and 3-chloro benzoic acid derivatives are promising scaffolds for the development of new therapeutic agents.

  • In antimicrobial applications , 2-chlorobenzoic acid derivatives, particularly Schiff's bases, show strong potential against Gram-negative bacteria, while 3-chlorobenzoic acid and its amino-substituted derivative demonstrate broad-spectrum antibacterial and antifungal activities.

  • For anti-inflammatory purposes , a 3-chlorobenzoic acid derivative has shown significant in vivo activity, suggesting a promising avenue for the development of novel anti-inflammatory drugs.

  • In the realm of oncology , the potent cytotoxic effects of 2-amino-3-chlorobenzoic acid against breast cancer cells highlight the importance of this substitution pattern for anticancer drug design.

References

  • MDPI. (2022, June 10). Biological Activities of Chlorogenic Acids. Encyclopedia MDPI. [Link]

  • MDPI. (2023, August 25). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2021, April 5). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

  • MDPI. (2024, January 26). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • MDPI. (2022, September 29). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. [Link]

  • PubChem. 3-Chlorobenzoic Acid. [Link]

  • MDPI. (2022, June 29). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. (2013, November). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

  • ScienceDirect. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link]

  • MDPI. (2023, July 28). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: 3-Chlorobenzoic acid. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Thieme Connect. (2013, November 20). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

  • Europe PMC. Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

  • Taylor & Francis Online. (2018, July 17). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. [Link]

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

  • PubChem. 4-Chlorobenzoic Acid. [Link]

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

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Comparative Mass Spectrometric Profiling: 4-Acetyl-3-chlorobenzoic Acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometric Profiling of 4-Acetyl-3-chlorobenzoic Acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers and Analytical Scientists[1]

Executive Summary

In pharmaceutical synthesis, 4-Acetyl-3-chlorobenzoic acid (CAS: 154235-83-3) serves as a critical intermediate, particularly in the development of modulators for nuclear receptors and anti-inflammatory agents. Its structural duality—containing both an electron-withdrawing chlorine and a reactive acetyl group on a benzoic acid scaffold—presents unique challenges for structural confirmation.

This guide provides a technical comparison of the fragmentation patterns of 4-Acetyl-3-chlorobenzoic acid against its non-chlorinated analogues and regioisomers. By synthesizing Electron Ionization (EI) and Electrospray Ionization (ESI) data, we establish a self-validating protocol for differentiating this compound from impurities arising during scale-up.

Part 1: Mechanistic Fragmentation Analysis

To accurately identify 4-Acetyl-3-chlorobenzoic acid (MW: 198.00 Da for


Cl), one must understand the competition between the acetyl group's 

-cleavage and the carboxylic acid's hydroxyl loss.
The Fragmentation Tree

Under standard EI conditions (70 eV), the molecule undergoes predictable bond scissions. The presence of chlorine provides an "isotopic lock," allowing researchers to track fragment origins by looking for the characteristic 3:1 intensity ratio (


Cl:

Cl).

Key Pathways:

  • 
    -Cleavage (Acetyl):  The weakest bond is typically adjacent to the carbonyl carbon, leading to the loss of a methyl radical (
    
    
    
    , 15 Da).
  • Acylium Ion Formation: Retention of charge on the acetyl group yields the diagnostic

    
     43 peak.
    
  • Carboxyl Fragmentation: Loss of hydroxyl (

    
    , 17 Da) or decarboxylation (
    
    
    
    , 44 Da).

FragmentationPathways Parent Parent Ion (M+) [C9H7ClO3]+ m/z 198 (100%), 200 (32%) Frag_M_CH3 [M - CH3]+ (Benzoyl Cation Deriv.) m/z 183 / 185 Parent->Frag_M_CH3 - CH3• (15 Da) (Alpha Cleavage) Frag_M_OH [M - OH]+ (Acylium/Acid Loss) m/z 181 / 183 Parent->Frag_M_OH - OH• (17 Da) (COOH Cleavage) Frag_Acyl Acylium Ion [CH3-C=O]+ m/z 43 Parent->Frag_Acyl Charge Retention on Acetyl Frag_CO_Loss [M - CH3 - CO]+ (Phenyl Cation Deriv.) m/z 155 / 157 Frag_M_CH3->Frag_CO_Loss - CO (28 Da)

Figure 1: Predicted EI fragmentation pathway for 4-Acetyl-3-chlorobenzoic acid. The chlorine isotope pattern is retained in high-mass fragments.

Part 2: Comparative Performance Guide

This section compares the target molecule against common alternatives (analogues and isomers) to demonstrate how MS distinguishes them.

Comparison A: The "Chloro-Effect" (Vs. 4-Acetylbenzoic Acid)

The most direct analogue is 4-Acetylbenzoic acid (lacking chlorine). Differentiating these is trivial by mass, but the fragmentation efficiency differs due to the inductive effect of chlorine.

Feature4-Acetyl-3-chlorobenzoic Acid (Target)4-Acetylbenzoic Acid (Analogue)Diagnostic Insight
Molecular Ion (M+) 198 / 200 (3:1 ratio)164 (No isotope pattern)Chlorine adds +34 Da and the characteristic isotope cluster.
Base Peak (EI) Likely m/z 183 [M-CH3]+Likely m/z 149 [M-CH3]+Both favor methyl loss, but the target's peak retains the Cl isotope signature.
Electronic Effect Chlorine (EWG) destabilizes the ring slightly.Ring is more electron-rich.Target may show higher abundance of lower-mass fragments due to ring instability.
Comparison B: Regioisomer Differentiation (The Ortho Effect)

A critical impurity in synthesis is often the isomer where the acetyl group is ortho to the carboxylic acid (e.g., 2-acetyl-4-chlorobenzoic acid). MS is the superior tool for distinguishing these without NMR.

  • Target (4-Acetyl-3-chloro): Acetyl is para to COOH. No direct interaction.

  • Isomer (2-Acetyl-4-chloro): Acetyl is ortho to COOH.

    • Mechanism: The "Ortho Effect" facilitates the transfer of a hydrogen from the methyl group (acetyl) to the carbonyl oxygen of the acid, often leading to the elimination of water (

      
      ) or small neutrals, which is suppressed in the para-isomer (Target).
      

Decision Rule: If the spectrum shows a dominant [M-18] peak (loss of water) or anomalous intensity of [M-OH], suspect the ortho isomer (2-acetyl) rather than the target (4-acetyl).

Comparison C: Technique Selection (EI vs. ESI)
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural FingerprintingImpurity Quantification (LC-MS)
Ion Type Radical Cations (

)
Pseudomolecular Ions (

,

)
Key Advantage Fragment-rich spectra allow confirmation of the acetyl vs. chloro positions.Soft ionization prevents in-source fragmentation, ideal for molecular weight confirmation.
Recommendation Use for Identity Confirmation during synthesis.Use for Purity Assays in final release.

Part 3: Validated Experimental Protocol

The following workflow is designed to be self-validating. The presence of the chlorine isotope pattern in the daughter ions serves as an internal quality check.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulate matter.

LC-MS/MS Conditions (ESI Mode)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Negative Mode (ESI-) is preferred for benzoic acids due to the acidic proton.

    • Target Ion: m/z 197 ([M-H]-).

    • Cone Voltage: 30V (Low voltage preserves parent; High voltage induces in-source fragmentation).

Data Interpretation Decision Tree

DecisionTree Start Acquire Spectrum (EI or ESI) CheckMass Check Parent Ion (198/200 Da) Start->CheckMass CheckIso Isotope Ratio (M : M+2 is 3:1?) CheckMass->CheckIso Mass Matches CheckFrag Check Fragments m/z 183 (M-CH3) m/z 43 (Acetyl) CheckIso->CheckFrag Ratio Correct Fail_Iso FAIL: Check for Des-chloro analogue CheckIso->Fail_Iso Ratio Incorrect OrthoCheck Check Ortho Effect Significant [M-H2O]? CheckFrag->OrthoCheck Pass CONFIRMED 4-Acetyl-3-chlorobenzoic acid OrthoCheck->Pass No (Para isomer) Fail_Ortho FAIL: Suspect 2-Acetyl isomer OrthoCheck->Fail_Ortho Yes (Ortho isomer)

Figure 2: Logical workflow for structural confirmation and isomer differentiation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for general fragmentation mechanisms including alpha-cleavage and ortho effects).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2] (Source for standard benzoic acid and acetophenone fragmentation patterns).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Comparative Guide: IR Spectroscopy for 4-Acetyl-3-chlorobenzoic Acid Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, 4-Acetyl-3-chlorobenzoic acid (CAS: 159326-68-8) serves as a critical intermediate. Its structural integrity is defined by three functional moieties: a carboxylic acid, an aryl ketone, and a chlorine substituent.

The primary analytical challenge lies not in detecting the molecule, but in differentiating it from its synthesis precursors (e.g., 3-chlorobenzoic acid) and positional isomers (e.g., 4-acetyl-2-chlorobenzoic acid) . Standard HPLC can separate these, but FTIR provides a faster, orthogonal confirmation of functional group environment—specifically the steric relationship between the chlorine atom and the carbonyl groups.

This guide details a self-validating spectroscopic protocol to confirm identity based on the "Ortho-Effect" and specific substitution patterns.

Experimental Methodology

To ensure reproducibility and high resolution of the critical carbonyl region, the following protocol is recommended.

Sample Preparation Comparison
MethodSuitabilityNotes
Diamond ATR (Recommended) High Ideal for rapid QC. Requires minimal prep. Ensure high contact pressure to resolve weak aromatic overtones.
KBr Pellet Medium Provides superior resolution for the fingerprint region (600–900 cm⁻¹) but prone to moisture interference (O-H broadening) which obscures the acid stretch.
Nujol Mull Low Not recommended; Nujol C-H bands (2900, 1460, 1375 cm⁻¹) interfere with the acetyl methyl group detection.
Acquisition Parameters[1][2]
  • Resolution: 2 cm⁻¹ (Critical for resolving split carbonyl peaks).

  • Scans: 32 minimum (64 recommended for signal-to-noise).

  • Range: 4000–450 cm⁻¹.

Characteristic Diagnostic Bands

The identification logic relies on detecting the specific shifts caused by the chlorine atom located ortho to the acetyl group.

The "Ortho-Effect" on Carbonyls

In the target molecule, the chlorine is ortho to the acetyl group .

  • Mechanism: Steric hindrance forces the acetyl group out of the benzene ring plane.

  • Spectral Consequence: Loss of conjugation increases the bond order of the ketone C=O, shifting it to a higher frequency (closer to aliphatic ketones) compared to a planar aryl ketone.

Master Peak Table
Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Significance
Carboxylic Acid O-H Stretch2500–3300 (Broad)Confirms acid presence. Overlaps C-H stretch.
Aryl Ketone C=O[1] Stretch1695–1710 Critical: Shifted higher than typical acetophenones (~1685) due to ortho-Cl steric twist.
Carboxylic Acid C=O[2] Stretch1680–1700Often appears as a shoulder or lower-frequency doublet component to the ketone.
Methyl Group C-H Bend (sym)1355–1365Confirms the acetyl group (absent in chlorobenzoic acid precursor).
Aromatic Ring C=C Stretch1570–1600Standard aromatic breathing modes.
Aryl Chloride C-Cl Stretch1050–1090In-plane bending/stretching interaction.
Substitution Pattern C-H OOP Bend820–860 Indicates adjacent hydrogens (H-5, H-6).
Substitution Pattern C-H OOP Bend~880–900 Indicates isolated hydrogen (H-2).

Comparative Analysis: Validating Identity

Use this section to distinguish the target from specific impurities.

Scenario A: Target vs. Precursor (3-Chlorobenzoic Acid)
  • The Precursor: Lacks the acetyl group.

  • The Differentiator:

    • Carbonyl Region: The precursor has a single C=O band (Acid dimer) around 1690 cm⁻¹. The target has a complex/split carbonyl envelope (Acid + Ketone).

    • Methyl Deformation: The target shows a sharp peak at ~1360 cm⁻¹ (Umbrella mode of -CH₃). The precursor is transparent in this specific window.

Scenario B: Target vs. Isomer (4-Acetyl-2-chlorobenzoic Acid)
  • The Isomer: Chlorine is ortho to the Acid, not the Acetyl.

  • The Differentiator:

    • Ketone Shift: In the Isomer, the Acetyl is para to the Cl (no steric twist). Its C=O will appear lower, near 1685 cm⁻¹ .[3] In the Target, the Acetyl is ortho to Cl, shifting the C=O higher (1700+ cm⁻¹ ).

    • Acid Shift: In the Isomer, the Acid is ortho to Cl. Intramolecular H-bonding between the Acid-OH and Cl can sharpen/shift the OH stretch and lower the Acid C=O frequency.

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of 4-Acetyl-3-chlorobenzoic acid using FTIR data.

IR_Identification_Logic Start Unknown Sample Spectrum Check_OH Broad O-H Stretch (2500-3300 cm⁻¹)? Start->Check_OH Check_CO Carbonyl Region (1680-1720 cm⁻¹) Check_OH->Check_CO Yes Not_Acid Not Benzoic Acid Deriv. (Check Aldehydes/Esters) Check_OH->Not_Acid No Check_Methyl Methyl C-H Bend (~1360 cm⁻¹)? Check_CO->Check_Methyl Check_Split Split/Broad C=O Band (Two distinct environments)? Check_Methyl->Check_Split Present Precursor Likely 3-Chlorobenzoic Acid (Precursor) Check_Methyl->Precursor Absent Check_Fingerprint Fingerprint Analysis (OOP Bends) Check_Split->Check_Fingerprint Split/Shoulder (1690 + 1705) Check_Split->Precursor Single Band (1690) Isomer Likely 4-Acetyl-2-chlorobenzoic Acid (Isomer) Check_Fingerprint->Isomer Low Ketone Freq (~1685) Confirmed CONFIRMED: 4-Acetyl-3-chlorobenzoic Acid Check_Fingerprint->Confirmed 1,2,4 Pattern + High Ketone Freq

Caption: Logical decision tree for differentiating the target molecule from precursors and isomers based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general functional group ranges and ortho-substitution effects).
  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-chloro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Reference for precursor spectral subtraction).

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry.[1] (Establishes the "Ortho-Effect" shift in acetophenones).

Sources

The Gold Standard in Structural Elucidation: A Comparative Guide to Validating 4-Acetyl-3-chlorobenzoic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development, the axiom "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms in a molecule—its stereochemistry, conformation, and potential for intermolecular interactions—is the primary determinant of its biological activity, pharmacokinetic properties, and ultimate viability as a therapeutic agent. For a novel small molecule like 4-Acetyl-3-chlorobenzoic acid, a potential building block in complex pharmaceutical syntheses, unambiguous structural validation is not merely a procedural checkpoint; it is the bedrock upon which all subsequent development efforts are built.

This guide provides a detailed, in-depth comparison of the analytical methodologies for validating the structure of 4-Acetyl-3-chlorobenzoic acid. We will focus on the definitive power of single-crystal X-ray crystallography and contrast its capabilities with other essential, yet complementary, spectroscopic techniques. Our narrative is grounded in the practical realities of the modern research environment, explaining not just the "how" but the critical "why" behind experimental choices.

The Definitive Answer: Single-Crystal X-ray Crystallography

When an absolute, high-resolution structure is required, single-crystal X-ray diffraction is the unequivocal gold standard. This technique provides a direct visualization of the molecule's atomic framework by analyzing how X-rays are scattered by the electron clouds of the atoms arranged in a highly ordered, crystalline lattice. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for ambiguity.

The Crystallographic Workflow: From Solution to Structure

The journey to obtaining a publication-quality crystal structure is a multi-step process that demands meticulous execution. Each stage is designed to ensure the final model is a true and accurate representation of the molecule.

Experimental Protocol: Growing Diffraction-Quality Crystals of 4-Acetyl-3-chlorobenzoic Acid

The primary, and often most challenging, prerequisite for an X-ray crystallographic experiment is the growth of a single, flawless crystal. The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered solid-state lattice. For a substituted benzoic acid derivative, vapor diffusion is an excellent and highly controllable method.

  • Solvent/Anti-Solvent Selection (The "Why"): The choice is critical. A "solvent" is selected in which the compound is readily soluble (e.g., ethanol or ethyl acetate). An "anti-solvent" is a miscible liquid in which the compound is poorly soluble (e.g., hexane). The slow introduction of the anti-solvent will gradually reduce the compound's solubility, forcing it to precipitate out of solution in a slow, ordered manner, which is conducive to crystal growth rather than amorphous powder formation.

  • Preparation: A nearly saturated solution of 4-Acetyl-3-chlorobenzoic acid is prepared in a minimal amount of the chosen solvent in a small, open vial (e.g., 2 mL).

  • Vapor Diffusion Chamber Setup: The small vial is placed inside a larger, sealable jar (the chamber) containing a reservoir of the anti-solvent (e.g., 2-3 mL of hexane). The jar is then hermetically sealed.

  • Incubation: The system is left undisturbed in a vibration-free environment. Over hours to days, the more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor in the chamber, while the less volatile anti-solvent vapor will diffuse into the inner vial. This gradual change in the solvent composition of the inner vial promotes the slow, controlled growth of single crystals.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) are observed, they are carefully removed from the mother liquor using a cryoloop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and crystal degradation.

Visualization of the Validation Workflow

Structural Validation Workflow Figure 1: Comprehensive Structural Validation Workflow cluster_synthesis Synthesis & Initial Checks cluster_elucidation Detailed Structural Elucidation synthesis Synthesize 4-Acetyl-3-chlorobenzoic acid ms Mass Spectrometry (Confirm Mass) synthesis->ms ir IR Spectroscopy (Confirm Functional Groups) ms->ir nmr NMR Spectroscopy (Establish Connectivity) ir->nmr crystallization Grow Single Crystals nmr->crystallization xray X-ray Data Collection & Refinement crystallization->xray final_structure Unambiguous 3D Structure xray->final_structure

Caption: An integrated workflow for robust small molecule structural validation.

A Comparative Framework of Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, a suite of other spectroscopic techniques are essential for a comprehensive characterization. They are faster, do not require crystalline material, and provide complementary information.

TechniquePrimary Information YieldedSample RequirementThroughputKey Limitation
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle crystal (~0.1 mm)LowRequires a high-quality single crystal
NMR Spectroscopy (¹H, ¹³C) Atom connectivity (2D structure), chemical environment, relative stereochemistry~1-10 mg, solubleHighAmbiguity in complex molecules; no absolute configuration
Mass Spectrometry (MS) Molecular weight, elemental formulaµg to ngVery HighProvides no direct information on atom connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence/absence of functional groups~1-2 mgVery HighProvides only fragment information, not a complete structure

Table 1: Objective comparison of leading structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the workhorse for organic chemists.[1] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it reveals the chemical environment of each atom and, crucially, how they are connected to one another.[1][2] For 4-Acetyl-3-chlorobenzoic acid, ¹H NMR would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid, with splitting patterns confirming their neighbor relationships.[3] ¹³C NMR would, in turn, identify all nine unique carbon atoms in the molecule.[1]

  • Expert Insight: While NMR excels at defining the covalent framework (the 2D structure), it typically provides information on the relative, not absolute, stereochemistry. Furthermore, the structure observed is that of the molecule tumbling in solution, which may differ conformationally from the static, packed structure in a crystal.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is a destructive technique that provides a highly accurate mass-to-charge ratio of the ionized molecule.[4][5] High-resolution MS can determine the molecular weight with enough precision to confirm the elemental formula (C₉H₇ClO₃ for our target), acting as a fundamental check that the correct molecule has been synthesized.[6]

  • Expert Insight: MS is a cornerstone of pharmaceutical analysis, essential from initial discovery through to quality control.[4][7] It confirms that the intended chemical transformation has occurred but offers no insight into the isomeric arrangement of the atoms.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid, non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies upon absorption of infrared light.[8][9] For 4-Acetyl-3-chlorobenzoic acid, the IR spectrum would be dominated by two key features: a strong, sharp absorption around 1680-1700 cm⁻¹ for the C=O (carbonyl) stretches of the ketone and carboxylic acid, and a very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H bond in the carboxylic acid dimer.[10]

  • Expert Insight: IR is an invaluable "first-look" technique. It can instantly confirm the presence of key functional groups and is often used to monitor the progress of a reaction (e.g., watching a starting material's peak disappear and a product's peak appear). However, it cannot be used to assemble a complete molecular structure.

Decision Framework for Method Selection

Choosing the right analytical tool depends entirely on the question being asked at a specific stage of the research and development process.

Decision Framework Figure 2: A Logic-Based Decision Framework for Structural Analysis start Is the molecular weight correct? ms Perform High-Resolution MS start->ms No q2 Are key functional groups present? start->q2 Yes ir Perform IR Spectroscopy q2->ir No q3 What is the atom connectivity? q2->q3 Yes nmr Perform 1D/2D NMR q3->nmr No q4 Need absolute 3D structure / stereochemistry? q3->q4 Yes xray Perform Single-Crystal X-ray Diffraction q4->xray Yes validated Structure Fully Validated q4->validated No xray->validated

Caption: A decision tree guiding the selection of analytical techniques.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a new chemical entity like 4-Acetyl-3-chlorobenzoic acid is not a task for a single technique but a process of building a self-consistent and layered argument. Mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of essential functional groups. NMR spectroscopy meticulously maps the atomic connectivity. Each of these methods provides a crucial piece of the puzzle.

However, it is only single-crystal X-ray crystallography that can assemble these pieces into a definitive, unambiguous, and high-resolution three-dimensional structure. It provides the ultimate proof, revealing the precise spatial arrangement that governs the molecule's interactions with the biological world. For drug development professionals, embracing this integrated, multi-technique approach, with X-ray crystallography as the final arbiter, is the most rigorous and trustworthy path to validating a candidate molecule and ensuring the integrity of the entire research program.

References

  • Title: 4-Acetyl-2-chlorobenzoic acid | C9H7ClO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Chlorobenzoic Acid | ClC6H4COOH Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: What is the role of current mass spectrometry in pharmaceutical analysis? Source: PubMed, National Library of Medicine URL: [Link]

  • Title: The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K Source: ResearchGate URL: [Link]

  • Title: Organic Structure Elucidation Workbook Source: University of Notre Dame URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-chlorobenzoic acid Source: YouTube URL: [Link]

  • Title: Mass Spectrometry in Drug Development Applications Source: Netpharmalab URL: [Link]

  • Title: IR Spectroscopy - Basic Introduction Source: The Organic Chemistry Tutor, YouTube URL: [Link]

  • Title: Structure Elucidation By NMR In Organic Chemistry: A Practical Guide Source: Dr. B. B. Hegde First Grade College, Kundapura URL: [Link]

  • Title: Current Status of Computational Approaches for Small Molecule Drug Discovery Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Mass spectrometry applications for drug discovery and development Source: Drug Target Review URL: [Link]

  • Title: The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences Source: CrystEngComm, RSC Publishing URL: [Link]

  • Title: Process for the production of para-chloro-benzoic acid Source: Google Patents URL
  • Title: Mechanism of 4-Chlorobenzoate:Coenzyme A Ligase Catalysis Source: Biochemistry, ACS Publications URL: [Link]

  • Title: A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies Source: ChemRxiv, Cambridge Open Engage URL: [Link]

  • Title: Understanding the Role of Mass Spectrometry in Drug Discovery and Development Source: Lab Manager URL: [Link]

  • Title: Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups Source: Orango URL: [Link]

  • Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]

  • Title: INFRARED SPECTROSCOPY (IR) Source: University of Texas at Dallas URL: [Link]

  • Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube URL: [Link]

  • Title: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound Source: Global Scientific Journal URL: [Link]

  • Title: Spectroscopy Problems Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: A framework for automated structure elucidation from routine NMR spectra Source: RSC Publishing URL: [Link]

  • Title: Advancements in small molecule drug design: A structural perspective Source: PMC, National Institutes of Health URL: [Link]

  • Title: Ligify 2.0: A web server for predicted small molecule biosensors Source: bioRxiv URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide Source: European Journal of Chemistry URL: [Link]

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A Comparative Guide to the Bioactivity of Novel TRPM8 Antagonists Synthesized from a 4-Acetyl-3-chlorobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the bioactivity of hypothetically synthesized Transient Receptor Potential Melastatin 8 (TRPM8) antagonists derived from 4-acetyl-3-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting TRPM8. This document outlines a plausible synthetic route, details established experimental protocols for bioactivity assessment, and objectively compares the potential efficacy of these novel compounds against well-characterized TRPM8 antagonists.

Introduction: The Therapeutic Promise of TRPM8 Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1] Beyond its role in thermosensation, TRPM8 has emerged as a significant therapeutic target for a variety of pathological conditions, including neuropathic pain, inflammatory pain, and certain types of cancer.[2][3] The development of potent and selective TRPM8 antagonists is therefore a key objective in modern drug discovery. This guide explores a hypothetical synthetic pathway to novel benzamide-based TRPM8 antagonists, starting from the readily available 4-acetyl-3-chlorobenzoic acid, and provides the framework for evaluating their potential bioactivity in comparison to established antagonists.

A Plausible Synthetic Route: From 4-Acetyl-3-chlorobenzoic Acid to Novel Benzamide Antagonists

While no direct synthesis of TRPM8 antagonists from 4-acetyl-3-chlorobenzoic acid has been documented in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The core strategy involves the conversion of the acetyl group to a carboxylic acid, followed by amidation to generate a benzamide scaffold, a common motif in known TRPM8 antagonists.

The proposed multi-step synthesis is as follows:

  • Haloform Reaction: The acetyl group of 4-acetyl-3-chlorobenzoic acid can be converted to a carboxylic acid via a haloform reaction.[4][5] This reaction typically involves the use of a halogen (e.g., bromine or chlorine) in the presence of a base (e.g., sodium hydroxide). The methyl ketone is exhaustively halogenated, followed by nucleophilic acyl substitution by hydroxide to yield the corresponding carboxylate and a haloform. Subsequent acidification would yield 3-chloro-1,4-benzenedicarboxylic acid.

  • Selective Amidation: The newly formed carboxylic acid group can be selectively activated and converted to an amide. This can be achieved by first protecting the existing carboxylic acid group, for instance, by converting it to an ester. The unprotected carboxylic acid can then be activated using standard coupling reagents (e.g., DCC, EDC) or by conversion to an acyl chloride, followed by reaction with a desired amine to form the benzamide.[6][7] The choice of amine is critical for tuning the pharmacological properties of the final compound.

  • Deprotection: The protecting group on the second carboxylic acid can then be removed to yield the final product.

This proposed synthetic pathway offers a versatile platform for generating a library of novel benzamide derivatives for screening as TRPM8 antagonists.

Comparative Bioactivity Assessment: Benchmarking Against Established TRPM8 Antagonists

To ascertain the potential of these novel compounds, their bioactivity must be rigorously compared against well-characterized TRPM8 antagonists. For the purpose of this guide, we will consider the following established antagonists as benchmarks:

  • BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): A potent and selective TRPM8 antagonist.[8]

  • β-Lactam Derivatives: A class of potent and selective TRPM8 antagonists with demonstrated in vivo efficacy.[9]

  • Menthyl Derivatives: Antagonists derived from the TRPM8 agonist, menthol.[10]

The primary metric for comparing antagonist potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPM8 channel activity induced by an agonist.

Table 1: Bioactivity of Selected TRPM8 Antagonists
Antagonist ClassExemplar CompoundIC50 (nM)Assay MethodReference
Piperazine-carboxamideBCTC~36-37CGRP/SP-LI[8]
β-LactamCompound 16 (3R,4R)20Ca2+ influx assay[9]
Menthyl Derivative(-)-menthyl 1700 ± 200Electrophysiology (hTRPM8)[10]
Naphthyl DerivativeCompound 1N/A (potent inhibitor)Ca2+ mobilization assay[11]
Imidazo[1,2-a]pyridinePF-05105679702 (R-enantiomer)FLIPR[12]

Experimental Protocols for Bioactivity Determination

The bioactivity of the newly synthesized compounds should be evaluated using established in vitro assays. The two most common and reliable methods are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) in cells expressing TRPM8 channels. Agonist activation of TRPM8 leads to an influx of Ca2+, which can be detected using a fluorescent calcium indicator. Antagonists will inhibit this agonist-induced Ca2+ influx in a dose-dependent manner.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with a plasmid encoding for human TRPM8.

  • Cell Plating: Transfected cells are plated into 96-well or 384-well plates suitable for fluorescence measurements.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration at 37°C.[13][14]

  • Compound Incubation: The synthesized compounds (at various concentrations) are added to the wells and incubated for a defined period.

  • Agonist Stimulation: A known TRPM8 agonist (e.g., menthol or icilin) is added to the wells to stimulate channel activity.

  • Fluorescence Measurement: Changes in fluorescence intensity are measured using a fluorescence plate reader or a high-content imaging system.

  • Data Analysis: The fluorescence data is analyzed to determine the dose-response curve for each compound and calculate the IC50 value.

Experimental Workflow for Calcium Imaging

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture HEK293 Cell Culture transfect TRPM8 Transfection culture->transfect plate Plate Cells transfect->plate dye Load with Ca2+ Dye plate->dye compound Add Test Compounds dye->compound agonist Add TRPM8 Agonist compound->agonist measure Measure Fluorescence agonist->measure curve Generate Dose-Response Curve measure->curve ic50 Calculate IC50 curve->ic50

Caption: Workflow for determining TRPM8 antagonist bioactivity using a calcium imaging assay.

Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.[10] It offers higher temporal and voltage resolution compared to calcium imaging, allowing for a more detailed characterization of antagonist mechanism of action.[15]

Step-by-Step Methodology:

  • Cell Preparation: HEK293 cells expressing TRPM8 are prepared and plated on coverslips.

  • Whole-Cell Configuration: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell recording configuration.

  • Baseline Recording: The baseline TRPM8 current is recorded in the absence of any compounds.

  • Agonist Application: A TRPM8 agonist (e.g., menthol) is applied to the cell to elicit a robust current.[9][16]

  • Antagonist Application: The synthesized antagonist is co-applied with the agonist at various concentrations.[9][16]

  • Current Measurement: The inhibition of the agonist-induced current by the antagonist is recorded.

  • Data Analysis: The current inhibition data is used to generate a dose-response curve and calculate the IC50 value.

TRPM8 Signaling Pathway and Antagonist Action

G cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response cold Cold (<28°C) trpm8 TRPM8 cold->trpm8 menthol Menthol menthol->trpm8 ca_influx Ca2+ Influx trpm8->ca_influx depolarization Membrane Depolarization ca_influx->depolarization action_potential Action Potential Firing depolarization->action_potential antagonist TRPM8 Antagonist antagonist->trpm8

Caption: Simplified signaling pathway of TRPM8 activation and the inhibitory action of an antagonist.

Conclusion and Future Directions

The development of novel TRPM8 antagonists holds significant promise for the treatment of various diseases. This guide has outlined a plausible synthetic route for generating a new class of benzamide-based TRPM8 antagonists from 4-acetyl-3-chlorobenzoic acid. Furthermore, it has provided a comprehensive framework for the comparative bioactivity assessment of these novel compounds against established antagonists using industry-standard in vitro assays.

The successful synthesis and characterization of compounds with potent and selective TRPM8 antagonist activity from this novel scaffold could represent a significant advancement in the field. Future studies should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of progressing them into preclinical and clinical development.

References

  • Current time information in Fayette County, US. (n.d.). Google.
  • Show the steps that will convert acetophenone into N-methylbenzamide. | Homework.Study.com. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis of Benzoic Acid From Acetophenone | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved February 7, 2024, from [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved February 7, 2024, from [Link]

  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC - NIH. (2011, September 30). Retrieved February 7, 2024, from [Link]

  • Benzamide - Organic synthesis - YouTube. (2020, August 6). Retrieved February 7, 2024, from [Link]

  • the preparation of amides - Chemguide. (n.d.). Retrieved February 7, 2024, from [Link]

  • TRPM8 channel inhibitor-encapsulated hydrogel as a tunable surface for bone tissue engineering. - SciSpace. (n.d.). Retrieved February 7, 2024, from [Link]

  • US3282992A - Method for the preparation of acetophenone and benzoic acid - Google Patents. (n.d.).
  • (PDF) β-Lactam TRPM8 Antagonists Derived from Phe-Penylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity - ResearchGate. (2025, June 25). Retrieved February 7, 2024, from [Link]

  • Advanced TRPM8 ligands and rational for the newly proposed modulators. - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Activation of TRPM8 by rapamycin is independent of intracellular... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Making Amides from Carboxylic Acids - YouTube. (2019, January 25). Retrieved February 7, 2024, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - eLife. (2024, February 20). Retrieved February 7, 2024, from [Link]

  • Forming amides from a carboxylic acid and its derivatives. (practice) - Khan Academy. (n.d.). Retrieved February 7, 2024, from [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Menthol activation of TRPM8. Concentration dependent antagonism of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

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Safety Operating Guide

4-Acetyl-3-chlorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Acetyl-3-chlorobenzoic Acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and EHS Managers

Executive Summary: The "Why" Behind the Protocol

As scientists, we often view disposal as a janitorial afterthought. However, with 4-Acetyl-3-chlorobenzoic acid (CAS: 164266-07-3) , disposal is a chemical compatibility challenge, not just a trash issue.

This compound presents a dual-hazard profile: it is a halogenated organic acid containing a methyl ketone moiety. This specific structure dictates two non-negotiable rules:

  • Strict Halogen Segregation: The chlorine atom requires high-temperature incineration with acid gas scrubbing (to capture HCl/Cl₂). Mixing this with non-halogenated waste streams creates costly downstream compliance failures.

  • Hypochlorite Incompatibility: The acetyl group (methyl ketone) poses a latent risk of generating chloroform (a carcinogen) via the Haloform reaction if inadvertently mixed with bleach or hypochlorite-based cleaning agents.

This guide outlines the operational workflow to dispose of this intermediate safely, ensuring scientific integrity and regulatory compliance.

Part 1: Chemical Profile & Risk Assessment

Before handling waste, we must characterize the hazard. Treat 4-Acetyl-3-chlorobenzoic acid as a hazardous irritant and aquatic toxin.

Parameter Data / Characteristic Operational Implication
Chemical Structure Benzoic acid core, 3-Cl, 4-AcetylAcidic; potential for exothermic neutralization.
Physical State Solid (Powder/Crystalline)Dust inhalation hazard during weighing/transfer.
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityDo not release to drains.[1] Double-bag solids.
Reactivity Incompatible with Strong Oxidizers CRITICAL: Do NOT mix with Bleach (NaOCl).
Waste Code (RCRA) Not P/U listed; treat as D002 (Corrosive) if pH <2, or generic Halogenated Organic.Must go to "Halogenated Waste" stream.
Incineration Req. Requires >1000°C + ScrubberCannot be burned in standard fuel blending kilns.

Part 2: Pre-Disposal Stabilization

Do not throw raw reaction mixtures into the drum. Stabilize first.

Scenario A: Pure Solid Substance

If you are disposing of expired or excess pure solid:

  • Do not dissolve it. Keep it solid to minimize waste volume.

  • Containerize: Place the solid in a screw-top jar or double-lined polyethylene bag.

  • Labeling: Mark clearly as "Solid Waste: 4-Acetyl-3-chlorobenzoic acid (Halogenated)."

Scenario B: Reaction Mixture (Liquid)

If the compound is dissolved in solvent or part of a mother liquor:

  • Check pH: If the solution is highly acidic (pH < 2), consider a mild quench with Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the waste drum.

    • Why? Adding strong acid to a solvent drum can cause polymerization of other wastes or corrosion of the drum itself.

  • Solvent Compatibility: Ensure the solvent it is dissolved in is compatible with the "Halogenated Waste" drum (e.g., DCM, Chloroform, Ethyl Acetate).

WARNING - The Haloform Risk: Because this molecule contains an acetyl group (methyl ketone) , it reacts with sodium hypochlorite (bleach) to form Chloroform and the corresponding carboxylate.


Never  use bleach to clean glassware containing residues of this compound before rinsing. Use acetone or ethanol first.

Part 3: The Disposal Workflow (Core Protocol)

This workflow is designed to prevent cross-contamination and ensure the waste facility accepts your stream.

Step-by-Step Procedure
  • Segregation (The Golden Rule):

    • Isolate this waste from non-halogenated solvents (like Methanol or Acetone unless they are already mixed with halogens).

    • Reasoning: Non-halogenated waste is often used as fuel blending (cheap). Halogenated waste requires expensive specialized incineration. contaminating a non-halogenated drum with this compound upgrades the entire drum to the expensive tier.

  • Packaging:

    • Liquids: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal cans if the solution is acidic.

    • Solids: Wide-mouth HDPE jars.

  • Labeling:

    • Must include the full chemical name.

    • Check the "Halogenated" box.[2]

    • Check "Acidic" if not neutralized.

  • Storage:

    • Store in a secondary containment tray.

    • Keep away from the "Oxidizers" cabinet.

Visual Decision Tree

DisposalWorkflow Start Waste Generation: 4-Acetyl-3-chlorobenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid StateCheck->SolidPath Solid LiquidPath Dissolved/Liquid StateCheck->LiquidPath Solution Bagging Double Bag or Screw-top Jar SolidPath->Bagging SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Final Ultimate Fate: High-Temp Incineration (w/ HCl Scrubbing) Bagging->Final HaloStream Add to HALOGENATED Solvent Waste Stream SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Can you segregate? SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Final NonHaloStream->HaloStream Yes (Segregate) ForceHalo Must classify ENTIRE mix as Halogenated NonHaloStream->ForceHalo No (Mixed) ForceHalo->Final

Figure 1: Decision matrix for segregating halogenated organic acid waste to ensure proper downstream incineration.

Part 4: Regulatory Compliance & Ultimate Fate

Understanding where your waste goes helps you prepare it correctly.

  • RCRA Classification (USA):

    • While 4-Acetyl-3-chlorobenzoic acid is not explicitly listed on the EPA P-list or U-list, it falls under "Process Waste" and must be characterized.

    • If the waste stream pH is < 2.0, it carries the D002 (Corrosive) code.

    • Due to the chlorine content, it is managed as a Halogenated Organic Compound (HOC) .

  • The Incineration Process:

    • Standard incineration converts organic carbon to CO₂.

    • Chlorinated compounds convert to HCl (Hydrochloric gas) and potentially Cl₂ .

    • Mechanism: The facility uses a "Rotary Kiln" at >1000°C followed by a "Wet Scrubber" (Caustic spray) to neutralize the acid gas before release.

    • Why this matters: If you hide this chemical in a standard trash bin, you risk releasing acid gas into the atmosphere or corroding the facility's equipment, leading to severe fines for your organization.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity and Toxicity. RCRA Online. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 4-Chlorobenzoic Acid (Analogous Hazard Profile). Safety and Hazards Section.[1][3][4][5] Available at: [Link]

  • Princeton University EHS. Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated Solvents. Available at: [Link]

Sources

Personal protective equipment for handling 4-Acetyl-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Acetyl-3-chlorobenzoic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

4-Acetyl-3-chlorobenzoic acid (CAS: 57542-72-0) is a functionalized benzoic acid derivative typically used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to its specific structural motifs—an acidic carboxyl group, an electron-withdrawing chlorine atom, and a reactive acetyl group—it presents distinct handling challenges related to tissue irritation and potential chemical reactivity.

This guide applies the Precautionary Principle : in the absence of extensive specific toxicological data for this isomer, safety protocols are derived from the well-characterized hazards of its structural analogs (e.g., 4-chlorobenzoic acid, 3-chlorobenzoic acid).

Parameter Data
CAS Number 57542-72-0
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Acute Toxicity (Oral) (H302 - Predicted)
Hazard Assessment & PPE Strategy
The "Why" Behind the PPE
  • Acidity & Corrosivity: The benzoic acid moiety (

    
    ) creates a local acidic environment upon contact with moisture (sweat, mucous membranes), leading to immediate irritation or chemical burns.
    
  • Dust Sensitization: As a fine powder, the compound poses a high risk of inhalation. The acetyl group adds reactivity that may increase the potential for sensitization compared to simple chlorobenzoic acids.

  • Ocular Risk: Crystalline solids can cause mechanical abrasion combined with chemical irritation, necessitating rigorous eye protection.

PPE Matrix: The Defense System
Protection Zone Required Equipment Technical Specification / Rationale
Respiratory Fume Hood (Primary) N95 / P2 Respirator (Secondary)Primary: Handle all open powders in a certified chemical fume hood to prevent inhalation. Secondary: Use a fit-tested N95 mask if weighing outside a hood is unavoidable (not recommended).
Hand Protection Nitrile Gloves Spec: Minimum thickness 0.11 mm. Rationale: Nitrile offers excellent resistance to organic acids. Latex is not recommended due to higher permeability to organic solvents often used with this chemical (e.g., DCM, DMSO).
Ocular Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant. Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Lab Coat & Closed Shoes Spec: 100% Cotton or Nomex (fire-resistant) preferred over synthetic blends which can melt if a solvent fire occurs during reaction setup.
Operational Workflows
Workflow A: Safe Weighing & Transfer
  • Objective: Transfer solid without generating airborne dust.

  • Protocol:

    • Static Control: Use an antistatic gun or wipe on the weighing boat. Charged powders fly, increasing inhalation risk.

    • Draft Shield: Ensure the analytical balance draft shield is closed during the final read, but open side doors gently to avoid air turbulence.

    • Transfer: Use a disposable funnel or weighing paper to transfer the solid directly into the reaction vessel. Do not pour from a height.

    • Immediate Cleanup: Wipe the balance area with a damp paper towel (solvent-wet) immediately after use to capture invisible dust.

Workflow B: Reaction Setup (Solvent Handling)
  • Solubility Note: This compound is sparingly soluble in water but soluble in organic solvents like DMSO, Methanol, and Dichloromethane (DCM).

  • Causality: When dissolving in DCM or Acetone, the mixture becomes mobile and can penetrate standard gloves faster than the solid alone.

  • Action: If the solid is dissolved in a penetrating solvent (e.g., DCM), double-gloving is required. Remove the outer glove immediately if splashed.

Visualization: Safety Logic & Decision Flow

The following diagram illustrates the decision-making process for handling 4-Acetyl-3-chlorobenzoic acid, ensuring the correct level of containment is applied based on the state of the material.

SafetyLogic Start Start: Handling 4-Acetyl-3-chlorobenzoic acid StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState SolutionState Dissolved in Solvent StateCheck->SolutionState DustRisk High Dust Risk? SolidState->DustRisk SolventRisk Penetrating Solvent? (e.g., DCM, DMSO) SolutionState->SolventRisk HoodReq MANDATORY: Fume Hood PPE: Goggles + Nitrile DustRisk->HoodReq Yes (Standard) DoubleGlove Action: Double Glove (Change outer glove on splash) SolventRisk->DoubleGlove Yes StandardPPE Standard PPE: Lab Coat, Single Nitrile, Glasses SolventRisk->StandardPPE No (e.g., Water/Ethanol) RespReq Add N95 Respirator + Static Control HoodReq->RespReq If Hood Unavailable (Emergency Only)

Caption: Decision logic for PPE selection based on physical state and solvent compatibility.

Emergency Response & Disposal
Spill Management

Do NOT sweep dry powder. This generates a hazardous aerosol cloud.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol. This weighs down the dust.

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Clean: Wipe the surface with soap and water three times.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1] The acidic nature requires prolonged flushing to normalize pH. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use solvents (like ethanol) to wash skin, as this may increase absorption of the chemical.

Disposal Protocol
  • Classification: Hazardous Organic Waste.

  • Method: Dissolve the solid in a combustible solvent (if not already dissolved) and dispose of it in the High BTU / Incineration waste stream.

  • Prohibition: Never dispose of down the drain. The chlorobenzoic acid core is persistent and toxic to aquatic life.[1][4]

References
  • PubChem. (n.d.). 4-Acetyl-3-chlorobenzoic acid (Compound). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Chlorobenzoic acids.[4] Retrieved from [Link]

  • American Elements. (n.d.). 4-Acetyl-3-chlorobenzoic Acid Safety Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.